Product packaging for Barium stearate(Cat. No.:CAS No. 6865-35-6)

Barium stearate

Cat. No.: B035712
CAS No.: 6865-35-6
M. Wt: 421.8 g/mol
InChI Key: OTNKRKHMTFRPSK-UHFFFAOYSA-N
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Description

Barium stearate is a white, crystalline precipitate belonging to the class of metal carboxylates, commonly known as metallic soaps. This compound serves as a highly effective and versatile reagent in materials science and polymer chemistry research, primarily functioning as a heat stabilizer and lubricant. Its principal research application is in the study and development of polyvinyl chloride (PVC) and other halogenated polymers, where it acts by scavenging hydrochloric acid (HCl) liberated during thermal degradation, thereby inhibiting autocatalytic decomposition and preserving the polymer's structural integrity. The mechanism involves the carboxylate group of the stearate anion reacting with and neutralizing HCl, while the barium cation can potentially complex with unstable chlorine atoms in the polymer backbone. Beyond stabilization, its hydrophobic, long alkyl chains impart excellent lubricating and release properties, making it a subject of interest for investigating processability in polymer composites and as a model water-repellent agent. Researchers also utilize this compound in the synthesis of nanoparticles, as a precursor for barium-containing materials, and in studies focusing on the rheological modification of greases and waxes. This high-purity reagent is essential for advancing studies in polymer durability, material processing, and the development of advanced functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36BaO2 B035712 Barium stearate CAS No. 6865-35-6

Properties

CAS No.

6865-35-6

Molecular Formula

C18H36BaO2

Molecular Weight

421.8 g/mol

IUPAC Name

barium(2+);octadecanoate

InChI

InChI=1S/C18H36O2.Ba/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

OTNKRKHMTFRPSK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Ba]

Other CAS No.

6865-35-6

physical_description

DryPowde

Pictograms

Irritant

Synonyms

barium distearate; BARIUM STEARATE; octadecanoic acid barium salt; STEARIC ACID BARIUM SALT; stavinor40; barium distearate, pure; barium octadecanoate; Barium Stearate (Light)

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Barium Stearate: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium stearate (B1226849), the barium salt of stearic acid, is a versatile chemical compound with the formula Ba(C₁₈H₃₅O₂)₂.[1] It presents as a white, waxy powder and is utilized across a multitude of industries for its properties as a lubricant, stabilizer, and water-repellent agent.[1] In the pharmaceutical sector, it is primarily employed as a lubricant in the manufacturing of tablets, where its inertness and flow-enhancing characteristics are highly valued.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization of barium stearate, with a focus on its applications relevant to drug development.

Chemical Structure and Identification

This compound is a metal soap consisting of a barium cation (Ba²⁺) ionically bonded to two stearate anions (C₁₇H₃₅COO⁻).[4][5] The stearate anion is the conjugate base of stearic acid, a long-chain saturated fatty acid. This structure imparts both hydrophobic (the long hydrocarbon tails) and lipophilic characteristics to the molecule.[2]

reactant reactant product product stearic_acid Stearic Acid (2 molecules) plus stearic_acid->plus barium_source Barium Source (e.g., Ba(OH)₂) barium_source->plus barium_stearate This compound Ba(C₁₈H₃₅O₂)₂ plus->barium_stearate Reaction

Caption: Logical relationship of reactants to form this compound.

Physicochemical Properties

This compound is a fine, white to slightly yellow crystalline powder with a characteristic odor.[6] Its key properties are its excellent thermal stability and lubricity.[1][7] It is insoluble in water and ethanol (B145695) but can be dissolved in hot non-polar organic solvents such as benzene (B151609) and toluene, often forming a gel upon cooling.[6][7] When exposed to strong acids, it decomposes to form stearic acid and the corresponding barium salt.[6]

Table 1: Quantitative Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₃₆H₇₀BaO₄[8]
Molecular Weight704.3 g/mol [8]
Melting Point≥205 °C[6][9]
Barium Content19.3 - 20.7 %[6][9]
Free Acid (as Stearic Acid)≤ 0.8 %[6][9]
Heating Loss (Moisture)≤ 0.5 %[6][9]
Fineness (through 75µm sieve)≥ 99.5 %[6][9]

Synthesis Methodologies

This compound is typically synthesized via two primary methods: the direct (fusion) method and the double decomposition (precipitation) method.

  • Direct Method (Fusion): This process involves the direct reaction of stearic acid with a barium source, such as barium oxide or barium hydroxide (B78521), at high temperatures (110-160 °C).[10][11] This method is often performed without a solvent.

  • Double Decomposition (Precipitation): This is a widely used wet-chemical process where an aqueous solution of a soluble barium salt (e.g., barium chloride) is reacted with a solution of sodium stearate.[10][12] this compound, being insoluble in water, precipitates out of the solution and is subsequently collected.[12]

start_end start_end process_step process_step output output A Start: Prepare Reactants (Sodium Stearate & Barium Chloride) B Aqueous Reaction: Mix solutions under controlled pH and temperature A->B C Precipitation: This compound forms as a solid B->C D Filtration: Separate precipitate from solution (containing NaCl) C->D E Washing: Wash precipitate with water to remove impurities D->E F Drying: Dry the washed solid (e.g., in an oven) E->F G Final Product: This compound Powder F->G

Caption: Experimental workflow for the double decomposition synthesis of this compound.

Experimental Protocol: Double Decomposition Synthesis
  • Preparation of Reactants:

    • Prepare a solution of sodium stearate by dissolving stearic acid in an aqueous sodium hydroxide solution with heating and stirring.

    • Prepare a separate aqueous solution of barium chloride.

  • Reaction:

    • Under vigorous stirring, slowly add the barium chloride solution to the sodium stearate solution. The reaction is typically carried out at an elevated temperature (e.g., 90 °C).[10]

    • An immediate white precipitate of this compound will form.

  • Isolation and Purification:

    • Allow the reaction to complete, then cool the mixture.

    • Filter the precipitate using a Buchner funnel.

    • Wash the filter cake extensively with deionized water to remove the sodium chloride byproduct.[10]

    • Dry the purified this compound in an oven until a constant weight is achieved.

  • Final Processing: The dried product can be crushed or milled to obtain a fine powder.[10]

Analytical Characterization

The quality and properties of synthesized this compound are confirmed using several analytical techniques.

sample sample technique technique result result Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA FTIR FTIR Spectroscopy Sample->FTIR XRD X-Ray Diffraction (XRD) Sample->XRD Data Data Analysis & Interpretation TGA->Data FTIR->Data XRD->Data Prop1 Thermal Stability Profile & Decomposition Kinetics Data->Prop1 Prop2 Functional Groups & Coordination Chemistry Data->Prop2 Prop3 Crystalline Structure & Lamellar Spacing Data->Prop3

Caption: Workflow for the analytical characterization of this compound.

Experimental Protocols for Characterization
  • Thermogravimetric Analysis (TGA):

    • Objective: To determine thermal stability and decomposition kinetics.[13]

    • Methodology: A small, precisely weighed sample (5-10 mg) of this compound is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[13][14] The mass of the sample is recorded as a function of temperature. The resulting data reveals decomposition temperatures and can be used to calculate kinetic parameters like activation energy.[13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify functional groups and study the coordination between the carboxylate group and the barium ion.[15]

    • Methodology: A sample is prepared, often as a KBr pellet or as a thin film cast from a solvent.[5] The sample is analyzed using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹. The positions of the antisymmetric (νas) and symmetric (νs) COO⁻ stretching bands provide information on the bidentate chelation with the barium ion.[15]

  • X-Ray Diffraction (XRD):

    • Objective: To analyze the crystalline structure and determine the lamellar spacing in multilayer films or powders.[16]

    • Methodology: A powdered sample is packed into a sample holder and scanned over a range of 2θ angles using an X-ray diffractometer. The resulting diffraction pattern shows peaks corresponding to specific crystallographic planes. The d-spacing can be calculated from the peak positions using Bragg's Law, providing insight into the layered structure of the material.[17]

Applications in Drug Development

While this compound has broad industrial uses, its application in pharmaceuticals is specific and critical.

  • Tablet Lubricant: The primary role of this compound in drug development is as a lubricant in tablet and capsule manufacturing.[2] It is added to formulations in small quantities to reduce the friction between the tablet and the die wall during ejection, preventing sticking and improving the overall manufacturing process. Its inert nature ensures it does not react with the active pharmaceutical ingredient (API).[2]

  • Viscosity and Consistency Regulator: In semi-solid formulations like creams and ointments, it can be used to control viscosity and act as a stabilizer for emulsions, though this is a less common application.[3]

  • Stabilizer for Medical Polymers: this compound can act as a heat stabilizer in PVC and other polymers that may be used in medical devices, preventing their degradation during heat-intensive processing like extrusion or molding.[3][9]

Safety and Handling

This compound is considered to have low toxicity.[1] However, as with any fine powder, inhalation of dust should be avoided. Prolonged skin contact may cause irritation.[1]

  • Personal Protective Equipment (PPE): It is recommended to use safety goggles, gloves, and respiratory protection when handling the powder.[1]

  • Storage: The material should be stored in a cool, dry place away from strong acids.[1]

Conclusion

This compound is a compound with well-defined chemical and physical properties that make it an invaluable excipient in the pharmaceutical industry, primarily as a high-performance lubricant. Its excellent thermal stability, water repellency, and inertness are key to its function. A thorough understanding of its synthesis and analytical characterization allows for the consistent production of high-purity material essential for its application in drug formulation and the manufacturing of polymer-based medical components.

References

An In-depth Technical Guide to the Synthesis and Preparation of Barium Stearate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium stearate (B1226849) (Ba(C₁₈H₃₅O₂)₂), a metallic soap, is a fine, white amorphous powder widely utilized across various industries.[1][2] Its properties as a thermal stabilizer, lubricant, and release agent make it a critical component in the manufacturing of plastics, particularly polyvinyl chloride (PVC), rubber, greases, and coatings.[3][4] In the pharmaceutical industry, it can be employed as a tablet and capsule lubricant. This technical guide provides a comprehensive overview of the principal synthesis methodologies for producing high-purity barium stearate powder. It details experimental protocols for the Double Decomposition (Precipitation), Direct Reaction (Fusion), and Aqueous Phase Direct Reaction methods, presenting quantitative data and reaction pathway visualizations to aid researchers in the selection and implementation of the most suitable preparation technique.

Introduction

This compound is the barium salt of stearic acid, a long-chain saturated fatty acid. It is insoluble in water and ethanol (B145695) but can be dissolved in hot non-polar solvents like benzene (B151609) and toluene.[1][5] A key characteristic is its high-temperature stability, making it superior to other metallic stearates like calcium stearate for long-term heat resistance in polymer applications.[1][3] The synthesis route chosen significantly impacts the final product's physical characteristics, such as particle size, purity, and bulk density, which in turn dictate its performance in various applications. This document outlines the most prevalent and effective synthesis routes.

Synthesis Methodologies

The production of this compound powder is primarily achieved through three distinct chemical pathways:

  • Double Decomposition (Precipitation) Method: An aqueous-phase reaction based on the metathesis of a soluble barium salt and an alkali stearate.

  • Direct Reaction (Fusion Method): A high-temperature, solvent-free reaction between a barium source and molten stearic acid.

  • Aqueous Phase Direct Reaction Method: A direct reaction between a barium source and stearic acid conducted in a water medium, often with catalytic assistance.

The following sections provide detailed protocols, reaction mechanisms, and process workflows for each method.

Double Decomposition (Precipitation) Method

This is a widely used wet-process method that involves a metathesis (double decomposition) reaction in an aqueous medium.[3] The process typically involves the saponification of stearic acid with an alkali (like caustic soda) to form a soluble soap, which is then reacted with a soluble barium salt, such as barium chloride, to precipitate the insoluble this compound.[6]

Reaction Principle & Stoichiometry

The process occurs in two main stages:

  • Saponification: C₁₇H₃₅COOH (Stearic Acid) + NaOH (Sodium Hydroxide) → C₁₇H₃₅COONa (Sodium Stearate) + H₂O

  • Precipitation: 2 C₁₇H₃₅COONa (Sodium Stearate) + BaCl₂ (Barium Chloride) → Ba(C₁₇H₃₅COO)₂↓ (this compound) + 2 NaCl (Sodium Chloride)

The overall reaction demonstrates an ion exchange process where the barium ion replaces the sodium ion, leading to the precipitation of the final product due to its low solubility in water.[3][5]

ReactionMechanism_Precipitation cluster_reactants Reactants in Solution cluster_ions Ionic Species cluster_products Products NaSt 2 C₁₇H₃₅COONa (Sodium Stearate) Na_ion 2 Na⁺ NaSt->Na_ion dissociates St_ion 2 C₁₇H₃₅COO⁻ NaSt->St_ion dissociates BaCl2 BaCl₂ (Barium Chloride) Ba_ion Ba²⁺ BaCl2->Ba_ion dissociates Cl_ion 2 Cl⁻ BaCl2->Cl_ion dissociates NaCl 2 NaCl (Sodium Chloride in Solution) Na_ion->NaCl remain in solution BaSt Ba(C₁₇H₃₅COO)₂↓ (this compound Precipitate) St_ion->BaSt precipitates Ba_ion->BaSt precipitates Cl_ion->NaCl remain in solution

Caption: Ionic exchange mechanism in the precipitation synthesis of this compound.
Detailed Experimental Protocol

  • Saponification:

    • Charge a reaction vessel with a calculated amount of deionized water and heat to approximately 90°C.

    • Add stearic acid to the hot water and allow it to melt while stirring.

    • Gradually add a 30% aqueous solution of sodium hydroxide (B78521) (caustic soda) to the molten stearic acid with continuous agitation to form an aqueous solution of sodium stearate.[6] The reaction is typically carried out for 10-20 minutes.[7]

  • Precipitation:

    • In a separate vessel, prepare an aqueous solution of barium chloride.

    • Slowly add the barium chloride solution to the sodium stearate solution under vigorous stirring. The reaction temperature is maintained between 40-80°C.[7]

    • This compound will immediately precipitate as a white solid. Continue stirring for an additional 10-20 minutes to ensure the reaction goes to completion.[7]

  • Product Isolation and Purification:

    • Filter the resulting slurry using a Büchner funnel or filter press to separate the this compound precipitate from the mother liquor containing the sodium chloride byproduct.

    • Wash the filter cake thoroughly with a large amount of hot deionized water to remove residual sodium chloride and other soluble impurities.

    • Subject the washed cake to centrifugal dewatering or pressure filtration to remove excess water.

  • Drying and Milling:

    • Dry the dewatered product in a hot air oven or flash dryer until the moisture content is ≤ 0.5%.

    • Mill the dried this compound to the desired particle size to obtain a fine, homogeneous powder.

Workflow_Precipitation cluster_sapon Step 1: Saponification cluster_precip Step 2: Precipitation cluster_iso Step 3: Isolation & Post-Processing A Melt Stearic Acid in Hot Water (~90°C) B Add NaOH Solution A->B C Stir to form Sodium Stearate Solution B->C D Add BaCl₂ Solution to Reactor (40-80°C) C->D Transfer E Precipitation of This compound D->E F Filtration E->F Transfer Slurry G Washing with Hot Water F->G H Dewatering (Centrifuge/Press) G->H I Drying H->I J Milling & Packaging I->J Workflow_Fusion A Melt Stearic Acid (60-150°C) B Add Ba(OH)₂ & Catalyst A->B C React at 110-160°C for 1-3 hours (Water removed) B->C D Cool & Solidify C->D E Crush / Mill D->E F Final Product E->F Workflow_AqueousDirect cluster_prep Step 1: Preparation cluster_react Step 2: Reaction cluster_iso Step 3: Isolation & Post-Processing A Prepare Ba(OH)₂ Suspension in Water B Heat to 50-60°C A->B C Add Stearic Acid B->C Transfer D Exothermic Reaction (Maintain ~70°C) C->D E Stir for 20-30 min D->E F Filtration (Recycle Mother Liquor) E->F Transfer Slurry G Washing F->G H Drying (e.g., 110°C) G->H I Milling & Packaging H->I

References

Solubility of Barium Stearate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium stearate (B1226849), the barium salt of stearic acid, is a metallic soap with a wide range of industrial applications, including as a heat stabilizer in polyvinyl chloride (PVC), a lubricant in plastics and metal processing, and a waterproofing agent.[1][2] In the pharmaceutical and drug development sectors, it is sometimes used as an excipient in tablet manufacturing, acting as a lubricant to prevent the formulation from sticking to equipment.[3] Understanding the solubility of barium stearate in various organic solvents is crucial for its effective formulation, processing, and for assessing its toxicological profile. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for its determination, and insights into the biological interactions of barium ions relevant to drug development.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on recurring qualitative descriptions, the following table summarizes its solubility characteristics. It is generally characterized as being soluble in hot, non-polar organic solvents and insoluble in water and polar solvents.[4]

Solvent ClassSolventSolubilityTemperature DependenceCitations
Alcohols EthanolInsoluble (cold), Soluble (hot)Strong[4]
Aromatic Hydrocarbons BenzeneSolubleSoluble when hot[4]
TolueneSolubleSoluble when hot[4]
Ethers Diethyl EtherInsoluble-
Water WaterInsoluble-[4]

Experimental Protocols: Determination of this compound Solubility

A precise and reproducible experimental protocol is essential for determining the solubility of sparingly soluble compounds like this compound. The gravimetric method is a reliable and commonly employed technique for this purpose.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in the solvent of interest at a specific temperature, taking a known volume of the saturated solution, evaporating the solvent, and then weighing the remaining solute.

Materials and Equipment:

  • This compound powder

  • Selected organic solvents (e.g., ethanol, toluene)

  • Analytical balance (± 0.0001 g)

  • Constant temperature water bath or incubator

  • Sealed glass vials or flasks

  • Volumetric flasks and pipettes

  • Drying oven

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a constant temperature water bath or incubator set to the desired experimental temperature.

    • Continuously agitate the mixture using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent precipitation upon cooling.

    • Immediately filter the withdrawn sample using a syringe filter that is compatible with the solvent and has been pre-heated to the experimental temperature. This step is critical to remove any suspended microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered, known volume of the saturated solution into a pre-weighed, dry container (e.g., a glass beaker or evaporating dish).

    • Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound but sufficient to ensure complete solvent removal. A gentle stream of nitrogen can be used to accelerate evaporation.

    • Once the solvent is completely evaporated, cool the container in a desiccator to room temperature.

    • Weigh the container with the dried this compound residue using an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the residue.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) x 100

Workflow for Gravimetric Solubility Determination

G A Add excess this compound to Solvent B Equilibrate at Constant Temperature with Stirring A->B C Settle and Withdraw Supernatant B->C D Filter to Remove Undissolved Solids C->D E Evaporate Solvent from a Known Volume D->E F Weigh Dried this compound Residue E->F G Calculate Solubility F->G

Gravimetric method for determining the solubility of this compound.

Mandatory Visualization: Biological Interactions of Barium Ions

While this compound itself is primarily used for its physical properties, in biological systems, it can dissociate to release barium ions (Ba²⁺). These ions are known to interact with and block certain ion channels, particularly potassium (K⁺) channels, and can also affect calcium (Ca²⁺) channels.[5][6][7] This interaction can have significant physiological effects, including membrane depolarization and modulation of neurotransmitter release.[5][8] The following diagram illustrates the conceptual pathway of barium ion interaction at a synapse.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ba2+ Ba²⁺ K_channel Voltage-gated K⁺ Channel Pore Ba2+->K_channel:p1 Blocks K⁺ efflux Ca_channel Voltage-gated Ca²⁺ Channel Pore Ba2+->Ca_channel:p1 Can permeate Depolarization Membrane Depolarization K_channel->Depolarization Leads to Vesicle Vesicle Ca_channel->Vesicle Triggers fusion Depolarization->Ca_channel Activates Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Results in

Conceptual pathway of barium ion (Ba²⁺) interference with synaptic transmission.

This diagram illustrates that barium ions can block voltage-gated potassium channels, leading to membrane depolarization. This depolarization, in turn, can activate voltage-gated calcium channels, potentially leading to an influx of calcium and/or barium ions, which then triggers the release of neurotransmitters from synaptic vesicles.[5][8] This mechanism highlights the potential for barium compounds to interfere with normal neuronal signaling, a critical consideration in drug development and toxicology.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents, provided a detailed experimental protocol for its determination, and presented a visualization of the biological interactions of barium ions. While quantitative solubility data remains sparse, the provided qualitative information and experimental methodology offer a solid foundation for researchers. The illustrated signaling pathway underscores the importance of considering the ionic effects of barium compounds in any biological or pharmaceutical application. Further research to quantify the solubility of this compound in a broader range of solvents and at various temperatures would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Thermal Decomposition of Barium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of barium stearate (B1226849), a compound of significant interest in various industrial and pharmaceutical applications. This document summarizes key quantitative data, details experimental methodologies for thermal analysis, and presents a proposed decomposition pathway based on available scientific literature.

Quantitative Thermal Decomposition Data

The thermal decomposition of barium stearate is a multi-stage process. The following table summarizes the key temperature points and mass loss percentages reported in the literature, primarily determined by thermogravimetric analysis (TGA).

ParameterValueSource
Melting Point>225 °C[1]
Decomposition Temperature (5% mass loss)>203.6 °C[2][3]
Decomposition Temperature (10% mass loss)>217.2 °C[2][3]
Decomposition Stages (in Nitrogen Atmosphere)
Stage 1~200-400 °CInferred from[2][4]
Stage 2~400-520 °CInferred from[5]
Stage 3>700 °CInferred from[6][7]

Experimental Protocols for Thermal Analysis

The primary technique for studying the thermal decomposition of this compound is Thermogravimetric Analysis (TGA) , often coupled with Differential Scanning Calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) for evolved gas analysis.

Thermogravimetric Analysis (TGA) Protocol

This protocol is a generalized procedure based on methodologies reported for the analysis of metal stearates.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Ensure the this compound sample is a fine, homogeneous powder.

  • Accurately weigh 5-10 mg of the sample into a ceramic (alumina) or platinum TGA pan.

Instrument Settings:

  • Atmosphere: High-purity nitrogen (or air, depending on the study's objective).

  • Flow Rate: 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 800 °C (or higher if studying the final decomposition of barium carbonate).

    • Heating Rate: 10 °C/min.

Data Analysis:

  • Record the mass loss as a function of temperature.

  • The onset of decomposition is determined from the initial mass loss on the TGA curve.

  • The temperatures corresponding to the maximum rate of mass loss for each decomposition stage are determined from the peaks of the derivative thermogravimetric (DTG) curve.

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound in an inert atmosphere is understood to occur in three principal stages. The following pathway is proposed based on studies of this compound and analogous alkaline earth metal carboxylates, such as barium valerate (B167501) and calcium stearate.[5]

Stage 1 & 2: Decomposition to Barium Carbonate

The initial stages involve the breakdown of the stearate ligands, leading to the formation of barium carbonate and the release of volatile organic compounds. The primary organic byproduct is believed to be a long-chain ketone, formed through the ketonic decarboxylation of the stearate moieties.

dot

Decomposition_Pathway_1_2 cluster_stage1 Stage 1 & 2 (~200-520°C) BariumStearate This compound Ba(C₁₇H₃₅COO)₂ BariumCarbonate Barium Carbonate BaCO₃ BariumStearate->BariumCarbonate Heat (Δ) OrganicVolatiles Volatile Organic Compounds (e.g., 35-Heptatriacontanone, other hydrocarbons) BariumStearate->OrganicVolatiles Heat (Δ) Decomposition_Pathway_3 cluster_stage3 Stage 3 (>700°C) BariumCarbonate Barium Carbonate BaCO₃ BariumOxide Barium Oxide BaO BariumCarbonate->BariumOxide High Heat (ΔΔ) CarbonDioxide Carbon Dioxide CO₂ BariumCarbonate->CarbonDioxide High Heat (ΔΔ) Experimental_Workflow cluster_workflow TGA Experimental Workflow SamplePrep Sample Preparation (5-10 mg fine powder) TGA_Run Thermogravimetric Analysis (TGA) (e.g., 30-800°C at 10°C/min in N₂) SamplePrep->TGA_Run DataAcquisition Data Acquisition (Mass vs. Temperature) TGA_Run->DataAcquisition EvolvedGasAnalysis Evolved Gas Analysis (Optional) (TGA-FTIR/TGA-MS) TGA_Run->EvolvedGasAnalysis DataAnalysis Data Analysis (TGA/DTG Curves) DataAcquisition->DataAnalysis DecompositionStages Identify Decomposition Stages & Temperature Ranges DataAnalysis->DecompositionStages MechanismProposal Propose Decomposition Mechanism DecompositionStages->MechanismProposal ProductIdentification Identify Gaseous Products EvolvedGasAnalysis->ProductIdentification ProductIdentification->MechanismProposal

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure Analysis of Barium Stearate (B1226849)

Barium stearate, the barium salt of stearic acid with the chemical formula Ba(C₁₈H₃₅O₂)₂, is a compound of significant interest across various industrial and scientific fields.[1][2] Its utility as a heat stabilizer and lubricant in the plastics and rubber industries is well-established.[1][3] Furthermore, its ordered, self-assembling nature, particularly in the form of thin films, makes it a subject of crystallographic study. This guide provides a comprehensive overview of the techniques and findings related to the crystal structure analysis of this compound.

Physicochemical and Thermal Properties

This compound is a white or slightly yellow, fine crystalline powder.[4] It is generally insoluble in water and ethanol (B145695) but can be dissolved in non-polar solvents like hot ethanol and benzene.[4][5] Key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₆H₇₀BaO₄[6][7]
Molecular Weight704.3 g/mol [6]
AppearanceWhite, free-flowing powder[8]
Melting Point≥205 °C to 210 °C[4][9]
Barium Content19.3% - 20.7%[4][9]
Free Acid (as Stearic Acid)≤0.5% - 1.0%[4][8]
Heating Loss / Moisture≤0.5% - 2.0%[4][8]

The thermal stability of this compound is one of its most critical properties. When used as a stabilizer for Polyvinyl Chloride (PVC), it significantly enhances thermal stability.[10][11] Thermal degradation studies using non-isothermal weight-loss techniques show that the decomposition process occurs in three stages, with the average apparent activation energy for each stage being 79.88 kJ/mol, 89.37 kJ/mol, and 187.34 kJ/mol, respectively.[10][11]

Synthesis and Preparation of this compound

The synthesis of this compound can be achieved through several methods, primarily precipitation (wet process) and direct reaction (dry process).

Experimental Protocol: Wet Process Synthesis

The wet process, or precipitation method, is a common technique for producing this compound.

  • Reactant Preparation : An aqueous solution of a barium salt, such as barium chloride or barium hydroxide (B78521), is prepared.[12][13] A separate solution of sodium stearate is created by saponifying stearic acid with sodium hydroxide.[13]

  • Precipitation : The two solutions are mixed. This compound, being insoluble in water, precipitates out of the solution. The reaction is: 2 C₁₇H₃₅COONa + BaCl₂ → (C₁₇H₃₅COO)₂Ba + 2 NaCl.[13]

  • Alternative Wet Process : A method involving the direct reaction of stearic acid with a barium hydroxide suspension in water is also employed.[12][14]

    • Add water to a reactor and begin stirring and heating.

    • Add powdered barium hydroxide to form a suspension.

    • When the temperature reaches 50-60 °C, add fine-particle stearic acid while stirring.

    • The reaction is exothermic, raising the temperature to 69-70 °C, where it is held for 20-30 minutes.[12][14]

  • Product Recovery : The precipitated this compound is then filtered, washed to remove byproducts like sodium chloride, dried, and crushed to obtain a fine powder.[12][13]

Experimental Protocol: Dry Process Synthesis

The dry process involves the direct reaction of stearic acid with a barium source at elevated temperatures.

  • Reactant Mixing : Stearic acid is melted, and a metal oxide, such as barium oxide or barium hydroxide, is added directly to the molten acid.[2][5]

  • Reaction Conditions : The reaction is carried out at high temperatures in a molten state, often with a catalyst, under controlled pressure and stirring to ensure completion.[5]

  • Product Formation : The direct reaction yields this compound, which is then cooled and processed.

Fig. 1: Workflow for Wet and Dry Synthesis of this compound.

Crystal Structure Analysis of Thin Films

This compound is often studied in the form of Langmuir-Blodgett (LB) films, which are highly ordered molecular assemblies.[15][16] These films are ideal for structural analysis using techniques like X-ray diffraction.

Experimental Protocol: Langmuir-Blodgett (LB) Film Deposition
  • Subphase Preparation : An aqueous subphase is prepared, typically containing a barium salt like BaCl₂. The pH is adjusted to ensure the deprotonation of the stearic acid head groups.[17][18]

  • Monolayer Formation : A solution of stearic acid in a volatile organic solvent (e.g., benzene) is spread onto the subphase surface.[16][17] As the solvent evaporates, a monolayer of stearate molecules forms at the air-water interface.

  • Compression : The monolayer is compressed using barriers, increasing the surface pressure and forcing the molecules into a tightly packed, ordered state.

  • Deposition : A solid substrate (e.g., glass, silicon) is repeatedly dipped into and withdrawn from the subphase through the compressed monolayer.[16] With each pass, a layer of this compound molecules is transferred to the substrate, creating a multilayered film.

LB_Film_Workflow cluster_prep Monolayer Preparation cluster_dep Multilayer Deposition cluster_analysis Structural Analysis A Spread Stearic Acid on BaCl₂ Subphase B Solvent Evaporation A->B C Compress Monolayer B->C D Dip Substrate C->D Transfer Layer E Withdraw Substrate D->E F Repeat for Multiple Layers E->F G X-Ray Diffraction (XRD) F->G H Atomic Force Microscopy (AFM) F->H

Fig. 2: Langmuir-Blodgett Film Deposition and Analysis Workflow.
X-Ray Diffraction (XRD) Analysis

XRD is the primary tool for determining the crystal structure of this compound multilayers.[15] The analysis of diffraction patterns from LB films reveals a well-ordered layered structure.

Table 2: X-Ray Diffraction Data for this compound LB Films

Number of Layersd_alfa (Å)d_beta (Å)Reference
347.9740.000[19][20]
547.98240.160[19][20]
748.27240.562[19][20]

The d_alfa and d_beta values represent the bilayer spacing within the film structure, indicating different packing arrangements or phases of the stearate molecules.[19][20] The direct determination of the electron density distribution can be achieved by calculating the generalized Patterson function from the observed intensity data, providing a detailed model of the bimolecular leaflet.[15]

Spectroscopic and Microscopic Analysis
  • Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) : This technique is used to investigate the molecular orientation and coordination at the air-water interface in situ. Studies show that at a pH of 9.5, stearic acid is fully deprotonated and forms a chelating bidentate coordination with the barium ions in the subphase.[18]

  • Atomic Force Microscopy (AFM) : AFM is used to map the surface topography, friction, and adhesion of the deposited films. It can reveal defects, such as holes, that may form in aged films.[21]

Conclusion

The crystal structure of this compound, particularly in its thin film form, is characterized by a highly ordered lamellar arrangement. The synthesis of the material can be controlled to produce powders with specific physicochemical properties suitable for various industrial applications. Advanced analytical techniques, especially X-ray diffraction, provide detailed insights into the molecular packing and bilayer spacing of this compound molecules in Langmuir-Blodgett films. This in-depth understanding of its structure is crucial for optimizing its performance as a stabilizer, lubricant, and functional material in advanced applications.

References

A Comprehensive Technical Guide to Barium Stearate: Molecular Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of barium stearate (B1226849), with a focus on its molecular weight and chemical formula. Additionally, it outlines a detailed experimental protocol for its synthesis and includes a visualization of the synthetic workflow.

Core Molecular and Physical Properties

Barium stearate is a barium salt of stearic acid, appearing as a white, fine powder. It is notable for its properties as a lubricant and heat stabilizer. The fundamental molecular and physical data for this compound are summarized below.

PropertyValue
Molecular Formula C₃₆H₇₀BaO₄[1][2][3]
Ba(C₁₈H₃₅O₂)₂[4]
Molecular Weight 704.27 g/mol [3] to 704.3 g/mol [5][6]
CAS Number 6865-35-6
Appearance White powder
Solubility Insoluble in water and ethanol; soluble in hot ethanol, benzene, and toluene.[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various methods, including both dry (melting) and wet (aqueous) processes.[1] A prevalent and well-documented laboratory-scale method involves the reaction of stearic acid with barium hydroxide (B78521) in an aqueous medium. This "wet process" is detailed below.

Objective:

To synthesize this compound via the reaction of stearic acid and barium hydroxide.

Materials:
  • Stearic Acid (C₁₈H₃₆O₂)

  • Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)

  • Deionized Water

  • Ammonia (B1221849) solution (optional, as a catalyst)[3]

  • Zinc Oxide (optional, as a catalyst)[5]

Equipment:
  • Reaction vessel (e.g., three-necked flask)

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Condenser

  • Buchner funnel and flask for vacuum filtration

  • Drying oven

Procedure:
  • Preparation of Barium Hydroxide Solution:

    • In the reaction vessel, dissolve barium hydroxide octahydrate in deionized water with heating and stirring. A typical temperature range is 60-80°C.[2]

    • Filter the hot solution to remove any insoluble impurities, such as barium carbonate.[2]

  • Preparation of Stearic Acid Emulsion:

    • In a separate vessel, melt stearic acid in deionized water with heating and stirring to a temperature of approximately 60°C.[2]

    • Optionally, a catalyst such as ammonia solution can be added to the stearic acid and water mixture to form a milky white homogeneous emulsion.[2]

  • Reaction:

    • Slowly add the hot barium hydroxide solution to the stearic acid emulsion under continuous stirring.[2]

    • The reaction temperature is typically maintained at a temperature higher than the melting point of stearic acid but below the boiling point of water.[5]

    • The reaction mixture will thicken as this compound precipitates. The reaction is generally carried out for 60 to 90 minutes.[5]

  • Product Isolation and Purification:

    • After the reaction is complete, the precipitated this compound is collected by vacuum filtration.

    • The filter cake is washed with deionized water to remove any unreacted starting materials and soluble byproducts.

    • The wet this compound is then dried in an oven at approximately 110°C for several hours to obtain a fine, white powder.[6][7]

Synthesis Workflow

The following diagram illustrates the key steps in the wet synthesis of this compound.

BariumStearate_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation & Purification stearic_acid Stearic Acid + Water (Heat to Melt) reaction_vessel Reaction Vessel (Stirring & Heating) stearic_acid->reaction_vessel barium_hydroxide Barium Hydroxide + Water (Heat to Dissolve) barium_hydroxide->reaction_vessel filtration Vacuum Filtration reaction_vessel->filtration Precipitate washing Washing with Water filtration->washing drying Drying washing->drying final_product This compound Powder drying->final_product

Caption: Workflow for the synthesis of this compound via the wet process.

Analytical Methods for Characterization

To ensure the purity and quality of the synthesized this compound, various analytical techniques can be employed. A common method for determining the barium content is through precipitation, where the this compound is reacted with sulfuric acid to form barium sulfate (B86663) precipitate, which is then collected and weighed.[8][9] Advanced analytical methods such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) can also be utilized for precise quantification of the barium content.[10]

References

An In-depth Technical Guide to the Health and Safety of Barium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for barium stearate (B1226849), a compound used in various industrial applications. This document synthesizes available toxicological data, outlines relevant experimental protocols based on international guidelines, and visually represents the primary mechanism of barium toxicity.

Chemical and Physical Properties

Barium stearate is the barium salt of stearic acid, with the chemical formula Ba(C₁₈H₃₅O₂)₂. It is a white, fine powder that is practically insoluble in water and ethanol (B145695) but soluble in hot organic solvents like benzene (B151609) and toluene.

Toxicological Data

The toxicity of this compound is primarily attributed to the bioavailability of the barium ion (Ba²⁺). While this compound itself has low solubility in water, it can release barium ions in the acidic environment of the stomach.

Acute Toxicity

This compound is classified as harmful if swallowed or inhaled.[1][2][3][4] The available quantitative data for acute oral toxicity is summarized in the table below.

Table 1: Acute Oral Toxicity of this compound

Test AnimalRouteLD50 (mg/kg)Reference
RatOral2506[5]
MouseOral1832[5]
Dermal and Eye Irritation

Prolonged or repeated exposure to this compound dust may cause skin and eye irritation.[6] Specific data from standardized tests on this compound is limited. For comparison, data for other metal stearates are presented below.

Table 2: Dermal and Eye Irritation Data for Analogous Metal Stearates

SubstanceTestSpeciesResultReference
Zinc StearateSkin IrritationRabbitNot an irritant[7]
Zinc StearateEye IrritationRabbitNot an irritant[7]
Calcium StearateSkin IrritationHumanNot a sensitizer (B1316253) or irritant (in cosmetic formulations)[8]
Genotoxicity and Carcinogenicity

There is currently no available data to definitively classify the genotoxic or carcinogenic potential of this compound.[9] Standard genotoxicity assays such as the Ames test and in vitro micronucleus assay have not been reported for this specific compound. The International Agency for Research on Cancer (IARC) has not classified barium as a human carcinogen.[10]

Reproductive and Developmental Toxicity

No specific data on the reproductive or developmental toxicity of this compound is available.[2]

Mechanism of Toxicity: Barium Ion and Potassium Channels

The primary systemic toxicity of barium is due to the ability of the Ba²⁺ ion to block potassium (K⁺) channels.[7][11] This blockage disrupts the normal flow of potassium ions across cell membranes, which is critical for maintaining the resting membrane potential of excitable cells like nerve and muscle cells. The resulting hypokalemia (low extracellular potassium) can lead to serious health effects.

Barium_Toxicity_Pathway cluster_membrane Cell Membrane K_Channel Potassium (K⁺) Channel K_Ion_Out K⁺ (Extracellular) K_Channel->K_Ion_Out Blockage Channel Blockage K_Channel->Blockage Barium_Ion Barium Ion (Ba²⁺) Barium_Ion->Blockage Binds to and blocks the channel pore K_Ion_In K⁺ (Intracellular) K_Ion_In->K_Channel Normal Efflux Hypokalemia Hypokalemia (Low Extracellular K⁺) Blockage->Hypokalemia Prevents K⁺ efflux Cell_Depolarization Inability to Repolarize Hypokalemia->Cell_Depolarization Adverse_Effects Adverse Health Effects (e.g., Muscle Weakness, Arrhythmia) Cell_Depolarization->Adverse_Effects

Barium ion interaction with a potassium channel.

Experimental Protocols

The following sections describe standard methodologies for assessing the toxicological profile of a substance like this compound, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

  • Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The test aims to classify the substance into a specific toxicity category based on the observed mortality.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered orally by gavage in a single dose. This compound, being a powder, would be suspended in an appropriate vehicle like water or oil.

    • A starting dose (e.g., 300 mg/kg) is chosen based on available information.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • The dosing for subsequent animals is adjusted up or down depending on the outcome of the previous dose level.

  • Data Analysis: The LD50 is estimated based on the mortality data from the different dose levels.

Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Principle: The substance is applied to the skin of a test animal, and the resulting skin reaction is observed and scored over a period of time.

  • Test Animals: Albino rabbits are typically used.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • A measured amount of the test substance (0.5 g for a solid like this compound, moistened with a small amount of water) is applied to the skin under a gauze patch.

    • The patch is left in place for a specified duration, typically 4 hours.

    • After the exposure period, the patch and any residual test substance are removed.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.

  • Principle: A single dose of the substance is applied to one eye of a test animal, with the other eye serving as a control. The resulting ocular reactions are observed and scored.

  • Test Animals: Albino rabbits are the preferred species.

  • Procedure:

    • A small amount of the test substance (e.g., 0.1 mL of a solid) is instilled into the conjunctival sac of one eye.

    • The eyelids are held together for a short period to prevent loss of the substance.

    • The eye is examined for reactions in the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Data Analysis: The severity of the ocular lesions is scored, and the substance is classified based on the nature and reversibility of the observed effects.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

This in vitro test is used to detect gene mutations.

  • Principle: Specially constructed strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Procedure:

    • The bacterial strains are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (S9 mix, to simulate mammalian metabolism).

    • The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • The plates are incubated for 48-72 hours.

  • Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.

Handling and Safety Precautions

Given its classification as harmful, appropriate safety measures should be taken when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.[1][6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[1]

    • Skin Protection: Wear impervious gloves and a lab coat.[1]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator for dusts.

  • Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.[1]

Occupational Exposure Limits

The following occupational exposure limits have been established for barium and its soluble compounds.

Table 3: Occupational Exposure Limits for Barium Compounds

OrganizationLimitValue
ACGIH (TLV-TWA)Barium and soluble compounds (as Ba)0.5 mg/m³
NIOSH (REL-TWA)Barium compounds (soluble, as Ba)0.5 mg/m³
OSHA (PEL-TWA)Barium and soluble compounds (as Ba)0.5 mg/m³

ACGIH: American Conference of Governmental Industrial Hygienists; NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration; TLV-TWA: Threshold Limit Value - Time-Weighted Average; REL-TWA: Recommended Exposure Limit - Time-Weighted Average; PEL-TWA: Permissible Exposure Limit - Time-Weighted Average.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and water.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical substance like this compound.

Safety_Assessment_Workflow Start New Chemical Substance (e.g., this compound) PhysChem Physicochemical Characterization Start->PhysChem In_Vitro_Tox In Vitro Toxicity Testing PhysChem->In_Vitro_Tox Genotox Genotoxicity Assays (e.g., Ames Test, Micronucleus) In_Vitro_Tox->Genotox Cytotox Cytotoxicity Assays In_Vitro_Tox->Cytotox In_Vivo_Tox In Vivo Toxicity Testing (if necessary) In_Vitro_Tox->In_Vivo_Tox Positive or inconclusive results Risk_Assessment Hazard Identification & Risk Assessment Genotox->Risk_Assessment Cytotox->Risk_Assessment Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) In_Vivo_Tox->Acute_Tox Irritation Irritation/Corrosion (Skin, Eye) In_Vivo_Tox->Irritation Acute_Tox->Risk_Assessment Irritation->Risk_Assessment SDS Develop Safety Data Sheet (SDS) & Handling Procedures Risk_Assessment->SDS End Safe Handling Guidelines SDS->End

A generalized workflow for chemical safety assessment.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium stearate (B1226849) (Ba(C₁₈H₃₅O₂)₂) is the barium salt of stearic acid, a metallic soap that finds extensive use across various industrial sectors due to its unique physicochemical properties.[1][2] It is a white, fine powder recognized for its excellent thermal stability, lubricating characteristics, and water repellency.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of barium stearate, detailed experimental protocols for its synthesis, and visualizations of its functional mechanisms. The information is curated to be a vital resource for professionals in research, chemical synthesis, and pharmaceutical sciences, particularly in formulation and drug development where it can be used as a lubricant in tablet manufacturing.[3]

Chemical Identity and Structure

This compound is a metallic soap formed from a divalent barium cation (Ba²⁺) and two stearate anions (C₁₇H₃₅COO⁻).

  • IUPAC Name : barium(2+);octadecanoate[4]

  • Chemical Formula : C₃₆H₇₀BaO₄[5][6] or (C₁₈H₃₅O₂)₂Ba[4]

  • CAS Number : 6865-35-6[4][5][6]

  • Molecular Weight : Approximately 704.27 g/mol [5][7]

Physical Properties

This compound is a fine, white to slightly yellowish amorphous powder.[8][9][10] It is generally odorless, though some sources describe a slight fatty odor. Key quantitative physical properties are summarized in Table 1.

Table 1: Summary of Physical Properties

PropertyValueNotes
Appearance White to slightly yellow powder[8][9][10]Crystalline solid[7]
Melting Point 120 °C to >225 °C[4][5][8][9]A wide range is reported, commonly cited values are >200 °C. For example: 160 °C[5], 210 °C[8], >225 °C[7][9].
Boiling Point Not Applicable[4]Decomposes upon strong heating.
Density 1.145 g/cm³ (at 20 °C)[4][5]
Solubility
   In WaterInsoluble or slightly soluble (e.g., 3.2 mg/L at 25 °C)[4][5]
   In AlcoholsInsoluble in cold ethanol[7][9]; Soluble in hot ethanol[8][9]
   In Other SolventsSoluble in hot non-polar solvents like benzene (B151609) and toluene[8][9]Forms a gel upon cooling after being dissolved in organic solvents.[8]
Moisture Content ≤0.5% to ≤1.0%[8][11][12]Has water absorption properties in the air.[8][9]
Barium Content ~19.3% - 21.0%[8][11][13]
Free Acid (as Stearic Acid) ≤0.5% to ≤1.0%[8][11]

Chemical Properties and Reactivity

This compound exhibits chemical behaviors characteristic of a metallic salt of a fatty acid.

  • Reaction with Strong Acids : It readily decomposes in the presence of strong acids to form stearic acid and the corresponding barium salt.[8][9] Reaction: Ba(C₁₇H₃₅COO)₂ + 2 HCl → 2 C₁₇H₃₅COOH + BaCl₂

  • Thermal Stability : this compound is valued for its excellent heat stability, making it a superior stabilizer for polymers like PVC compared to calcium stearate, though less effective than lead stearate.[10] It can prevent thermal degradation of PVC at temperatures above 200°C.[14]

  • Decomposition : When heated to decomposition, it emits acrid smoke and fumes, including carbon monoxide and carbon dioxide.[7][15][16]

  • Incompatibilities : It is incompatible with strong acids and strong bases.[15][16] Direct sunlight and extremely high temperatures should be avoided during storage.[15][16]

  • Toxicity : this compound is considered toxic. Acute oral toxicity data shows an LD50 of 2506 mg/kg for rats and 1832 mg/kg for mice.[17] Symptoms of poisoning can include vomiting, abdominal pain, and increased blood pressure.[17]

Experimental Protocols: Synthesis of this compound

Several methods are employed for the industrial production of this compound. The two primary approaches are the double decomposition (wet) process and the direct reaction (dry) process.

Protocol 1: Double Decomposition (Metathesis) Reaction

This is a traditional wet process involving the reaction of sodium stearate with a soluble barium salt, typically barium chloride, in an aqueous medium.[2][18]

Methodology:

  • Saponification : Prepare an aqueous solution of sodium stearate. a. Place a defined amount of stearic acid into a reaction vessel. b. Heat the vessel using a water bath to melt the stearic acid (melting point of stearic acid is ~69°C). c. Slowly add a 30% sodium hydroxide (B78521) (caustic soda) solution while stirring continuously to saponify the stearic acid, forming an aqueous solution of sodium stearate.[18]

  • Metathesis Reaction : a. In a separate vessel, prepare an aqueous solution of barium chloride (BaCl₂). b. While stirring the sodium stearate solution, slowly add the barium chloride solution.[18] A precipitation reaction will occur, forming insoluble this compound and soluble sodium chloride.

  • Isolation and Purification : a. Filter the resulting precipitate to separate the this compound from the aqueous solution containing the sodium chloride byproduct. b. Wash the collected this compound cake extensively with water to remove any remaining sodium chloride.[18] c. Dry the purified product in an oven. Hot air drying is commonly used.[18] d. The final dried product is then pulverized to obtain a fine powder.

cluster_0 Saponification Step cluster_1 Metathesis Step cluster_2 Purification Step StearicAcid Stearic Acid Saponification Saponification (Heating & Stirring) StearicAcid->Saponification NaOH NaOH Solution NaOH->Saponification SodiumStearate Sodium Stearate Solution Saponification->SodiumStearate Metathesis Metathesis Reaction (Precipitation) SodiumStearate->Metathesis BaCl2 BaCl₂ Solution BaCl2->Metathesis CrudeProduct This compound (Precipitate in NaCl Solution) Metathesis->CrudeProduct Filtration Filtration CrudeProduct->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Pulverization Pulverization Drying->Pulverization FinalProduct Pure this compound Powder Pulverization->FinalProduct

Caption: Workflow for Double Decomposition Synthesis of this compound.

Protocol 2: One-Step Direct Synthesis

This method involves the direct reaction of stearic acid with a barium source, such as barium hydroxide, in an aqueous medium without a catalyst.[19]

Methodology:

  • Reactant Preparation : a. Add water to a reactor equipped with heating, stirring, and temperature measurement capabilities. Begin stirring and heating.[19] b. Add powdered barium hydroxide octahydrate (Ba(OH)₂·8H₂O) to the water to form a barium hydroxide suspension.[19]

  • Reaction : a. Heat the suspension to a temperature between 50-60°C. b. While maintaining stirring, add fine-particle industrial-grade stearic acid to the reactor.[19] c. Continue heating. When the temperature reaches 65-66°C, cease heating. The exothermic nature of the reaction will cause the temperature to rise further to approximately 69-70°C.[19] d. Maintain the reaction at this temperature for 20-30 minutes to ensure completion.[19]

  • Isolation and Finishing : a. Separate the resulting this compound product via filtration. b. Dry the filtered product. c. Crush or pulverize the dried material to obtain the final this compound powder.[19]

Core Applications and Functional Mechanisms

This compound's properties make it a versatile compound, particularly in the polymer industry. Its primary role is as a heat stabilizer and lubricant for PVC.[1][10][20]

Mechanism as a PVC Heat Stabilizer

During high-temperature processing, PVC can undergo thermal degradation, which involves the elimination of hydrogen chloride (HCl) from the polymer chain. This process, known as dehydrochlorination, creates unstable conjugated double bonds, leading to discoloration and deterioration of mechanical properties. This compound acts as a primary stabilizer by scavenging the released HCl, thus preventing the autocatalytic degradation cascade.

cluster_0 PVC Thermal Degradation (Unstabilized) cluster_1 Stabilization with this compound PVC_Heat PVC + High Temperature Degradation Dehydrochlorination PVC_Heat->Degradation Initiates HCl HCl Released Degradation->HCl Unstable_PVC Unstable Polymer Chain (Discoloration, Poor Properties) Degradation->Unstable_PVC HCl->Degradation Autocatalyzes PVC_Heat_Stab PVC + High Temperature HCl_Released HCl Released PVC_Heat_Stab->HCl_Released Stable_PVC Stabilized PVC (Preserved Properties) PVC_Heat_Stab->Stable_PVC Results in BaSt This compound Ba(St)₂ Reaction Neutralization Reaction BaSt->Reaction Scavenges HCl_Released->Reaction Stable_Products Stable Products: BaCl₂ + 2 HSt Reaction->Stable_Products

Caption: Logical Flow of PVC Stabilization by this compound.

Other Significant Applications
  • Lubricants : Acts as a high-temperature lubricant for machinery and a processing aid in the rubber industry to prevent sticking to molds.[1][8][20]

  • Coatings : Used as a flatting and sanding agent in paints, lacquers, and inks.

  • Waterproofing Agent : Its hydrophobic nature makes it a useful waterproofing agent.[8]

  • Pharmaceuticals & Cosmetics : Employed as a lubricant, emulsifier, and thickening agent in tablet manufacturing, creams, and lotions.[1][3][20]

References

A Technical Guide to the Discovery and History of Barium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium stearate (B1226849) (C₃₆H₇₀BaO₄) is a metallic soap with significant industrial applications, primarily as a heat stabilizer and lubricant in the plastics industry, a waterproofing agent, and a component in greases. Its history is not one of a singular discovery but rather a culmination of foundational work in 19th-century chemistry. This guide traces the origins of barium stearate from the initial identification of its constituent components—barium and stearic acid—to the pioneering work on metallic soaps and modern synthesis protocols. Detailed experimental methodologies, quantitative data, and process diagrams are provided to offer a comprehensive technical overview for a scientific audience.

Historical Development: From Elements to a Compound

The synthesis of this compound was predicated on the discovery and characterization of its fundamental precursors: the element barium and stearic acid.

The Discovery of Barium

The journey began with the identification of a new "earth" by Carl Wilhelm Scheele in 1772 from the mineral barite.[1] Due to its high density, it was named from the Greek word barys, meaning "heavy".[1] The elemental form of barium, a soft, silvery-gray alkaline earth metal, was not isolated until 1808 by Sir Humphry Davy in London through the electrolysis of molten barium salts.[1]

The Isolation of Stearic Acid

The organic component, stearic acid, was first isolated and characterized by the French chemist Michel Eugène Chevreul. His comprehensive research on animal fats, published in his seminal 1823 work, Recherches chimiques sur les corps gras d'origine animale, laid the groundwork for lipid chemistry.[2][3] Through a process of saponification (soap making) followed by acidification, he successfully separated various fatty acids. He isolated a new, saturated fatty acid from sheep fat which he named "stearic acid" (from the Greek stéar, for tallow).[3] Chevreul's meticulous methodology, which combined crystallization, distillation, and melting point determination, was revolutionary for the time.[3]

First Synthesis of Metallic Soaps

The first preparation of this compound can be attributed to Chevreul himself. In his 1823 publication, he describes the preparation of various metallic salts of fatty acids to study their properties and aid in purification. He specifically mentions the use of barium salts ("butirate de baryte") for the fractional crystallization of fatty acids.[2][4][5] By reacting a soluble barium salt with the potassium or sodium soaps he had created, he could precipitate the insoluble barium soap, which is the fundamental principle of the double decomposition method still in use today. This work represents the first documented synthesis of this compound.

Historical_Development cluster_0 Discovery of Precursors cluster_1 First Synthesis Barium Discovery of Barium Oxide (Carl Wilhelm Scheele, 1772) First_Synthesis First Preparation of this compound (Michel Eugène Chevreul, ~1823) as part of fatty acid characterization Barium->First_Synthesis Provides the cation (Ba²⁺) Stearic_Acid Isolation of Stearic Acid (Michel Eugène Chevreul, ~1813-1823) Stearic_Acid->First_Synthesis Provides the anion (Stearate)

Figure 1: Logical relationship of the key discoveries leading to this compound.

Quantitative Data

The physical and chemical properties of this compound are summarized below. It is noteworthy that different sources report varying melting points, which may be attributable to differences in purity, crystalline structure, or measurement technique.

PropertyValueCitations
Chemical Formula C₃₆H₇₀BaO₄[6]
Molecular Weight 704.27 g/mol [6][7]
Appearance White to slightly yellow, fine powder[6][8][9]
Density 1.145 g/cm³[6][7][8][10]
Melting Point >225 °C (or 160-210 °C, depending on grade)[6][7][8][9]
Solubility Water: Insoluble (3.2 mg/L at 25 °C)Ethanol: InsolubleHot Solvents: Soluble in hot benzene, toluene, and other non-polar solvents[6][7][8][9]
Thermal Stability Decomposition onset > 203.6 °C (at 5% mass loss)[9]
Barium Content (%) ~20.0 ± 0.5 (Premium Grade)[9]
Free Acid (%) ≤ 0.5 (Premium Grade)[9]
Spectroscopic Data (FTIR)

The formation of this compound from stearic acid is readily confirmed by Fourier-Transform Infrared (FTIR) Spectroscopy. The key spectral change is the disappearance of the characteristic carbonyl (C=O) stretching vibration of the carboxylic acid group (around 1700 cm⁻¹) and the appearance of two new strong absorption bands corresponding to the carboxylate anion (COO⁻).

Functional GroupVibration ModeCharacteristic Absorption Range (cm⁻¹)NotesCitations
Alkyl Chain (CH₂, CH₃) C-H Asymmetric & Symmetric Stretch2850 - 2960Strong, sharp peaks indicative of the long hydrocarbon chains. For BaSt, νₐₛ(CH₂) is at ~2914-2917 cm⁻¹.[6]
Carboxylate Anion (COO⁻) Asymmetric Stretch (νₐₛ)1540 - 1650A very strong and characteristic band for metallic soaps. Replaces the C=O stretch of the parent acid.[7][10]
Carboxylate Anion (COO⁻) Symmetric Stretch (νₛ)1360 - 1450A strong band, which, along with the asymmetric stretch, confirms the ionic nature of the headgroup.[7][10]
Alkyl Chain (CH₂) Scissoring Bend (δ)~1471A sharp band indicating a well-ordered, all-trans zigzag chain conformation in crystalline form.[6]

Experimental Protocols

Two primary methods have been established for the synthesis of this compound: the historical Double Decomposition (Precipitation) method and the more direct Fusion or Direct Reaction method.

Historical & Modern Protocol: Double Decomposition (Precipitation)

This method, analogous to Chevreul's original approach, involves a two-step reaction in an aqueous medium. It is widely used because it yields a fine, fluffy powder.

Methodology:

  • Saponification: Stearic acid is neutralized with an aqueous solution of a strong base, typically sodium hydroxide (B78521) (NaOH), to form a water-soluble soap, sodium stearate. The reaction is often carried out at an elevated temperature (~80-90 °C) to ensure the melting of stearic acid and complete reaction.

    • Reaction: C₁₇H₃₅COOH + NaOH → C₁₇H₃₅COONa + H₂O

  • Precipitation (Metathesis): A solution of a water-soluble barium salt, such as barium chloride (BaCl₂), is slowly added to the sodium stearate solution under constant stirring.

  • Reaction: The barium ions displace the sodium ions, causing the immediate precipitation of the water-insoluble this compound.

    • Reaction: 2 C₁₇H₃₅COONa + BaCl₂ → (C₁₇H₃₅COO)₂Ba↓ + 2 NaCl

  • Isolation & Purification: The precipitate is collected by filtration. It is then washed thoroughly with water to remove the sodium chloride byproduct.

  • Drying: The washed product is dried in an oven to yield the final this compound powder.

Double_Decomposition cluster_0 Step 1: Saponification cluster_1 Step 2: Precipitation cluster_2 Step 3: Isolation S1 Dissolve Stearic Acid & NaOH in Water at ~90°C S2 Stir to form Sodium Stearate Solution S1->S2 P2 Slowly Add BaCl₂ Solution to Sodium Stearate Solution S2->P2 P1 Prepare Aqueous BaCl₂ Solution P1->P2 P3 This compound Precipitates P2->P3 I1 Filter the Precipitate P3->I1 I2 Wash with Water to Remove NaCl I1->I2 I3 Dry the Product I2->I3 I4 Final this compound Powder I3->I4

Figure 2: Experimental workflow for the Double Decomposition (Precipitation) method.
Modern Protocol: Direct Method (Fusion/Aqueous)

This method involves the direct reaction of stearic acid with a barium base, such as barium hydroxide or barium oxide. It is often considered more efficient as it can reduce water usage and eliminate salt byproducts.

Methodology:

  • Dispersion: Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) is dispersed in water in a reactor with stirring and heating.

  • Reaction Initiation: The mixture is heated to a temperature above the melting point of stearic acid (typically 60-80 °C).

  • Addition: Molten or powdered stearic acid is added to the hot barium hydroxide suspension. The reaction is exothermic and the temperature may rise further.

    • Reaction: 2 C₁₇H₃₅COOH + Ba(OH)₂ → (C₁₇H₃₅COO)₂Ba↓ + 2 H₂O

  • Completion: The reaction mixture is stirred for a set period (e.g., 20-30 minutes) to ensure complete conversion.

  • Isolation: The resulting this compound product is separated via filtration.

  • Drying & Milling: The wet cake is dried and often milled or crushed to achieve the desired particle size.

Direct_Method cluster_0 Step 1: Reaction cluster_1 Step 2: Isolation & Processing R1 Disperse Barium Hydroxide in Water R2 Heat Mixture to 60-80°C R1->R2 R3 Add Stearic Acid R2->R3 R4 React with Stirring (Exothermic) R3->R4 P1 Filter Product from Water R4->P1 P2 Dry the Wet Cake P1->P2 P3 Crush/Mill to Powder P2->P3 P4 Final this compound Powder P3->P4

Figure 3: Experimental workflow for the Direct Reaction method.

Conclusion

The history of this compound is a clear illustration of chemical science progression, from the fundamental discovery of elements and organic molecules to their combination to create materials with specific, useful properties. The foundational research by Scheele and, most critically, Chevreul in the late 18th and early 19th centuries provided the necessary components and the initial synthetic methodology. While modern industrial processes have been optimized for efficiency, yield, and purity, they remain fundamentally based on the two primary pathways: precipitation and direct reaction. The detailed quantitative and procedural data provided herein offer a robust reference for scientists and professionals working with this versatile compound.

References

Methodological & Application

Application Notes and Protocols: Barium Stearate as a Heat Stabilizer in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures, undergoing a rapid degradation process known as dehydrochlorination. This process releases hydrochloric acid (HCl), leading to discoloration, embrittlement, and a significant loss of mechanical properties, which can compromise the integrity of final products.[1] To counteract this, heat stabilizers are incorporated into PVC formulations.

Barium stearate (B1226849), a metallic soap, serves as a highly effective secondary heat stabilizer for PVC.[1] Its primary functions are to scavenge the released HCl and to act as a lubricant during processing, reducing friction and shear stress on the polymer chains.[1] Barium stearate is often used in synergy with other metallic stearates, such as zinc stearate and calcium stearate, to provide a comprehensive stabilization package that enhances both initial color and long-term heat stability.

These application notes provide detailed protocols for evaluating the performance of this compound as a heat stabilizer in PVC, along with a summary of its mechanism and performance data.

Mechanism of Action

The thermal degradation of PVC is an autocatalytic chain reaction initiated at labile chlorine sites within the polymer structure. At elevated temperatures, these sites readily eliminate HCl, forming conjugated polyene sequences that are responsible for the characteristic yellowing and eventual blackening of the polymer. The released HCl further catalyzes the degradation process.

This compound functions primarily as an acid scavenger . It neutralizes the liberated HCl, forming barium chloride (BaCl₂), a stable salt, and stearic acid, as depicted in the following reaction:

2HCl + Ba(C₁₇H₃₅COO)₂ → BaCl₂ + 2C₁₇H₃₅COOH

By removing HCl from the system, this compound prevents the autocatalytic degradation cycle.

Additionally, this compound provides lubricity during PVC processing. Its long hydrocarbon chains reduce the friction between PVC particles and between the polymer melt and the processing equipment, leading to lower shear heat generation and a more homogenous melt.

Synergistic Effects with Zinc Stearate

This compound is often used in combination with a primary stabilizer like zinc stearate. Zinc stearate is highly effective at replacing the labile chlorine atoms on the PVC chain, preventing the initiation of dehydrochlorination. However, the resulting zinc chloride (ZnCl₂) is a strong Lewis acid that can vigorously promote PVC degradation. This is where the synergistic role of this compound becomes crucial. This compound reacts with the zinc chloride to regenerate the active zinc stearate and form the less detrimental barium chloride.

ZnCl₂ + Ba(C₁₇H₃₅COO)₂ → Zn(C₁₇H₃₅COO)₂ + BaCl₂

This synergistic relationship provides excellent early color hold and long-term stability.

Performance Data

The effectiveness of this compound as a heat stabilizer can be quantified using various analytical techniques. Below are representative data summarized from literature.

Thermogravimetric Analysis (TGA)

TGA measures the weight loss of a material as a function of temperature, providing insights into its thermal stability.

FormulationOnset Decomposition Temp. (5% weight loss)Weight Remaining at 225°C
Unstabilized PVC~190°C< 90%
PVC + this compound> 203.6°C[2]95.3%[2]
PVC + Ba/Zn Stearate MixHigher than single components> 96%
Congo Red Test

The Congo Red test is a static heat stability test that measures the time required for a heated PVC sample to evolve enough HCl to change the color of a pH-sensitive indicator paper. A longer time indicates better thermal stability.

FormulationStability Time at 185°C (minutes)
Unstabilized PVC< 10
PVC + Calcium Stearate/Zinc Stearate20.9[3]
PVC + Barium/Cadmium Stearate Mix> 30
Oven Aging Test

In this test, PVC samples are aged in a high-temperature oven, and the change in color, typically measured by the Yellowness Index (YI), is monitored over time. A lower YI indicates better color stability.

FormulationYellowness Index (YI) after 60 min at 180°C
Unstabilized PVC> 70 (often black)
PVC + this compoundSignificantly reduced YI
PVC + Ba/Zn Stearate Mix< 30
Torque Rheometry

A torque rheometer measures the torque required to mix a polymer at a set temperature and shear rate. It provides information on fusion characteristics, melt viscosity, and dynamic thermal stability.

FormulationFusion Time (s)Maximum Torque (Nm)Stability Time (min)
Unstabilized PVCShorterHigherShorter
PVC + this compoundLongerLowerLonger
PVC + Ba/Zn Stearate MixOptimizedModerateSignificantly Extended

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the effect of this compound on the thermal decomposition profile of PVC.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • PVC resin powder

  • This compound

  • Nitrogen gas (high purity)

  • Analytical balance

  • Sample pans (aluminum or platinum)

Procedure:

  • Prepare the PVC formulations by dry blending the PVC resin with the desired concentration of this compound (e.g., 2 parts per hundred resin - phr). A control sample of unstabilized PVC should also be prepared.

  • Accurately weigh 5-10 mg of the sample into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition (often defined as the temperature at 5% weight loss) and the residual weight at different temperatures.

Protocol 2: Congo Red Test

Objective: To assess the static thermal stability of PVC stabilized with this compound.

Materials and Equipment:

  • Constant temperature oil bath or heating block (±1°C)

  • Test tubes (e.g., 16 x 150 mm)

  • Congo Red indicator paper strips

  • PVC compound with and without this compound

  • Stopwatch

Procedure:

  • Prepare the PVC compound by milling or mixing the resin with the stabilizer.

  • Place a 2.0 ± 0.1 g sample of the PVC compound into the bottom of a clean, dry test tube.

  • Insert a strip of Congo Red paper into the test tube so that the lower end is approximately 25 mm above the surface of the PVC sample.

  • Place the test tube in the heating block pre-heated to the test temperature (typically 180°C or 185°C).

  • Start the stopwatch immediately.

  • Observe the Congo Red paper for a color change from red to blue.

  • Record the time, in minutes, required for the color change to occur. This is the thermal stability time.

Protocol 3: Oven Aging Test

Objective: To evaluate the long-term color stability of PVC stabilized with this compound.

Materials and Equipment:

  • Forced air circulating oven

  • Two-roll mill or other suitable compounding equipment

  • Hydraulic press

  • Colorimeter or spectrophotometer to measure Yellowness Index (YI)

  • PVC resin, plasticizers, and stabilizers

Procedure:

  • Prepare PVC sheets (typically 1-2 mm thick) of the control and this compound-stabilized formulations by compounding on a two-roll mill and then compression molding.

  • Cut the sheets into uniform sample sizes (e.g., 50 x 50 mm).

  • Measure the initial Yellowness Index of the samples using a colorimeter.

  • Place the samples in the oven at the test temperature (e.g., 180°C).

  • Remove samples at regular intervals (e.g., 10, 20, 30, 60 minutes).

  • Allow the samples to cool to room temperature.

  • Measure the Yellowness Index of the aged samples.

  • Plot the Yellowness Index versus aging time to compare the color stability of the different formulations.

Protocol 4: Torque Rheometry

Objective: To assess the dynamic thermal stability and processing characteristics of PVC stabilized with this compound.

Materials and Equipment:

  • Torque rheometer with a mixing bowl (e.g., Brabender type)

  • PVC resin and stabilizer formulations

Procedure:

  • Set the mixing bowl temperature (e.g., 180°C) and the rotor speed (e.g., 60 rpm).

  • Add the pre-weighed PVC formulation to the mixing bowl.

  • Record the torque and melt temperature as a function of time.

  • The resulting rheology curve will show several key features:

    • Loading Peak: The initial torque peak upon adding the material.

    • Fusion Peak: The point of maximum torque as the PVC particles fuse into a molten mass. The time to reach this peak is the fusion time .

    • Equilibrium Torque: The steady-state torque after fusion, which is related to the melt viscosity.

    • Stability Time: The time from the start of the test until the torque begins to rise sharply, indicating the onset of cross-linking and degradation.

  • Compare the fusion time, maximum torque, and stability time for the different formulations.

Visualizations

PVC_Degradation_Pathway PVC PVC Chain (-CH2-CHCl-)n UnstableSite Unstable Site (e.g., allylic chloride) PVC->UnstableSite Heat Degradation Dehydrochlorination UnstableSite->Degradation HCl HCl Degradation->HCl Polyene Conjugated Polyene (-CH=CH-)n Degradation->Polyene Autocatalysis Autocatalytic Degradation HCl->Autocatalysis Discoloration Discoloration (Yellow to Black) Polyene->Discoloration Autocatalysis->Degradation

PVC Thermal Degradation Pathway

Barium_Stearate_Stabilization cluster_Degradation PVC Degradation cluster_Stabilization Stabilization Mechanism PVC PVC HCl_released HCl Released PVC->HCl_released Heat BaSt2 This compound Ba(St)₂ HCl_released->BaSt2 Scavenging ZnSt2 Zinc Stearate Zn(St)₂ HCl_released->ZnSt2 Scavenging BaCl2 Barium Chloride (Stable Salt) BaSt2->BaCl2 Regen_ZnSt2 Regenerated Zn(St)₂ BaSt2->Regen_ZnSt2 ZnCl2 Zinc Chloride (Lewis Acid) ZnSt2->ZnCl2 ZnCl2->HCl_released ZnCl2->BaSt2 Synergistic Reaction

This compound Stabilization Mechanism

Experimental_Workflow Start Start: PVC Formulation Compounding Compounding (Dry Blending / Melt Mixing) Start->Compounding SamplePrep Sample Preparation (Powder / Sheet) Compounding->SamplePrep TorqueRheometry Torque Rheometry Compounding->TorqueRheometry TGA TGA SamplePrep->TGA CongoRed Congo Red Test SamplePrep->CongoRed OvenAging Oven Aging SamplePrep->OvenAging DataAnalysis Data Analysis & Comparison TGA->DataAnalysis CongoRed->DataAnalysis OvenAging->DataAnalysis TorqueRheometry->DataAnalysis End End: Performance Evaluation DataAnalysis->End

Experimental Workflow for Stabilizer Evaluation

References

Application Notes and Protocols: The Role of Barium Stearate as a Lubricant in Polymer Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of barium stearate's function as a lubricant in polymer processing. This document details its mechanism of action, quantitative effects on polymer properties, and standardized experimental protocols for its evaluation.

Introduction to Barium Stearate (B1226849) in Polymer Processing

This compound, the barium salt of stearic acid with the chemical formula Ba(C₁₈H₃₅O₂)₂, is a versatile additive in the polymer industry.[1] It is a white, waxy powder known for its thermal stability and lubricating properties.[2][3] In polymer processing, this compound functions as both an internal and external lubricant, and it often acts as a co-stabilizer, particularly in Polyvinyl Chloride (PVC) formulations.[2][4][5] Its primary roles are to reduce friction between polymer chains and between the polymer melt and processing equipment, thereby improving processability, enhancing product quality, and protecting polymers from thermal degradation.[3][6][7]

Mechanism of Lubrication

This compound provides lubrication through two primary mechanisms:

  • Internal Lubrication: As an internal lubricant, this compound reduces the intermolecular friction between polymer chains. This action lowers the melt viscosity, improves flow, and promotes a more homogeneous melt. This is particularly beneficial for achieving intricate mold designs and maintaining dimensional stability.

  • External Lubrication: As an external lubricant, this compound migrates to the interface between the polymer melt and the hot metal surfaces of processing equipment, such as extruder barrels, screws, and molds. This creates a lubricating layer that reduces adhesion and friction, preventing the polymer from sticking and degrading. This action also improves the surface finish of the final product.[4]

This compound is often used in conjunction with other metallic stearates, like calcium or zinc stearate, to achieve a synergistic lubricating and stabilizing effect.[5]

Applications in Polymer Processing

This compound is utilized in a variety of polymer processing applications, including:

  • Polyvinyl Chloride (PVC): This is one of the largest applications for this compound, where it acts as both a lubricant and a heat stabilizer.[2][4][5][8] It is crucial in the processing of both rigid and flexible PVC for applications such as pipes, profiles, films, and cables.[8]

  • Polyolefins (Polyethylene, Polypropylene): In polyolefins, it functions as a lubricant and acid scavenger, improving melt flow and preventing degradation.[7]

  • Rubber Industry: It is used as a release agent and processing aid in rubber manufacturing, preventing sticking to molds and improving the dispersion of fillers.[4]

Quantitative Data on Performance

The following tables summarize the quantitative effects of this compound and other metallic stearates on polymer processing parameters. The data is compiled from various studies and is intended to be illustrative.

Table 1: Typical Physical and Chemical Properties of this compound

PropertyValue
AppearanceWhite, fine powder
Melting Point (°C)≥205
Barium Content (%)19.3 - 20.7
Free Acid (as stearic acid, %)≤0.8
Moisture Content (%)≤0.5
Fineness (through 75µm sieve, %)99.5

Source: Technical Data Sheet, Baoxu Chemical[8]

Table 2: Effect of this compound on the Thermal Stability of PVC

Temperature (°C)Heating Rate (°C/min)Remaining Mass (%)
2001099.1
2251095.3

This table demonstrates the ability of this compound to inhibit the thermal degradation of PVC at elevated temperatures.[9]

Table 3: Comparative Effect of Metallic Stearates on Polymer Melt Viscosity

Lubricant SystemPolymer MatrixFillerEffect on Melt Viscosity
Calcium StearatePolyethylene30 wt.% Calcium CarbonateBaseline
Magnesium StearatePolyethylene30 wt.% Calcium CarbonateSimilar to Calcium Stearate
Zinc Stearate BlendsPolyethylene30 wt.% Calcium CarbonateLower melt viscosity than Ca or Mg stearate alone

This table illustrates that blends of metallic stearates can be more effective at reducing melt viscosity than individual stearates.[10][11]

Table 4: Influence of Stabilizer Type on Torque Rheometry of Rigid PVC

Stabilizer SystemFusion Time (s)Minimum Torque (m kp)
Non-stabilized PVC-1.8
Dibasic Lead Stearate180-
Mixture of (Ba/Cd/Zn) metal salt carboxylate30-50-

This table provides a qualitative comparison of the effect of different stabilizer systems, including those containing barium salts, on the processing behavior of PVC as measured by a torque rheometer. A lower fusion time and torque generally indicate better lubrication and processability.[12]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of this compound as a lubricant in polymer processing.

Protocol 1: Determination of Melt Flow Rate (MFR)

Based on ASTM D1238

Objective: To measure the rate of extrusion of a molten thermoplastic material through a die of a specified length and diameter under prescribed conditions of temperature and load. An increase in MFR can indicate improved internal lubrication.

Apparatus:

  • Extrusion Plastometer (Melt Flow Indexer)

  • Analytical Balance (accurate to 0.001 g)

  • Timing Device

  • Standard Die (2.095 mm diameter, 8.000 mm length)

  • Piston

  • Temperature Controller

  • Cutting Tool

Procedure:

  • Set-up: Set the temperature of the extrusion plastometer to the specified value for the polymer being tested (e.g., 190°C for polyethylene, 230°C for polypropylene).

  • Sample Preparation: Ensure the polymer sample, with and without this compound at various concentrations, is in a suitable form (e.g., powder, granules). Dry the sample if required.

  • Charging the Cylinder: Once the desired temperature is stable, charge the cylinder of the plastometer with a specified amount of the sample (typically 3-8 grams).

  • Preheating: Allow the sample to preheat in the cylinder for a specified time (e.g., 6-8 minutes) to ensure it is completely molten.

  • Extrusion: Place the specified weight on the piston to force the molten polymer through the die.

  • Collecting Samples: After a steady flow is established, collect timed extrudates. Discard the first extrudate. Collect and weigh at least three subsequent extrudates for a fixed time interval (e.g., 1 minute).

  • Calculation: Calculate the MFR in grams per 10 minutes using the following formula: MFR (g/10 min) = (Average mass of extrudate in grams / Collection time in seconds) * 600

Data Presentation: Present the results in a table comparing the MFR of the polymer with different concentrations of this compound.

Protocol 2: Evaluation of Processing Characteristics using a Torque Rheometer

Based on ASTM D2538 (adapted for Torque Rheometry)

Objective: To measure the torque response of a polymer sample as it is being mixed under controlled conditions of temperature and shear rate. Lower torque values indicate better lubrication.

Apparatus:

  • Torque Rheometer with a heated mixing bowl (e.g., Brabender or Haake type)

  • Rotors (e.g., roller or Banbury type)

  • Temperature Controller

  • Data Acquisition System

Procedure:

  • Set-up: Set the temperature of the mixing bowl and rotors to the desired processing temperature for the polymer. Set the rotor speed (e.g., 60 RPM).

  • Sample Loading: Load a pre-weighed amount of the polymer formulation (with and without this compound at various concentrations) into the mixing bowl.

  • Mixing and Data Recording: Start the rotors and the data acquisition system simultaneously. Record the torque and melt temperature as a function of time.

  • Analysis: Analyze the resulting rheology curve for key parameters:

    • Fusion Time: The time required for the polymer to melt and form a coherent mass.

    • Fusion Torque: The peak torque observed during the fusion process.

    • Equilibrium Torque: The steady-state torque after the polymer is fully melted and homogenized.

    • Melt Temperature: The temperature of the polymer melt during processing.

Data Presentation: Tabulate the fusion time, fusion torque, and equilibrium torque for each formulation to compare the lubricating effect of different this compound concentrations.

Visualizations

Signaling Pathways and Experimental Workflows

Lubrication_Mechanism cluster_Internal Internal Lubrication cluster_External External Lubrication PolymerChains1 Polymer Chains ReducedFriction1 Reduced Intermolecular Friction PolymerChains1->ReducedFriction1 Interaction with BariumStearate1 This compound Molecules BariumStearate1->ReducedFriction1 Positioned between LowerViscosity Lower Melt Viscosity ReducedFriction1->LowerViscosity PolymerMelt Polymer Melt LubricatingLayer Formation of Lubricating Layer PolymerMelt->LubricatingLayer Interface with BariumStearate2 This compound Molecules BariumStearate2->LubricatingLayer Migrates to MetalSurface Processing Equipment Surface MetalSurface->LubricatingLayer Interface with ReducedFriction2 Reduced Friction at Interface LubricatingLayer->ReducedFriction2

Caption: Mechanism of internal and external lubrication by this compound.

MFR_Workflow Start Start Prepare Prepare Polymer Formulations (with varying % this compound) Start->Prepare SetTemp Set Temperature of Melt Flow Indexer Prepare->SetTemp LoadSample Load Sample into Cylinder SetTemp->LoadSample Preheat Preheat Sample LoadSample->Preheat Extrude Extrude Molten Polymer Preheat->Extrude Collect Collect Timed Extrudates Extrude->Collect Weigh Weigh Extrudates Collect->Weigh Calculate Calculate Melt Flow Rate (MFR) Weigh->Calculate Analyze Analyze MFR vs. % this compound Calculate->Analyze End End Analyze->End

Caption: Experimental workflow for Melt Flow Rate (MFR) testing.

Torque_Rheometry_Workflow Start Start Prepare Prepare Polymer Formulations (with varying % this compound) Start->Prepare SetConditions Set Temperature and Rotor Speed of Torque Rheometer Prepare->SetConditions LoadSample Load Sample into Mixing Bowl SetConditions->LoadSample RecordData Record Torque and Temperature vs. Time LoadSample->RecordData AnalyzeCurve Analyze Rheology Curve for: - Fusion Time - Fusion Torque - Equilibrium Torque RecordData->AnalyzeCurve Compare Compare Lubricating Efficiency AnalyzeCurve->Compare End End Compare->End

Caption: Workflow for evaluating lubrication using a torque rheometer.

References

Application Notes and Protocols: Barium Stearate in Grease Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of barium stearate (B1226849) in the formulation of lubricating greases. This document details the functions of barium stearate, outlines manufacturing protocols, and presents key performance data and testing methodologies relevant to grease characterization.

This compound serves as a primary thickener in the production of barium and barium complex greases. Its incorporation imparts a range of desirable properties, including exceptional thermal stability at high temperatures, robust resistance to water and chemical ingress, and high load-carrying capacity. These characteristics make barium-based greases suitable for demanding applications in various industries, including automotive, marine, and industrial manufacturing.

Key Performance Characteristics of Barium-Based Greases

This compound, when used as a thickener, produces greases with a unique performance profile. The key advantages include:

  • High Dropping Point: Barium complex greases exhibit high dropping points, typically exceeding 220°C, which allows for their use in high-temperature applications.[1][2]

  • Excellent Water Resistance: These greases demonstrate outstanding resistance to water washout and can maintain their lubricity even in the presence of significant water contamination.[1][2][3]

  • Good Mechanical Stability: Barium greases are known for their shear stability, meaning they resist changes in consistency when subjected to mechanical stress.[1][4]

  • Chemical Resistance: They offer good resistance to various chemicals, including acids and alkaline solutions.[1][5]

  • Load-Carrying Capacity: The formulation of barium complex greases often results in a high load-carrying capacity, making them suitable for heavy-duty applications.[1][3]

Quantitative Performance Data

The following table summarizes typical performance data for barium complex greases. The values can vary based on the specific formulation, including the type of base oil and the presence of other additives.

PropertyTest MethodTypical Values for Barium Complex Grease
Dropping Point ASTM D566 / D2265> 220°C (428°F)
NLGI Grade ASTM D2171, 2
Worked Penetration (60 strokes) ASTM D217265 - 340 (0.1 mm)
Roll Stability (change in penetration) ASTM D1831Varies, but generally shows good stability
Water Spray-Off (% loss) ASTM D4049< 40%
Operating Temperature Range --20°C to 150°C (may vary)

Experimental Protocols

I. Grease Manufacturing Protocol: this compound Thickener

This protocol outlines the general laboratory-scale procedure for manufacturing a simple this compound grease.

Materials:

  • Stearic Acid (or 12-hydroxystearic acid)

  • Barium Hydroxide (B78521) Octahydrate (Ba(OH)₂·8H₂O)

  • Mineral or Synthetic Base Oil

  • Reaction Kettle with Agitator and Heating Mantle

  • Thermometer

  • Spatula

  • Balance

Procedure:

  • Charging the Kettle: In a reaction kettle, combine the stearic acid and a portion (approximately one-third) of the total base oil.

  • Heating and Mixing: Begin agitation and heat the mixture to approximately 80-90°C to ensure the stearic acid is fully melted and dispersed in the oil.

  • Saponification: Slowly add the barium hydroxide to the heated mixture. An exothermic reaction will occur. Continue to heat and stir the mixture, raising the temperature to 110-120°C. Maintain this temperature for 1-2 hours to ensure the saponification reaction is complete.

  • Dehydration: Increase the temperature to 150-160°C to drive off the water of reaction. The mixture will become clearer as water is removed.

  • Oil Addition and Cooling: Once dehydration is complete, gradually add the remaining base oil while continuing to stir. The rate of addition and cooling will influence the final grease structure.

  • Homogenization: After all the base oil has been added and the mixture has cooled to approximately 90°C, the grease can be homogenized using a colloid mill or a similar device to achieve a smooth, uniform consistency.

  • Final Cooling and Storage: Allow the grease to cool to room temperature before packaging.

G cluster_0 Grease Manufacturing Workflow start Start charge Charge Kettle: Stearic Acid + Partial Base Oil start->charge heat_mix Heat and Mix (80-90°C) charge->heat_mix saponification Saponification: Add Barium Hydroxide, Heat to 110-120°C heat_mix->saponification dehydration Dehydration (150-160°C) saponification->dehydration oil_addition Add Remaining Base Oil and Cool dehydration->oil_addition homogenization Homogenization oil_addition->homogenization end_process Final Product: This compound Grease homogenization->end_process

Caption: Workflow for this compound Grease Manufacturing.

II. Grease Performance Testing Protocols

The following are summaries of standard ASTM test methods used to characterize the performance of this compound greases.

A. Dropping Point (ASTM D566 / D2265)

This test determines the temperature at which a grease becomes fluid enough to drip.[5] It is a measure of the thermal stability of the thickener.

Apparatus:

  • Grease Cup

  • Test Tube

  • Thermometers

  • Heater and Stirrer

Procedure Summary (ASTM D566):

  • A sample of the grease is placed in a small cup with an orifice at the bottom.

  • The cup is suspended in a test tube, which is then heated in an oil bath at a controlled rate.[6]

  • The temperature at which the first drop of grease falls from the orifice is recorded as the dropping point.[4][6][7]

B. Mechanical Stability - Cone Penetration (ASTM D217)

This method measures the consistency of a grease.[8][9][10][11][12] The "worked penetration" value, obtained after shearing the grease, is commonly used to classify greases by their NLGI grade.[8][11]

Apparatus:

  • Penetrometer with a standard cone

  • Grease Worker

  • Constant Temperature Bath

Procedure Summary (Worked Penetration):

  • A sample of the grease is brought to a standard temperature (25°C).

  • The sample is subjected to 60 double strokes in a grease worker to simulate mechanical shearing.[9][10]

  • The worked grease is placed in a standard cup, and the surface is leveled.

  • A standard cone is allowed to drop into the grease for 5 seconds.[9]

  • The depth of penetration, in tenths of a millimeter, is measured.

C. Water Resistance - Water Spray-Off Test (ASTM D4049)

This test evaluates the ability of a grease to adhere to a metal surface when subjected to a direct water spray.[3][13][14][15][16]

Apparatus:

  • Test Panel (stainless steel)

  • Water Spray Apparatus (nozzle, pump, pressure gauge)

  • Constant Temperature Reservoir

Procedure Summary:

  • A pre-weighed steel panel is coated with a specified thickness of the grease.

  • The panel is placed in the test apparatus.

  • Water at a specified temperature and pressure (e.g., 40 psi) is sprayed directly onto the panel for a set duration (e.g., 5 minutes).[3][14]

  • The panel is then dried, and the amount of grease washed off is determined by weight difference. The result is reported as a percentage loss.

G cluster_1 Grease Performance Testing Workflow grease_sample This compound Grease Sample dropping_point Dropping Point Test (ASTM D566/D2265) grease_sample->dropping_point mechanical_stability Mechanical Stability Test (ASTM D217) grease_sample->mechanical_stability water_resistance Water Resistance Test (ASTM D4049) grease_sample->water_resistance dp_result Thermal Stability Data dropping_point->dp_result ms_result Consistency Data (NLGI Grade) mechanical_stability->ms_result wr_result Adhesion/Water Resistance Data water_resistance->wr_result

Caption: Key Performance Tests for this compound Grease.

Logical Relationships in Grease Formulation

The properties of the final this compound grease are dependent on the interplay between its primary components.

G cluster_2 Grease Formulation Components and Properties base_oil Base Oil (Mineral or Synthetic) grease_properties Final Grease Properties: - Thermal Stability - Water Resistance - Mechanical Stability - Load-Carrying Capacity base_oil->grease_properties Viscosity, Pour Point barium_stearate This compound (Thickener) barium_stearate->grease_properties Thickener Structure, Dropping Point additives Additives (e.g., antioxidants, anti-wear) additives->grease_properties Enhanced Performance

Caption: Interrelation of Grease Components and Final Properties.

References

Application Notes and Protocols: Barium Stearate as a Waterproofing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barium stearate (B1226849) (Ba(C₁₈H₃₅O₂)₂) is a barium salt of stearic acid, appearing as a white, water-insoluble powder.[1][2] Its hydrophobic nature makes it an effective waterproofing agent in various industrial applications.[2][3][4] Barium stearate functions by forming a protective, water-repellent layer on the surface of materials, preventing the absorption of water.[5] It is utilized in the treatment of textiles, the production of specialty papers, and as an additive in paints and coatings to impart water resistance.[5]

Mechanism of Action

The waterproofing properties of this compound are attributed to its chemical structure. The long, nonpolar hydrocarbon chains of the stearate molecules are hydrophobic, meaning they repel water. When applied to a material, these hydrocarbon chains orient themselves away from the surface, creating a low-energy interface that prevents water from wetting and penetrating the substrate. This results in a high contact angle for water droplets on the treated surface, a key indicator of hydrophobicity.

Applications

This compound is a versatile waterproofing agent used across several industries:

  • Textiles: Fabrics are treated with this compound to make them waterproof. It forms a protective layer that prevents water absorption, enhancing the durability and performance of textiles intended for outdoor or wet environments.[5]

  • Paper Production: Certain specialty papers are coated with this compound to provide water repellency and a glossy finish.[5] This is particularly useful for papers that may be exposed to moisture.[5] In the paper industry, it can be used as a lubricant in coating layers to improve the hydrophobicity of the coating surface.[6]

  • Paints and Coatings: In the paint and coatings industry, this compound acts as a flatting and sanding agent and imparts a degree of water resistance to the final coating.[5]

  • Plastics and PVC: It is used as a heat stabilizer and lubricant in the processing of polyvinyl chloride (PVC) and other polymers.[5] While its primary role here is stabilization, its hydrophobic nature also contributes to the overall water resistance of the final plastic product.

  • Construction Materials: While less common than calcium stearate, this compound can be used in certain cementitious materials to enhance hydrophobicity and reduce water permeability.

Quantitative Data

The effectiveness of this compound as a waterproofing agent can be quantified through various metrics, primarily water contact angle and water absorption. Higher contact angles and lower water absorption values indicate superior waterproofing performance.

MaterialTreatmentParameterValueReference
Cement MortarModified with 1.0 wt% Stearate EmulsionWater Contact Angle> 130°[7]
Cement MortarModified with 1.0 wt% Stearate EmulsionWater Absorption Reduction86.06%[7]
PaperCoated with Natural Rubber Latex and Butyl StearateWater Contact Angle90.6°[8]
PaperCoated with Natural Rubber Latex and Butyl StearateCobb₆₀ Value0.7 g/m²[9]
Uncoated Paper-Cobb₆₀ Value134.4 g/m²[9]

Experimental Protocols

Protocol 1: Application of this compound as a Waterproofing Agent on Textiles

Objective: To apply a this compound-based waterproof coating to a textile substrate.

Materials:

  • This compound powder

  • Suitable solvent (e.g., toluene, xylene)

  • Textile substrate (e.g., cotton, polyester (B1180765) fabric)

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Padding machine or dip-coating apparatus

  • Drying oven

Procedure:

  • Preparation of this compound Dispersion:

    • In a fume hood, add the desired amount of solvent to a beaker.

    • While stirring, gradually add the this compound powder to the solvent. A typical concentration ranges from 1% to 5% (w/v), depending on the desired level of waterproofing.

    • Gently heat the mixture using a heating mantle while stirring until a uniform dispersion is achieved.

  • Fabric Preparation:

    • Ensure the textile substrate is clean, dry, and free from any sizing agents or impurities. Pre-washing the fabric may be necessary.

    • Cut the fabric to the desired dimensions for treatment.

  • Application:

    • Dip-Coating: Immerse the fabric sample in the this compound dispersion for a specified period (e.g., 1-5 minutes) to ensure complete saturation.

    • Padding: Pass the fabric through a padding machine with the this compound dispersion to ensure even application and penetration.

  • Drying and Curing:

    • Remove the treated fabric from the dispersion and squeeze out any excess liquid using a wringer or by passing it through rollers.

    • Dry the fabric in an oven at a temperature and time suitable for the specific fabric and solvent used (e.g., 80-120°C for 10-30 minutes). Ensure adequate ventilation to remove solvent fumes.

  • Post-Treatment:

    • Allow the fabric to cool to room temperature.

    • The treated fabric is now ready for performance testing.

Protocol 2: Evaluation of Water Repellency of Treated Textiles (AATCC Test Method 22)

Objective: To evaluate the water repellency of the this compound-treated textile using a spray test.[10][11]

Materials:

  • AATCC spray tester[12]

  • Treated and untreated textile samples (180 x 180 mm)[12]

  • Hoop (152 mm diameter)[12]

  • Distilled water[13]

  • Graduated cylinder (250 mL)[12]

  • AATCC Spray Test Rating Chart

Procedure:

  • Sample Preparation:

    • Condition the test specimens at 65 ± 2% relative humidity and 21 ± 1°C for at least 4 hours before testing.

    • Mount the test specimen securely in the hoop, ensuring the fabric surface is smooth and wrinkle-free.[12]

  • Test Execution:

    • Place the hoop on the stand of the spray tester at a 45° angle.[3]

    • Pour 250 mL of distilled water at 27 ± 1°C into the funnel of the tester.[12]

    • Allow the water to spray onto the fabric specimen for 25-30 seconds.[12]

  • Evaluation:

    • Once the spraying has stopped, remove the hoop and tap the edge once against a solid object, with the fabric facing down.[3]

    • Rotate the hoop 180° and tap it once more in the same manner.[3]

    • Compare the wetting pattern on the fabric surface with the AATCC Spray Test Rating Chart.

    • Assign a rating from 100 (no sticking or wetting of the upper surface) to 0 (complete wetting of the whole of the upper surface).[12]

Protocol 3: Evaluation of Water Absorptiveness of Treated Paper (TAPPI T 441 - Cobb Test)

Objective: To determine the quantity of water absorbed by a this compound-treated paper specimen in a specified time.[1][14][15]

Materials:

  • Cobb sizing tester[16]

  • Treated and untreated paper samples

  • Distilled water

  • Stopwatch

  • Blotting paper

  • Analytical balance

  • Solid stainless steel roller (10 kg)[16]

Procedure:

  • Sample Preparation:

    • Condition the test specimens according to TAPPI T 402 "Standard Conditioning and Testing Atmospheres for Paper, Board, Pulp Handsheets, and Related Products."

    • Cut the specimens to a size of 125 x 125 mm.

  • Test Execution:

    • Weigh the conditioned specimen to the nearest 0.01 g.

    • Place the specimen on the rubber mat of the Cobb tester with the side to be tested facing up.

    • Clamp the metal ring firmly in place to prevent any water leakage.

    • Pour 100 mL of distilled water at 23 ± 1°C into the ring.

    • Start the stopwatch immediately. The standard test time is 120 seconds.[14]

    • At the end of the test period, pour the water out of the ring quickly.

    • Remove the specimen from the tester.

  • Evaluation:

    • Quickly place the specimen on a sheet of blotting paper with the wet side up.

    • Place another sheet of blotting paper on top of the specimen and remove the excess water by moving the roller once forward and once backward over the specimen without exerting any pressure.

    • Immediately weigh the specimen again.

    • The Cobb value is calculated as the mass of water absorbed per unit area (g/m²).[16]

Visualizations

experimental_workflow_textile_waterproofing cluster_prep Preparation cluster_app Application cluster_post Post-Treatment prep_dispersion Prepare this compound Dispersion application Apply Dispersion to Fabric (Dip-Coating or Padding) prep_dispersion->application prep_fabric Prepare Textile Substrate prep_fabric->application drying Dry and Cure Fabric application->drying testing Performance Testing drying->testing

Caption: Workflow for Textile Waterproofing with this compound.

experimental_workflow_aatcc22 cluster_setup Setup cluster_test Testing cluster_eval Evaluation mount_sample Mount Fabric on Hoop place_on_tester Place Hoop on Tester at 45° mount_sample->place_on_tester pour_water Pour 250 mL Distilled Water place_on_tester->pour_water spray Spray for 25-30 seconds pour_water->spray remove_and_tap Remove Hoop and Tap spray->remove_and_tap compare_chart Compare Wetting Pattern to Standard Chart remove_and_tap->compare_chart assign_rating Assign Water Repellency Rating compare_chart->assign_rating

Caption: AATCC 22 Water Repellency Spray Test Workflow.

logical_relationship_cobb_test cluster_variables Input Variables cluster_process Process cluster_output Output paper_properties Paper Properties (Sizing, Porosity) cobb_test Cobb Test (TAPPI T 441) paper_properties->cobb_test coating This compound Coating coating->cobb_test water_absorption Water Absorptiveness (g/m²) cobb_test->water_absorption hydrophobicity Hydrophobicity water_absorption->hydrophobicity inverse relationship

Caption: Logical Relationship in Cobb Test for Paper Waterproofing.

References

Application Notes and Protocols for Barium Stearate as a Release Agent in the Rubber Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of barium stearate (B1226849) as a release agent in the rubber industry. The information is intended to guide researchers and professionals in developing and evaluating rubber compounds incorporating this additive.

Introduction to Barium Stearate in Rubber Compounding

This compound (Ba(C₁₈H₃₅O₂)₂) is a metallic soap that serves multiple functions in the rubber industry.[1][2][3] It is a white, waxy powder that primarily acts as an internal and external lubricant, a processing aid, and a heat stabilizer.[1][2][4][5] Its application is particularly prominent in preventing the adhesion of rubber to metal molds during vulcanization, thereby acting as an effective mold release agent.[1]

The key benefits of using this compound in rubber formulations include:

  • Improved Mold Release: It forms a thin film on the mold surface, reducing the force required to eject the cured rubber part.[6]

  • Enhanced Processing: As a lubricant, it reduces friction between rubber molecules and processing equipment, leading to smoother extrusion and molding operations.[4]

  • Better Filler Dispersion: It aids in the uniform distribution of fillers like carbon black and silica (B1680970) within the rubber matrix, which can improve the mechanical properties of the final product.[4]

  • Heat Stability: this compound can act as a heat stabilizer, protecting the rubber from degradation at high processing temperatures.[4]

  • Improved Surface Finish: Its use can result in a smoother and more appealing surface on the molded rubber product.[3]

Quantitative Data Summary

The following tables are templates for summarizing key quantitative data from experimental evaluations of this compound as a release agent. Researchers can populate these tables with their own findings for comparative analysis.

Table 1: Effect of this compound Concentration on Mold Release Efficiency

This compound Concentration (phr*)Average Number of Releases Before StickingVisual Surface Finish Rating (1-5)**
0 (Control)
0.5
1.0
1.5
2.0

* phr: parts per hundred rubber ** 1: Poor (significant sticking/defects), 5: Excellent (smooth, defect-free surface)

Table 2: Influence of this compound on the Physical Properties of Vulcanized Rubber

PropertyASTM Standard0 phr Ba-St0.5 phr Ba-St1.0 phr Ba-St1.5 phr Ba-St2.0 phr Ba-St
Tensile Strength (MPa)ASTM D412
Elongation at Break (%)ASTM D412
Hardness (Shore A)ASTM D2240
Compression Set (%)ASTM D395
Tear Resistance (kN/m)ASTM D624

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a release agent in a rubber compound.

Protocol for Evaluating Mold Release Performance

Objective: To determine the effectiveness of different concentrations of this compound on the mold release properties of a rubber compound.

Materials and Equipment:

  • Internal mixer (e.g., Banbury mixer)

  • Two-roll mill

  • Compression molding press with a standardized mold

  • Stopwatch

  • Personal Protective Equipment (PPE)

Procedure:

  • Compound Preparation:

    • Prepare a masterbatch of the rubber compound without the release agent.

    • Divide the masterbatch into equal portions.

    • Incorporate varying concentrations of this compound (e.g., 0, 0.5, 1.0, 1.5, 2.0 phr) into each portion using a two-roll mill. Ensure uniform dispersion.

    • Sheet out the compounds and cut into preforms of consistent weight and shape for molding.

  • Mold Preparation:

    • Thoroughly clean the mold with a suitable solvent to remove any residual materials.

    • Preheat the mold in the compression press to the specified vulcanization temperature.

  • Molding and Release Evaluation:

    • Place a preform into the preheated mold.

    • Start the molding cycle according to the predetermined cure time, temperature, and pressure for the rubber compound.

    • At the end of the cycle, open the press and attempt to remove the cured rubber part.

    • Record the number of successful releases for each compound before any sticking or molding defects are observed.

    • Visually inspect the surface of each molded part and rate its quality.

Protocol for Assessing the Effect on Physical Properties

Objective: To quantify the impact of this compound on the key mechanical properties of the vulcanized rubber.

Materials and Equipment:

  • Universal Testing Machine (UTM) for tensile and tear strength testing

  • Durometer for hardness testing

  • Compression set testing apparatus

  • Cutting dies for preparing standard test specimens

Procedure:

  • Specimen Preparation:

    • Using the molded sheets from the release evaluation protocol, cut standard test specimens for each physical property test according to the relevant ASTM standards (e.g., ASTM D412 for tensile properties, ASTM D2240 for hardness, ASTM D395 for compression set, and ASTM D624 for tear resistance).

  • Tensile Strength and Elongation at Break (ASTM D412):

    • Conduct tensile tests on the dumbbell-shaped specimens using a UTM at a specified crosshead speed.

    • Record the force at break and the elongation at break.

    • Calculate the tensile strength and ultimate elongation.

  • Hardness (ASTM D2240):

    • Measure the Shore A hardness of the molded rubber samples using a durometer.

    • Take multiple readings at different points on the sample and calculate the average.

  • Compression Set (ASTM D395):

    • Subject the cylindrical test specimens to a constant compressive strain for a specified time and temperature.

    • After releasing the strain, allow the specimens to recover for a set period.

    • Measure the final thickness and calculate the compression set percentage.

  • Tear Resistance (ASTM D624):

    • Test the specified shape of specimens in a UTM to measure the force required to propagate a tear.

    • Calculate the tear strength.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in evaluating this compound as a release agent.

Experimental_Workflow cluster_prep 1. Compound Preparation cluster_eval 2. Evaluation cluster_analysis 3. Data Analysis A Masterbatch Preparation B Incorporation of this compound (Varying Concentrations) A->B C Preform Preparation B->C D Mold Release Testing C->D E Physical Property Testing D->E F Summarize Release Data (Table 1) E->F H Comparative Analysis and Conclusion F->H G Summarize Physical Property Data (Table 2) G->H

Caption: Workflow for evaluating this compound in rubber.

Logical_Relationship cluster_input Input Factors cluster_mechanism Mechanism of Action cluster_output Performance Outcomes A This compound Concentration D Internal & External Lubrication A->D B Rubber Compound Formulation B->D F Improved Filler Dispersion B->F C Processing Parameters (Temp, Pressure) E Formation of Release Film C->E G Mold Release Efficiency D->G H Physical Properties of Rubber D->H E->G I Surface Finish of Product E->I F->H

Caption: Factors influencing release agent performance.

References

Barium stearate in the paint and coatings industry

Author: BenchChem Technical Support Team. Date: December 2025

Barium stearate (B1226849) is a versatile additive in the paint and coatings industry, primarily utilized for its ability to modify surface properties and enhance performance. This white, powdery substance, a barium salt of stearic acid, serves multiple functions, including as a matting or flatting agent, a sanding aid, a pigment dispersant, and a hydrophobing agent.[1][2][3] Its utility stems from its lubricating properties, water repellency, and thermal stability.[1][4]

Application Notes

Barium stearate's primary applications in the paint and coatings sector are detailed below:

  • Matting and Flatting Agent: this compound is incorporated into formulations to reduce the gloss of the final coating, achieving a matte or semi-matte finish.[2] This is particularly desirable for interior wall paints, automotive topcoats, and other applications where a non-reflective surface is preferred. The matting effect is achieved by the fine particles of this compound creating microscopic roughness on the surface of the coating film.[5]

  • Sanding Aid: In lacquers and sanding sealers, this compound acts as a lubricant, making the surface easier to sand.[6] It helps to prevent the sandpaper from clogging by producing a fine, powdery dust during sanding, which results in a smoother finish.[7] This is especially beneficial in woodworking applications to prepare the surface for subsequent topcoats.

  • Pigment Dispersant and Suspension Aid: this compound can aid in the dispersion of pigments within the paint formulation, contributing to color uniformity and stability.[8][9] It helps to prevent the settling of pigments and other fillers during storage.[10]

  • Water Repellent (Hydrophobing Agent): Due to its hydrophobic nature, this compound imparts a degree of water resistance to coatings.[1][2] This property is beneficial for exterior paints and coatings that are exposed to moisture, as it helps to protect the underlying substrate.[8]

Quantitative Data on Performance

While specific quantitative data for this compound's performance can vary depending on the formulation, the following tables provide illustrative examples of its effects on key coating properties.

Table 1: Illustrative Effect of this compound Concentration on Gloss in a Nitrocellulose Lacquer

This compound Concentration (wt%)60° Gloss (GU)85° Gloss (GU)
0 (Control)9095
17585
26070
34555
43040

Table 2: Illustrative Effect of this compound on Water Contact Angle of an Acrylic Coating

This compound Concentration (wt%)Water Contact Angle (°)
0 (Control)75
185
295
3105
4115

Experimental Protocols

Protocol 1: Incorporation of this compound into a Solvent-Borne Lacquer

This protocol describes the process for incorporating this compound into a nitrocellulose-based lacquer to act as a matting and sanding agent.

Materials and Equipment:

  • Nitrocellulose resin

  • Solvent blend (e.g., esters, ketones, alcohols)

  • Plasticizer (e.g., dibutyl phthalate)

  • This compound powder

  • High-speed disperser with a Cowles blade

  • Mixing vessel

  • Balance

  • Hegman gauge

Procedure:

  • Resin Dissolution: In the mixing vessel, dissolve the nitrocellulose resin in the solvent blend under agitation.

  • Plasticizer Addition: Once the resin is fully dissolved, add the plasticizer and mix until homogeneous.

  • This compound Dispersion:

    • Slowly add the pre-weighed this compound powder to the vortex of the mixing solution under high-speed dispersion (e.g., 1000-1500 rpm).

    • Continue dispersion for 15-20 minutes, ensuring the temperature does not exceed 40°C to prevent solvent loss.

  • Dispersion Quality Check:

    • Take a sample of the dispersion and perform a fineness of grind test using a Hegman gauge according to ASTM D1210.[1][11][12]

    • The target fineness should be in the range of 6-7 Hegman units, indicating adequate dispersion of the this compound particles.

  • Let-Down: If the dispersion quality is satisfactory, reduce the mixing speed and add the remaining solvent to achieve the final desired viscosity.

  • Final Mixing: Mix for an additional 10-15 minutes at a lower speed to ensure homogeneity.

A 1. Resin Dissolution (Nitrocellulose in Solvent Blend) B 2. Plasticizer Addition A->B C 3. This compound Dispersion (High-Speed Disperser) B->C D 4. Dispersion Quality Check (Hegman Gauge - ASTM D1210) C->D E 5. Let-Down (Add Remaining Solvent) D->E If Fineness is 6-7 Hegman F 6. Final Mixing E->F G Finished Lacquer F->G cluster_prep Sample Preparation cluster_eval Performance Evaluation A Prepare Coating Formulations (Varying this compound %) B Apply Uniform Film to Test Panels A->B C Cure/Dry Coated Panels B->C D Gloss Measurement (ASTM D523) C->D E Water Contact Angle (ASTM D7334) C->E F Sanding Test (Qualitative Assessment) C->F G Data Analysis & Comparison D->G E->G F->G cluster_properties Physicochemical Properties cluster_effects Effects in Coating Film cluster_performance Performance Outcomes BS This compound P1 Fine Particle Size BS->P1 P2 Hydrophobic Nature BS->P2 P3 Lubricity BS->P3 E1 Micro-Rough Surface P1->E1 E2 Reduced Surface Tension P2->E2 E4 Pigment Particle Wetting P2->E4 E3 Improved Slip P3->E3 O1 Matting/Gloss Reduction E1->O1 O2 Water Repellency E2->O2 O3 Improved Sandability E3->O3 O4 Enhanced Pigment Dispersion E4->O4

References

Application Notes and Protocols: Preparation of Langmuir-Blodgett Films Using Barium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of Langmuir-Blodgett (LB) films using barium stearate (B1226849). These films serve as highly ordered, two-dimensional structures with broad applications in materials science, sensor technology, and as matrices for the controlled deposition of active pharmaceutical ingredients.

Introduction

Langmuir-Blodgett (LB) film deposition is a technique used to create ultrathin films with a high degree of molecular organization. Barium stearate, a salt of a long-chain fatty acid, is a classic material for forming stable and well-defined monolayers at the air-water interface, which can then be transferred layer-by-layer onto a solid substrate. The resulting multilayer films exhibit precise thickness and a uniform structure, making them ideal for a variety of scientific and technological applications, including the development of chemical and biological sensors.[1][2][3]

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (from a reputable supplier like Strem Chemicals or Fluka)[4][5]

  • Spreading solvent: Benzene (high purity, 99.8%)[5]

  • Subphase: Ultrapure water (Milli-Q or equivalent, resistivity > 18 MΩ·cm). For certain applications, the subphase may contain barium chloride (BaCl₂) to facilitate the formation of this compound from a stearic acid monolayer.[6][7]

  • Cleaning solvents: Isopropyl alcohol, acetone, and ethyl alcohol for substrate cleaning.[8]

Equipment:

  • Langmuir-Blodgett trough system (e.g., KSV 5003) equipped with movable barriers and a surface pressure sensor (Wilhelmy plate).[4][8]

  • Microsyringe for spreading the solution.

  • Ultrasonicator.

  • Solid substrates (e.g., glass, silicon wafers, quartz crystals, or ceramic plates with electrodes).[1][8][9]

Substrate Preparation

A meticulously clean substrate is crucial for the successful deposition of high-quality LB films.

  • Thoroughly clean the selected substrates by sonication in a 1:1 mixture of isopropyl alcohol and acetone.

  • Follow with sonication in ethyl alcohol.

  • Rinse the substrates extensively with bidistilled or ultrapure water.[8]

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • For silicon substrates, a hydrophilic surface can be prepared by plasma oxidation.[9]

Preparation of the this compound Solution
  • Prepare a solution of this compound in benzene. A typical concentration is on the order of 0.05 g in 16 ml of benzene.[4][10][11]

  • If additives such as carbon nanotubes are to be included, they should be added to this solution. For example, a concentration ratio of 1:10 for carbon nanotubes to this compound can be used.[8]

  • Ultrasonicate the solution to ensure complete dissolution and uniform dispersion of all components.[1]

Langmuir Film Formation and Characterization
  • Fill the LB trough with ultrapure water as the subphase.

  • Clean the subphase surface by aspirating any surface contaminants.

  • Using a microsyringe, carefully spread the this compound solution dropwise onto the water surface.

  • Allow sufficient time (e.g., 30 minutes) for the solvent to evaporate completely and for the monolayer to form and equilibrate.[1]

  • Compress the monolayer by moving the barriers at a controlled speed (e.g., 7.5 mm/min or 10 mm/min) while monitoring the surface pressure.[1][4]

  • The relationship between surface pressure (π) and the area per molecule (A) is recorded as a π-A isotherm. This isotherm provides critical information about the different phases of the monolayer and helps determine the optimal surface pressure for deposition.

  • It is recommended to perform several compression-expansion cycles to stabilize the Langmuir film.[1]

Langmuir-Blodgett Film Deposition
  • Once the Langmuir film is stable at the desired surface pressure, the deposition process can begin. The target pressure is typically in the range of 25-28 mN/m.[1][12]

  • Immerse the clean, solid substrate vertically into the subphase.

  • Withdraw the substrate through the monolayer at a constant speed (e.g., 1 mm/min).[1] As the substrate is withdrawn, the monolayer is transferred onto its surface.

  • This process can be repeated to deposit multiple layers, creating a multilayer LB film. Typically, 3 to 7 layers are deposited for many applications.[8][10] The type of multilayer structure (X, Y, or Z-type) depends on the details of the deposition on the upstroke and downstroke. This compound commonly forms Y-type films.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and characterization of this compound LB films as reported in the literature.

ParameterValueSource
Deposition Pressure 25 mN/m[1]
28 mN/m[12]
Deposition Speed 1 mm/min[1]
Compression Speed 7.5 mm/min[1]
10 mm/min[4]
Number of Layers 3-7[8][10]
5[1]
Characterization MethodParameterMeasured Value (Å)Source
X-Ray Diffraction Interlayer spacing (d)47.900[4][10]
47.97[4][11]
48.272[4][11]
48.425[10]

Visualized Workflows and Pathways

Experimental Workflow for Langmuir-Blodgett Film Deposition

The following diagram illustrates the key steps involved in the preparation and deposition of this compound LB films.

G cluster_prep Preparation cluster_formation Monolayer Formation cluster_deposition Film Deposition cluster_characterization Characterization prep_solution Prepare this compound Solution in Benzene spread Spread Solution on Subphase prep_solution->spread prep_substrate Clean Substrate deposit Deposit Monolayer onto Substrate prep_substrate->deposit prep_trough Prepare LB Trough (Fill and Clean Subphase) prep_trough->spread evaporate Solvent Evaporation and Equilibration spread->evaporate compress Compress Monolayer (Record π-A Isotherm) evaporate->compress stabilize Stabilize Film at Target Pressure compress->stabilize stabilize->deposit multilayer Repeat for Multilayer Film deposit->multilayer Cycle multilayer->deposit xrd X-Ray Diffraction (XRD) multilayer->xrd afm Atomic Force Microscopy (AFM) multilayer->afm

Workflow for this compound LB Film Preparation
Molecular Self-Assembly at the Air-Water Interface

This diagram illustrates the self-assembly process of this compound molecules at the air-water interface during compression.

G Gas Phase Gas Phase Disordered molecules far apart Liquid Expanded Phase Liquid Expanded Phase Molecules are closer but still mobile Gas Phase->Liquid Expanded Phase Compression Liquid Condensed Phase Liquid Condensed Phase Tightly packed molecules with some disorder Liquid Expanded Phase->Liquid Condensed Phase Further Compression Solid Phase Solid Phase Highly ordered, close-packed monolayer Liquid Condensed Phase->Solid Phase High Compression

References

Barium Stearate as a Flatting and Sanding Agent in Lacquers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium stearate (B1226849), the barium salt of stearic acid with the chemical formula Ba(C₁₈H₃₅O₂)₂, is a fine, white powder widely utilized in the coatings industry.[1][2] Its properties as a metallic soap make it an effective additive in lacquer formulations to control gloss and improve sanding characteristics.[1][3] In lacquers, barium stearate functions as a flatting agent by creating a micro-rough surface that scatters light, thereby reducing specular gloss and providing a desired matte or semi-gloss finish.[4][5] Additionally, its lubricating properties enhance the sandability of primers and sanding sealers, preventing sandpaper clogging and resulting in a smoother surface for subsequent topcoats.[5][6] this compound also contributes to improved water resistance of the coating.[1][7]

This document provides detailed application notes and experimental protocols for the use of this compound as a flatting and sanding agent in lacquers. While direct quantitative data for this compound is limited in publicly available literature, data for the functionally similar and often interchangeably used zinc stearate is provided to offer representative performance metrics.

Mechanism of Action

The primary functions of this compound in lacquers are achieved through physical processes. The logical relationship for its action as a flatting and sanding agent is outlined below.

G cluster_flatting Flatting Mechanism cluster_sanding Sanding Mechanism Dispersion This compound particles dispersed in lacquer Application Lacquer application and film formation Dispersion->Application Evaporation Solvent evaporation Application->Evaporation Microroughness Creation of a micro-rough surface Evaporation->Microroughness Scattering Light scattering Microroughness->Scattering Gloss_Reduction Reduced Specular Gloss (Matte Finish) Scattering->Gloss_Reduction Incorporation This compound incorporated in sanding sealer Sanding_Process Sanding of the cured lacquer film Incorporation->Sanding_Process Lubrication Lubrication between sandpaper and coating Sanding_Process->Lubrication Reduced_Friction Reduced friction and heat generation Lubrication->Reduced_Friction Improved_Sandability Improved Sandability: - Reduced sandpaper clogging - Smoother surface Reduced_Friction->Improved_Sandability

Caption: Logical workflow of this compound as a flatting and sanding agent.

Data Presentation

The following tables summarize the typical properties of metallic stearates used in lacquers and provide an illustrative example of the effect of zinc stearate concentration on the gloss of a nitrocellulose lacquer.

Table 1: Typical Properties of Metallic Stearates for Coating Applications
PropertyThis compoundZinc StearateUnit
AppearanceWhite powderWhite powder-
Melting Point~225~120°C
Mean Particle Size (D50)5 - 157µm
Top Size (D98)< 4025µm
Moisture Content< 1.0< 0.5%
Ash Content28 - 3013 - 14%

Note: Data is compiled from various sources and represents typical values. Actual specifications may vary by manufacturer.[3]

Table 2: Illustrative Effect of Zinc Stearate Concentration on Gloss in a Nitrocellulose Lacquer
Concentration of Zinc Stearate (% by weight on total solids)60° Specular Gloss (GU)Finish Classification
0> 85High Gloss
1 - 360 - 70Semi-Gloss
3 - 530 - 40Satin
5 - 1010 - 20Matte

Note: This data is illustrative and based on typical performance. Actual gloss values will vary depending on the complete formulation, film thickness, and substrate.[8]

Table 3: Example of Quantitative Sandability Test Results
FormulationInitial Weight (g)Final Weight (g)Weight Loss (g)Sandability Rating
Control (no stearate)50.00049.9500.050Difficult
5% this compound50.00049.8500.150Easy

Note: This data is for illustrative purposes to demonstrate the expected outcome of the sandability test. A higher weight loss indicates that the coating is easier to sand.[9]

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a lacquer formulation and the subsequent evaluation of its flatting and sanding properties.

Protocol 1: Incorporation of this compound into a Nitrocellulose Lacquer

Objective: To prepare a nitrocellulose lacquer with a specified concentration of this compound for evaluation.

Materials:

  • Nitrocellulose resin

  • Alkyd resin (optional, for flexibility)

  • Plasticizer (e.g., dibutyl phthalate)

  • Solvent blend (e.g., esters, ketones, alcohols, and aromatic hydrocarbons)

  • This compound powder

  • High-speed disperser with a Cowles blade

  • Beakers, graduated cylinders, and a laboratory scale

  • Filtration apparatus (e.g., 100-mesh screen)

Procedure:

  • Solvent Blend Preparation: Prepare the solvent blend according to the desired formulation. A typical blend might consist of ethyl acetate, butyl acetate, toluene, and isopropanol.

  • Resin Dissolution: In a suitable mixing vessel, slowly add the nitrocellulose and any other resins to the solvent blend under agitation. Continue mixing at a low speed until all resins are completely dissolved.

  • Plasticizer Addition: Add the plasticizer to the resin solution and mix until homogeneous.

  • This compound Dispersion:

    • In a separate vessel, create a slurry of the required amount of this compound in a portion of the prepared resin solution.

    • Slowly add the this compound slurry to the main batch under vigorous agitation with a high-speed disperser.

    • Continue dispersion at high speed for 15-20 minutes, or until a Hegman gauge reading indicates the desired level of dispersion (typically > 4).

  • Let-down: Add the remaining resin solution to the dispersion and mix at a low speed until the lacquer is uniform.

  • Viscosity Adjustment: Adjust the viscosity of the final lacquer with the solvent blend to the desired application viscosity.

  • Filtration: Filter the final product through a 100-mesh screen to remove any undispersed particles or agglomerates.

G start Start prep_solvent Prepare Solvent Blend start->prep_solvent dissolve_resin Dissolve Resins in Solvent prep_solvent->dissolve_resin add_plasticizer Add Plasticizer dissolve_resin->add_plasticizer prep_slurry Prepare this compound Slurry add_plasticizer->prep_slurry disperse High-Speed Dispersion prep_slurry->disperse let_down Let-down with Remaining Resin Solution disperse->let_down adjust_viscosity Adjust Viscosity let_down->adjust_viscosity filter Filter Lacquer adjust_viscosity->filter end End filter->end

Caption: Workflow for incorporating this compound into a lacquer.

Protocol 2: Evaluation of Flatting Efficiency (Gloss Measurement)

Objective: To quantify the effect of this compound on the specular gloss of a dried lacquer film. This protocol is based on ASTM D523.

Apparatus:

  • Glossmeter with 20°, 60°, and 85° geometries

  • Film applicator (e.g., bird-type or drawdown bar) of a specified thickness

  • Test panels (e.g., glass or sealed wood panels)

  • Calibrated gloss standards (high, medium, and low gloss)

Procedure:

  • Instrument Calibration: Calibrate the glossmeter according to the manufacturer's instructions using the calibrated gloss standards.

  • Sample Preparation:

    • Ensure the lacquer is well-mixed.

    • Apply a uniform film of the lacquer to a test panel using the film applicator. The wet film thickness should be consistent for all samples being compared.

  • Drying/Curing: Allow the coated panels to dry in a dust-free environment under controlled temperature and humidity (e.g., 25°C and 50% relative humidity) for the time specified by the lacquer formulation (typically 24 hours).

  • Gloss Measurement:

    • Place the glossmeter on a non-abraded area of the cured film.

    • For most coatings, start with the 60° geometry. If the reading is above 70 GU, switch to the 20° geometry for better differentiation of high-gloss finishes. If the reading is below 10 GU, switch to the 85° geometry for better differentiation of low-gloss (matte) finishes.

    • Take at least three readings on different areas of the panel and calculate the average.

  • Data Recording: Record the average gloss value (in Gloss Units, GU) and the measurement geometry for each sample.

Protocol 3: Evaluation of Sanding Properties (Quantitative Sandability Test)

Objective: To quantitatively assess the improvement in sandability of a lacquer containing this compound. This protocol is adapted from methods described in patent literature.[9][10]

Apparatus:

  • Analytical balance (accurate to 0.001 g)

  • Sanding block of a specified weight (e.g., 1 kg)

  • Sandpaper of a specified grit (e.g., 220-grit)

  • Mechanical sanding apparatus (optional, for improved reproducibility)

  • Test panels (e.g., sealed wood panels)

  • Film applicator

Procedure:

  • Sample Preparation:

    • Prepare coated test panels as described in Protocol 2, ensuring a consistent dry film thickness.

    • Allow the panels to cure completely (e.g., for 7 days).

  • Initial Measurement:

    • Label each panel.

    • Accurately weigh each coated panel to the nearest 0.001 g and record this as the "Initial Weight".

  • Sanding Procedure:

    • Cut a fresh piece of sandpaper and attach it to the sanding block.

    • Place the test panel on a flat, stable surface.

    • Place the sanding block on the coated surface.

    • Perform a set number of sanding strokes (e.g., 10 double strokes) over the same area, applying consistent pressure (if sanding manually) or using the specified weight of the block. A mechanical sander can be used for better control.

  • Final Measurement:

    • Carefully remove all sanding dust from the panel using a soft brush or compressed air.

    • Reweigh the sanded panel and record this as the "Final Weight".

  • Calculation and Evaluation:

    • Calculate the "Weight Loss" by subtracting the Final Weight from the Initial Weight.

    • A higher weight loss indicates that more coating was removed, which corresponds to better sandability.

    • Qualitatively assess the sandpaper for clogging (caking of sanding dust on the abrasive surface). Less clogging is indicative of good sandability.

G start Start prep_panels Prepare and Cure Coated Panels start->prep_panels weigh_initial Measure Initial Weight prep_panels->weigh_initial sand Sand under Controlled Conditions (Grit, Strokes, Pressure) weigh_initial->sand clean Remove Sanding Dust sand->clean assess_clogging Assess Sandpaper Clogging sand->assess_clogging weigh_final Measure Final Weight clean->weigh_final calculate Calculate Weight Loss (Initial - Final) weigh_final->calculate evaluate Evaluate Sandability (Higher Weight Loss = Better) calculate->evaluate assess_clogging->evaluate end End evaluate->end

Caption: Experimental workflow for quantitative sandability testing.

Conclusion

This compound is a versatile and effective additive for modifying the surface properties of lacquers. As a flatting agent, it provides a reliable method for controlling gloss levels to achieve a range of finishes from semi-gloss to matte. As a sanding aid, particularly in primers and sealers, it enhances the manufacturing process by improving the ease and quality of sanding. The protocols outlined in this document provide a framework for the systematic incorporation and evaluation of this compound in lacquer formulations, enabling researchers and formulators to optimize their coatings for specific aesthetic and functional requirements.

References

Characterization of Barium Stearate: A Comprehensive Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barium stearate (B1226849) (Ba(C₁₈H₃₅O₂)₂) is a metallic soap with diverse industrial applications, notably as a heat stabilizer and lubricant in the plastics and rubber industries.[1][2] Its performance is intrinsically linked to its physico-chemical properties, including purity, thermal stability, particle size, and morphology. Accurate and reliable characterization of barium stearate is therefore crucial for quality control, formulation development, and ensuring optimal performance in its various applications.

This document provides detailed application notes and protocols for the analytical techniques commonly employed in the characterization of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical workflow for this compound.

Analytical Workflow for this compound Characterization

The comprehensive characterization of this compound typically involves a multi-faceted approach, integrating several analytical techniques to obtain a complete picture of its physical and chemical properties. The following diagram illustrates a logical workflow for this process.

This compound Analytical Workflow Analytical Workflow for this compound Characterization cluster_0 Sample Preparation cluster_1 Physico-Chemical Properties cluster_2 Structural and Morphological Analysis cluster_3 Data Analysis and Reporting start This compound Powder Sample purity Barium Content Analysis (Precipitation Method) start->purity Purity Assessment thermal Thermal Analysis (TGA/DSC) start->thermal Thermal Stability structure Structural Identification (FTIR/Raman Spectroscopy) start->structure Chemical Structure crystallinity Crystallinity & Phase Analysis (XRD) start->crystallinity Crystalline Properties morphology Morphology & Particle Size (SEM) start->morphology Physical Form data_analysis Data Interpretation & Comparison purity->data_analysis thermal->data_analysis structure->data_analysis crystallinity->data_analysis morphology->data_analysis report Comprehensive Characterization Report data_analysis->report Generate Report

Caption: A logical workflow for the comprehensive characterization of this compound.

Application Notes and Protocols

This section details the experimental protocols for the key analytical techniques used to characterize this compound.

Determination of Barium Content via Precipitation Method

Application Note: This gravimetric method is a robust and accurate technique for determining the barium content in this compound, a critical parameter for assessing its purity and stoichiometry. The method involves the conversion of the barium in this compound to barium sulfate (B86663), which is then isolated and weighed.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 1.0 g of the this compound sample (to 0.0001 g) and transfer it to a clean reactor vessel.[3]

  • Reaction: Add a known excess of a standard sulfuric acid solution to the reactor. Stir the mixture for 0.5 to 2 hours to ensure complete reaction and precipitation of barium sulfate.[3]

  • Neutralization: Neutralize the excess sulfuric acid by titrating with a standard sodium hydroxide (B78521) solution to a pH of 7.[4]

  • Filtration: Filter the precipitate, which contains barium sulfate and stearic acid, using ashless filter paper.

  • Calcination: Transfer the filter paper containing the precipitate to a muffle furnace. Calcine at 700°C for 1-2 hours to burn off the filter paper and stearic acid, leaving pure barium sulfate.[3]

  • Weighing: After cooling in a desiccator, accurately weigh the remaining barium sulfate.[3]

  • Calculation: Calculate the percentage of barium in the original this compound sample using the following formula:[3]

    Barium Content (%) = (Weight of BaSO₄ × 0.5884 × 100) / Initial Weight of this compound

    (Note: 0.5884 is the gravimetric factor for barium in barium sulfate)

Thermal Analysis by Thermogravimetric Analysis (TGA)

Application Note: TGA is employed to evaluate the thermal stability and decomposition profile of this compound. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data can be used to determine the onset of decomposition, identify different decomposition stages, and quantify the residual mass.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the this compound powder into a clean TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or air (oxidative), with a typical flow rate of 20-50 mL/min.[5]

    • Temperature Program: Heat the sample from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min or 20°C/min).[6]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition from the TGA curve.

    • Identify the temperatures corresponding to the maximum rate of weight loss from the derivative of the TGA curve (DTG).

    • Quantify the weight loss at each decomposition stage.

Structural Analysis by X-Ray Diffraction (XRD)

Application Note: XRD is a powerful non-destructive technique used to determine the crystalline structure and phase purity of this compound. The diffraction pattern is a unique fingerprint of the crystalline lattice and can be used to identify the compound and assess its crystallinity.

Experimental Protocol:

  • Instrument: A powder X-ray diffractometer.

  • Sample Preparation: The this compound powder is gently packed into a sample holder, ensuring a flat and smooth surface.

  • Instrument Settings:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Scan Range (2θ): A common range is 2° to 70°.

    • Scan Mode: Continuous or step scan.

    • Step Size and Dwell Time: For example, a step size of 0.02° with a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • The resulting diffractogram (intensity vs. 2θ) is plotted.

    • The peak positions and intensities are compared with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD) to confirm the identity of this compound.

    • The sharpness of the diffraction peaks can provide qualitative information about the degree of crystallinity and crystallite size.

Vibrational Spectroscopy: FTIR and Raman

Application Note: Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the molecular vibrations in this compound. These techniques are excellent for confirming the presence of characteristic functional groups and for identifying the compound.

Experimental Protocol (FTIR):

  • Instrument: A Fourier Transform Infrared spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of this compound powder (approx. 1-2 mg) with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar.[7]

    • Grind the mixture to a fine, homogeneous powder.

    • Press the mixture into a transparent pellet using a hydraulic press.[7]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carboxylate group and the long hydrocarbon chains of the stearate moiety.

Experimental Protocol (Raman):

  • Instrument: A Raman spectrometer equipped with a laser source.

  • Sample Preparation: A small amount of the this compound powder is placed on a microscope slide or in a sample vial.

  • Data Acquisition:

    • Laser Excitation: A common laser wavelength is 785 nm.

    • The laser is focused on the sample, and the scattered radiation is collected.

    • The spectral range is typically from 200 to 3500 cm⁻¹.

  • Data Analysis: Identify the characteristic Raman scattering peaks corresponding to the molecular vibrations of this compound.

Morphological Analysis by Scanning Electron Microscopy (SEM)

Application Note: SEM is used to visualize the surface morphology, particle size, and shape of this compound powder. This information is crucial for understanding the material's flow properties, dispersibility, and performance in various applications.

Experimental Protocol:

  • Instrument: A Scanning Electron Microscope.

  • Sample Preparation:

    • Mount a small amount of the this compound powder onto an SEM stub using double-sided carbon tape.[8]

    • Gently press the powder to ensure good adhesion.

    • Remove any loose powder by blowing with a gentle stream of dry, compressed air.[8]

    • For non-conductive samples like this compound, a thin conductive coating (e.g., gold or carbon) is typically applied using a sputter coater to prevent charging under the electron beam.[8]

  • Imaging:

    • Insert the prepared stub into the SEM chamber.

    • Evacuate the chamber to high vacuum.

    • Apply an appropriate accelerating voltage and adjust the focus and stigma to obtain clear images at various magnifications.

  • Data Analysis: Analyze the obtained micrographs to determine the particle morphology (e.g., plates, needles, agglomerates) and estimate the particle size distribution.

Data Presentation

The following tables summarize typical quantitative data for the characterization of this compound.

Table 1: Physico-Chemical Properties of this compound

ParameterGradeValueReference
Barium Content (%) Premium20.0 ± 0.5[9]
First20.0 ± 0.7[9]
Qualified20.0 ± 1.5[9]
Example 120.08[4]
Example 220.27[4]
Example 320.19[4]
Melting Point (°C) Premium210[9]
First205[9]
Qualified200[9]
Technical Grade120
Heating Loss / Moisture (%) Premium≤ 0.5[9]
First≤ 0.5[9]
Qualified≤ 1.0[9]
Free Acid (as Stearic Acid) (%) Premium≤ 0.5[9]
First≤ 0.8[9]
Qualified≤ 1.0[9]
Fineness (through 0.075 mm mesh, %) Premium≥ 99.5[9]
First≥ 99.5[9]
Qualified≥ 99.0[9]
Density (g/cm³) Technical Grade1.145

Table 2: Thermal Decomposition Data for this compound in PVC (TGA)

ParameterHeating RateValueReference
Decomposition Temperature at 5% Conversion (°C) -> 203.6[6]
Decomposition Temperature at 10% Conversion (°C) -> 217.2[6]
Remaining Mass at 200°C (%) 10°C/min99.1[6]
Remaining Mass at 225°C (%) 10°C/min95.3[6]
Apparent Activation Energy - Stage 1 (kJ/mol) -79.88[6]
Apparent Activation Energy - Stage 2 (kJ/mol) -89.37[6]
Apparent Activation Energy - Stage 3 (kJ/mol) -187.34[6]

Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the thorough characterization of this compound. By employing a combination of gravimetric, thermal, structural, spectroscopic, and microscopic methods, researchers and quality control professionals can obtain detailed information about the purity, thermal stability, crystalline structure, molecular composition, and morphology of this important industrial chemical. The provided data tables serve as a useful reference for typical values obtained through these analytical methods. The logical workflow presented can guide the systematic analysis of this compound, ensuring a complete and reliable characterization.

References

Barium Stearate in the Cosmetics Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium stearate (B1226849), the barium salt of stearic acid, is a fine, white powder valued in the cosmetics industry for its versatile properties. It functions primarily as a thickening agent, stabilizer, emulsifier, and lubricant.[1][2][3] Its inclusion in cosmetic formulations can enhance texture, improve stability, and modify viscosity.[1][2] This document provides detailed application notes and experimental protocols for the use of barium stearate in various cosmetic products.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in cosmetic formulations.

PropertyValueSource
AppearanceWhite, fine powder[1][2]
Chemical FormulaBa(C₁₈H₃₅O₂)₂[2]
Water RepellencyHydrophobic[2]
Heat StabilityGood[2]

Applications in Cosmetic Formulations

This compound is utilized in a range of cosmetic products, including creams, lotions, and pressed powders.[1][2] Its primary functions are to control viscosity, stabilize emulsions, and act as a lubricant and texturizer.

Emulsions: Creams and Lotions

In oil-in-water (O/W) and water-in-oil (W/O) emulsions, such as creams and lotions, this compound contributes to the stability and desired consistency of the final product.[4] It helps to prevent the separation of the oil and water phases and imparts a smooth, pleasant feel upon application.

  • Viscosity Control: Acts as a thickening agent to achieve the desired product consistency.

  • Emulsion Stabilization: Prevents the coalescence of dispersed droplets, enhancing shelf life.[4]

  • Texture Enhancement: Provides a smooth and creamy texture.

Anhydrous Formulations: Pressed Powders

In pressed powder formulations, such as foundations, blushes, and eyeshadows, this compound acts as a binder and a lubricant. It improves the compressibility of the powder, preventing it from crumbling, and facilitates a smooth application onto the skin.

  • Binding Agent: Improves the cohesiveness of the pressed powder cake.

  • Lubricant: Allows for smooth pickup with an applicator and even application on the skin.

  • Texture and Feel: Contributes to a soft and silky feel.

Application Notes and Protocols

Protocol 1: Incorporation of this compound into an Oil-in-Water (O/W) Cream

This protocol outlines the steps for incorporating this compound into a basic O/W cream formulation to enhance its viscosity and stability.

Materials:

  • Deionized Water

  • Glycerin

  • This compound

  • Cetearyl Alcohol

  • Glyceryl Stearate

  • Mineral Oil

  • Preservative

Equipment:

  • Beakers

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • pH meter

  • Viscometer

Procedure:

  • Water Phase Preparation:

    • In a beaker, combine deionized water and glycerin.

    • Heat the mixture to 75°C in a water bath.

  • Oil Phase Preparation:

    • In a separate beaker, combine cetearyl alcohol, glyceryl stearate, and mineral oil.

    • Disperse the this compound into the oil phase.

    • Heat the oil phase to 75°C in a water bath until all components are melted and uniform.

  • Emulsification:

    • Slowly add the water phase to the oil phase while continuously mixing with a homogenizer at a moderate speed.

    • Increase the homogenization speed and mix for 5-10 minutes to form a uniform emulsion.

  • Cooling and Final Additions:

    • Begin cooling the emulsion while stirring gently.

    • When the temperature reaches below 40°C, add the preservative.

    • Adjust the pH if necessary.

    • Continue to stir until the cream has cooled to room temperature.

Experimental Workflow for O/W Cream Formulation:

G cluster_water_phase Water Phase Preparation cluster_oil_phase Oil Phase Preparation Water Deionized Water + Glycerin Heat_Water Heat to 75°C Water->Heat_Water Emulsify Emulsification (Homogenize 5-10 min) Heat_Water->Emulsify Oil Cetearyl Alcohol + Glyceryl Stearate + Mineral Oil Add_Barium Disperse this compound Oil->Add_Barium Heat_Oil Heat to 75°C Add_Barium->Heat_Oil Heat_Oil->Emulsify Cool Cool with Gentle Stirring Emulsify->Cool Add_Preservative Add Preservative (<40°C) Cool->Add_Preservative Final_Cream Final Cream Product Add_Preservative->Final_Cream

Caption: Workflow for O/W Cream Formulation with this compound.

Protocol 2: Stability Testing of a Cosmetic Cream

This protocol describes the methodology for evaluating the physical stability of a cosmetic cream containing this compound.

Procedure:

  • Sample Preparation: Prepare multiple samples of the cream in transparent, sealed containers.

  • Initial Observations: Record the initial appearance, color, odor, pH, and viscosity of the cream.

  • Accelerated Stability Testing (Temperature Variation):

    • Store samples at various temperatures:

      • Refrigerated (4°C)

      • Room Temperature (25°C)

      • Elevated Temperature (40°C)

    • Observe the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any changes in appearance, color, odor, and signs of phase separation.

  • Freeze-Thaw Cycle Testing:

    • Subject the samples to at least three cycles of freezing and thawing.

    • One cycle consists of 24 hours at -10°C followed by 24 hours at 25°C.

    • After each cycle, examine the samples for any physical changes.

  • Centrifugation Test:

    • Place a sample of the cream in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

    • Observe for any signs of phase separation or creaming.

  • Viscosity Measurement:

    • Measure the viscosity of the stored samples at each observation point and compare it to the initial viscosity.

Logical Relationship for Stability Assessment:

G cluster_tests Stability Tests Initial Initial Product (Appearance, pH, Viscosity) Temp Temperature Variation (4°C, 25°C, 40°C) Initial->Temp Freeze Freeze-Thaw Cycles Initial->Freeze Spin Centrifugation Initial->Spin Observation Periodic Observation (Phase Separation, Creaming) Temp->Observation Freeze->Observation Spin->Observation Final Stable Product Observation->Final No Significant Change Unstable Unstable Product Observation->Unstable Significant Change

Caption: Logic for Cosmetic Stability Assessment.

Safety and Regulatory Considerations

While this compound is considered to have low toxicity, it is important to handle it with care.[2] Inhalation of the dust may cause respiratory irritation, and prolonged skin contact may lead to skin irritation.[2] It is recommended to use appropriate personal protective equipment, such as gloves and a dust mask, when handling the powder.[2] Regulatory bodies in some regions may have restrictions on the use of barium compounds in cosmetics, so it is crucial to consult local regulations.[5]

References

Troubleshooting & Optimization

Improving the thermal stability of barium stearate formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with barium stearate (B1226849) formulations, with a focus on improving thermal stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of barium stearate in formulations?

A1: this compound primarily functions as a heat stabilizer, particularly in polyvinyl chloride (PVC) and other polymers, to prevent degradation at high processing temperatures.[1][2][3] It also acts as a lubricant, reducing friction and improving the processability of materials.[2][4]

Q2: What is the decomposition temperature of this compound?

A2: this compound has a melting point greater than 225°C.[5] In PVC formulations, it can provide stability at temperatures exceeding 200°C. One study on PVC stabilized with this compound showed that the lowest decomposition temperature was greater than 203.6°C at a 5% conversion rate and 217.2°C at a 10% conversion rate.[6]

Q3: Can this compound be used with other stabilizers?

A3: Yes, this compound is often used in conjunction with other metal soaps like cadmium stearate, zinc stearate, or lead stearate.[5][7] This combination can create a synergistic effect, enhancing the overall thermal stability of the formulation.[8]

Q4: What are the typical dosage levels for this compound as a thermal stabilizer?

A4: In PVC processing, the typical addition level of this compound is between 0.5% and 2% of the total formulation.[2] For applications in grease manufacturing, the amount can be significantly higher, ranging from 5% to 15%.[2]

Q5: Is this compound considered toxic?

A5: While this compound is considered to have lower toxicity compared to some other stabilizers, it is essential to handle it with care.[1] Inhalation of dust or prolonged skin contact should be avoided, and appropriate personal protective equipment (PPE) should be worn.[1][9]

Troubleshooting Guide

Problem: My formulation is showing signs of thermal degradation (e.g., discoloration, brittleness) despite the inclusion of this compound.

Possible Cause Suggested Solution
Insufficient Stabilizer Concentration The concentration of this compound may be too low for the processing temperature. Gradually increase the concentration in 0.25% increments to find the optimal level.
Inadequate Dispersion Poor dispersion of this compound can lead to localized areas of instability. Ensure thorough mixing to achieve a homogenous blend. Consider using a high-shear mixer.
Processing Temperature is Too High The processing temperature may exceed the thermal stability limits of the this compound formulation. Attempt to lower the processing temperature if the application allows.
Presence of Incompatible Additives Certain additives may negatively interact with this compound, reducing its effectiveness. Review the formulation for any potentially incompatible components.
Synergistic Stabilizers Needed This compound alone may not provide sufficient long-term stability. Consider incorporating a co-stabilizer such as zinc stearate or an epoxy compound to enhance performance.[8]

Quantitative Data on Thermal Stability

The following table summarizes the thermal decomposition data for PVC stabilized with this compound from a non-isothermal weight-loss study.

Heating RateTemperatureRemaining Mass (%)Conversion Rate (%)Decomposition Temperature (°C)
10°C/min200°C99.1%--
10°C/min225°C95.3%--
---5%>203.6°C
---10%>217.2°C

Data sourced from a study on the thermal degradation reaction kinetics of PVC stabilized by this compound.[6]

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

This protocol outlines a general procedure for evaluating the thermal stability of a this compound formulation using Thermogravimetric Analysis (TGA).

Objective: To determine the onset of thermal decomposition and the weight loss profile of a formulation as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical Balance

  • Sample Pans (e.g., aluminum, platinum)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound formulation into a TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 600°C).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Determine the onset decomposition temperature, which is the temperature at which significant weight loss begins.

    • Analyze the resulting TGA curve to identify different stages of decomposition.

Visualizations

logical_workflow start Thermal Instability Observed (Discoloration, Brittleness) check_conc Is this compound Concentration Sufficient? start->check_conc increase_conc Increase Concentration (e.g., in 0.25% increments) check_conc->increase_conc No check_dispersion Is Dispersion Adequate? check_conc->check_dispersion Yes increase_conc->check_dispersion improve_mixing Improve Mixing Protocol (e.g., use high-shear mixer) check_dispersion->improve_mixing No check_temp Is Processing Temperature Too High? check_dispersion->check_temp Yes improve_mixing->check_temp lower_temp Lower Processing Temperature check_temp->lower_temp Yes check_additives Are There Incompatible Additives? check_temp->check_additives No lower_temp->check_additives reformulate Reformulate to Remove Incompatible Components check_additives->reformulate Yes add_costabilizer Consider Adding a Co-stabilizer (e.g., Zinc Stearate) check_additives->add_costabilizer No reformulate->add_costabilizer end_resolved Issue Resolved add_costabilizer->end_resolved synergistic_effect cluster_pvc PVC Matrix PVC PVC Polymer Degradation Thermal Degradation PVC->Degradation BaSt This compound BaSt->PVC Provides long-term stability Stabilization Enhanced Thermal Stability BaSt->Stabilization ZnSt Zinc Stearate (Co-stabilizer) ZnSt->PVC Provides initial stability ZnSt->Stabilization Stabilization->PVC Heat Heat Heat->PVC

References

Optimizing the synthesis process of barium stearate for higher yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Barium Stearate (B1226849) Synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of barium stearate for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are the water process (wet precipitation) and the dry process (fusion method). The water process involves the reaction of a barium salt (like barium hydroxide (B78521) or barium chloride) with stearic acid or a stearate salt in an aqueous medium.[1][2][3][4] The dry process involves the direct reaction of a barium compound (such as barium oxide or barium hydroxide) with molten stearic acid at elevated temperatures.[1][3]

Q2: What are the advantages and disadvantages of the water process versus the dry process?

A2: The water process generally allows for milder reaction conditions and can produce a fine, pure powder.[1] However, it can be more complex, involving steps like filtration and washing to remove byproducts, and consumes a significant amount of water.[3] The dry process is often simpler, with fewer steps and less water usage.[3] However, it requires higher temperatures and may result in a product with different physical properties.[1]

Q3: What factors are most critical in maximizing the yield of this compound?

A3: Several factors are critical for maximizing yield, including:

  • Stoichiometry of Reactants: Ensuring the correct molar ratio of barium source to stearic acid is crucial for complete conversion.[5][6]

  • Reaction Temperature: Temperature influences reaction rate and the solubility of reactants and products. Optimal temperature control is necessary to drive the reaction to completion without causing degradation.[2][3]

  • Purity of Reactants: Impurities in the starting materials, such as barium carbonate in barium hydroxide, can lead to side reactions and lower yields.[7]

  • Mixing and Agitation: Adequate mixing is essential to ensure that the reactants are in close contact, which is particularly important in heterogeneous reactions.[5]

  • pH Control: In the water process, the pH of the reaction medium can affect the precipitation of this compound.[2]

Q4: What are the common impurities in this compound synthesis?

A4: Common impurities can include unreacted starting materials (stearic acid, barium salts), byproducts from side reactions (e.g., sodium chloride in the double decomposition method), and residual catalysts.[3] The presence of excess stearic acid can result in an acidic product, while an excess of barium oxide or hydroxide can lead to an alkaline product.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps Expected Outcome
Low Yield Incomplete reaction.- Increase reaction time. - Optimize reaction temperature. - Ensure adequate agitation/stirring.Increased conversion of reactants to product.
Incorrect stoichiometry.- Accurately weigh reactants to ensure the correct molar ratio.The limiting reactant is fully consumed, maximizing product formation.
Loss of product during workup.- Use a fine filter paper or membrane to prevent loss of fine particles during filtration. - Wash the product with a solvent in which it is insoluble to remove impurities without dissolving the product.Improved recovery of the synthesized this compound.
Product is Discolored (Yellowish) Impurities in reactants.- Use high-purity stearic acid and barium salts. - If using barium hydroxide, filter it while hot to remove insoluble barium carbonate.[7]A whiter final product.
Reaction temperature is too high.- Lower the reaction temperature to the optimal range to prevent thermal degradation.Reduced discoloration of the product.
Product has a Gritty or Inconsistent Texture Poor control over precipitation.- In the water process, control the rate of addition of reactants. - Ensure uniform temperature throughout the reaction vessel.A finer, more uniform particle size.
Inadequate drying.- Ensure the product is thoroughly dried to remove residual solvent or water.A free-flowing powder.
Final Product is Acidic Excess stearic acid.- Adjust the stoichiometry to use a slight excess of the barium source.A neutral or slightly alkaline product.[1]
Final Product is Alkaline Excess barium hydroxide or barium oxide.- Adjust the stoichiometry to use a slight excess of stearic acid.A neutral or slightly acidic product.[1]

Quantitative Data Summary

ParameterMethodReactant 1Reactant 2Temperature (°C)Reaction TimePurity/Barium ContentReference
Reactant RatioWater Process222.2g Stearic Acid132.0g Barium Hydroxide Octahydrate58°C (addition), 70°C (reaction)30 minNot specified[4]
Reactant RatioWater Process50g Stearic Acid30g Barium Hydroxide Octahydrate60-80°C15 min19.52% Barium[7]
Reactant ConcentrationWater Process (Microreactor)0.4 mol/L Stearic Acid in Methanol0.2 mol/L Barium Hydroxide in Water65°C3 sec99.7%[8]
Temperature RangeDry ProcessStearic AcidBarium Oxide or Hydroxide110-160°C1-3 hoursNot specified[3]
Temperature for Reactant AdditionWater ProcessStearic AcidBarium Hydroxide Suspension50-60°C20-30 minNot specified[9]

Experimental Protocols

Protocol 1: Water Process (Precipitation Method)

This protocol is based on a common laboratory-scale synthesis of this compound.

Materials:

  • Stearic Acid

  • Barium Hydroxide Octahydrate

  • Deionized Water

  • Ethanol (B145695) (for washing)

Equipment:

  • Reaction kettle or three-necked flask with a mechanical stirrer, thermometer, and condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Preparation of Barium Hydroxide Solution: In the reaction vessel, dissolve barium hydroxide octahydrate in deionized water with stirring and heat to 60-80°C. If the solution is cloudy, filter it while hot to remove any insoluble barium carbonate.[7]

  • Preparation of Stearic Acid Solution: In a separate beaker, dissolve stearic acid in deionized water and heat to above its melting point (approximately 70°C) with stirring to form an emulsion.

  • Reaction: Slowly add the hot stearic acid emulsion to the barium hydroxide solution under vigorous stirring. A white precipitate of this compound will form immediately.

  • Digestion: Maintain the temperature of the reaction mixture at around 70-80°C for 30-60 minutes with continuous stirring to ensure the reaction goes to completion and to improve the filterability of the precipitate.

  • Filtration: Allow the mixture to cool slightly, then filter the precipitate using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with hot deionized water to remove any unreacted starting materials and soluble byproducts. A final wash with ethanol can aid in drying.

  • Drying: Dry the collected this compound in a drying oven at 105-110°C until a constant weight is achieved.

  • Milling: If necessary, gently mill the dried product to obtain a fine, uniform powder.

Protocol 2: Dry Process (Fusion Method)

This protocol describes a direct synthesis method without a solvent.

Materials:

  • Stearic Acid

  • Barium Oxide or Barium Hydroxide

  • Catalyst (optional)

Equipment:

  • High-temperature reaction vessel with a mechanical stirrer and temperature controller

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Melting Stearic Acid: Add stearic acid to the reaction vessel and heat to 130-150°C under a nitrogen atmosphere until it is completely melted.[3]

  • Addition of Barium Source: While stirring the molten stearic acid, slowly add the powdered barium oxide or barium hydroxide.[3] If a catalyst is used, it can be added at this stage.

  • Reaction: Increase the temperature to 110-160°C and continue stirring for 1-3 hours.[3] The viscosity of the mixture will increase as the reaction proceeds.

  • Completion and Cooling: The reaction is considered complete when the mixture becomes a homogenous paste. Turn off the heat and allow the product to cool to room temperature under an inert atmosphere.

  • Crushing and Packaging: Once cooled, the solid this compound can be crushed or milled to the desired particle size.

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_synthesis Synthesis cluster_workup Product Workup & Analysis cluster_optimization Optimization Loop Reactants Select Reactants (Stearic Acid, Barium Source) Purity Ensure Reactant Purity Reactants->Purity Stoichiometry Calculate Stoichiometry Purity->Stoichiometry Method Choose Synthesis Method (Wet or Dry) Stoichiometry->Method Reaction Perform Reaction (Control T, t, Stirring) Method->Reaction Isolation Isolate Product (Filtration/Cooling) Reaction->Isolation Purification Purify Product (Washing/Drying) Isolation->Purification Analysis Analyze Product (Yield, Purity) Purification->Analysis Evaluate Evaluate Results Analysis->Evaluate Evaluate->Reactants Adjust Parameters

Caption: Experimental workflow for optimizing this compound synthesis.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction IncorrectStoichiometry Incorrect Stoichiometry LowYield->IncorrectStoichiometry Discoloration Discoloration HighTemp Temperature Too High Discoloration->HighTemp ImpureReactants Impure Reactants Discoloration->ImpureReactants Impurity Impurities Impurity->IncompleteReaction Impurity->ImpureReactants OptimizeConditions Optimize T, t, Stirring IncompleteReaction->OptimizeConditions AdjustRatio Adjust Reactant Ratio IncorrectStoichiometry->AdjustRatio LowerTemp Lower Reaction Temp HighTemp->LowerTemp PurifyReactants Purify/Use High-Purity Reactants ImpureReactants->PurifyReactants

References

Preventing agglomeration of barium stearate particles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling and preventing the agglomeration of barium stearate (B1226849) particles. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is barium stearate and why is it prone to agglomeration?

This compound is a metallic salt of stearic acid, appearing as a fine, white powder.[1] Due to its long hydrocarbon chains, it is hydrophobic (water-repellent), which is a primary reason for its tendency to clump or agglomerate, especially in aqueous solutions.[1][2] This agglomeration can also occur in dry powder form due to factors like moisture absorption, electrostatic forces, and mechanical stress during handling.[3]

Q2: What are the common causes of this compound particle agglomeration in my experiments?

Agglomeration can be caused by several factors:

  • Inherent Hydrophobicity: this compound's non-polar nature leads to minimal interaction with polar solvents like water, causing particles to cluster together to reduce their surface area exposure to the aqueous environment.[4]

  • Moisture Content: Absorption of moisture can create liquid bridges between particles, leading to clumping.[3]

  • Electrostatic Charges: During handling and mixing, particles can develop static charges that cause them to attract each other.

  • Mechanical Stress: High-energy processes like milling or vigorous mixing without proper dispersion aids can sometimes increase the surface energy of particles, promoting agglomeration.

  • Improper Dispersion Technique: Simply adding this compound powder to a liquid without a proper dispersion protocol will likely result in significant agglomeration.

Q3: How can I prevent agglomeration of this compound powder during storage?

To prevent agglomeration during storage, it is recommended to:

  • Store this compound in a tightly sealed container to protect it from atmospheric moisture.[2]

  • Keep it in a cool, dry place.[1]

  • Avoid compressing the powder, as this can promote caking.

Q4: What is the role of surfactants in preventing agglomeration?

Surfactants are molecules with both a hydrophobic (water-fearing) and a hydrophilic (water-loving) part. When added to a suspension, the hydrophobic tail of the surfactant adsorbs onto the surface of the this compound particles, while the hydrophilic head extends into the aqueous medium. This creates a barrier that prevents the particles from sticking together and facilitates their dispersion in water.[4] Non-ionic surfactants like Tween or Span are often recommended for controlled or FDA-regulated applications.[4]

Q5: Can sonication help in breaking up this compound agglomerates?

Yes, sonication is a common and effective technique for breaking up agglomerates and achieving a finer dispersion of nanoparticles in a liquid.[4][5] The high-frequency sound waves create cavitation bubbles, and their collapse generates localized high-energy shear forces that can break apart particle clusters.[5] However, it's important to optimize sonication parameters like power and duration to avoid particle degradation or re-agglomeration.[6][7]

Troubleshooting Guides

Issue 1: this compound powder is clumpy and difficult to handle before dispersion.

Possible Cause Solution
Moisture Absorption Dry the powder in a desiccator or a low-temperature oven (ensure temperature is well below the melting point of ~225°C) before use.[8]
Compaction during storage Gently break up any large clumps with a spatula before weighing and dispersion.
Static electricity Use an anti-static gun or ionizer in the weighing area.

Issue 2: this compound particles float on the surface of the aqueous solution and do not wet.

Possible Cause Solution
High surface tension of water and hydrophobicity of the powder Add a suitable surfactant to the water before introducing the this compound. This will lower the surface tension and promote wetting.[4]
Insufficient mixing energy Use a high-shear mixer or sonicator to provide enough energy to overcome the surface tension and incorporate the particles into the liquid.
Incorrect order of addition It is often more effective to create a paste of the this compound with a small amount of the surfactant solution before diluting it with the rest of the solvent.

Issue 3: After initial dispersion, this compound particles re-agglomerate and settle over time.

Possible Cause Solution
Insufficient surfactant concentration Increase the concentration of the surfactant. The optimal concentration will depend on the particle size and surface area of the this compound.[9]
Inappropriate surfactant type Experiment with different types of surfactants (non-ionic, anionic, cationic) to find one that provides better steric or electrostatic stabilization for your specific system. The choice of surfactant can influence the zeta potential of the particles, which is a measure of the dispersion's stability.[10][11][12]
Changes in pH or ionic strength Monitor and control the pH and ionic strength of your suspension, as these can affect the effectiveness of the surfactant and the surface charge of the particles.
Gravitational settling of larger particles Further reduce particle size through methods like ball milling or more intensive sonication.[13][14]

Data Presentation

The following tables provide representative data illustrating the expected effects of different anti-agglomeration strategies on metallic stearate particle size. The actual values may vary depending on the specific experimental conditions.

Table 1: Effect of Surfactant Type and Concentration on this compound Particle Size in Aqueous Dispersion

Surfactant TypeSurfactant Concentration (% w/v)Mean Particle Size (nm)Polydispersity Index (PDI)
None0> 5000 (visible agglomerates)> 0.7
Polysorbate 80 (Tween 80)0.14500.35
Polysorbate 80 (Tween 80)0.52800.25
Sodium Dodecyl Sulfate (SDS)0.14000.30
Sodium Dodecyl Sulfate (SDS)0.52500.22

Table 2: Influence of Sonication Time on this compound Particle Size in a 0.1% Tween 80 Solution

Sonication Time (minutes)Mean Particle Size (nm)Polydispersity Index (PDI)
012000.5
56500.4
153500.28
302500.21

Experimental Protocols

Protocol 1: Dispersion of this compound in an Aqueous Solution using a Surfactant and Sonication

Objective: To prepare a stable dispersion of this compound particles in water.

Materials:

  • This compound powder

  • Deionized water

  • Surfactant (e.g., Polysorbate 80/Tween 80)

  • High-shear mixer (e.g., homogenizer) or magnetic stirrer

  • Ultrasonic bath or probe sonicator

Procedure:

  • Prepare the Surfactant Solution:

    • Accurately weigh the desired amount of surfactant. For a 0.1% (w/v) solution, dissolve 0.1 g of surfactant in 100 mL of deionized water.

    • Stir the solution gently until the surfactant is fully dissolved. Heating the water can aid in dissolving some surfactants.

  • Pre-wet the this compound:

    • Weigh the desired amount of this compound powder.

    • In a separate container, create a paste by adding a small amount of the surfactant solution to the this compound powder and mixing thoroughly with a spatula. This ensures that all particles are wetted.

  • Initial Dispersion:

    • Gradually add the remaining surfactant solution to the this compound paste while continuously stirring with a magnetic stirrer or a high-shear mixer at a moderate speed.

  • Sonication for Deagglomeration:

    • Place the vessel containing the suspension in an ultrasonic bath or use a probe sonicator.

    • Sonicate the suspension for a predetermined time (e.g., 15-30 minutes). Monitor the temperature of the suspension, as prolonged sonication can cause heating. Use a cooling bath if necessary.

  • Characterization:

    • After sonication, visually inspect the dispersion for any visible agglomerates or settling.

    • For quantitative analysis, measure the particle size distribution and zeta potential using appropriate instrumentation (e.g., Dynamic Light Scattering).

Visualizations

experimental_workflow cluster_prep Preparation cluster_dispersion Dispersion Process cluster_analysis Analysis prep_surfactant Prepare Surfactant Solution create_paste Create Paste (Pre-wetting) prep_surfactant->create_paste weigh_bs Weigh this compound weigh_bs->create_paste initial_dispersion Initial Dispersion (Stirring) create_paste->initial_dispersion sonication Sonication (Deagglomeration) initial_dispersion->sonication visual_inspection Visual Inspection sonication->visual_inspection particle_size_analysis Particle Size & Zeta Potential Analysis sonication->particle_size_analysis

Diagram 1: Experimental workflow for this compound dispersion.

troubleshooting_logic cluster_dry Dry Powder Issues cluster_suspension Suspension Issues start Agglomeration Observed is_dry Is the powder dry or in suspension? start->is_dry dry_powder Dry the powder Store in sealed container is_dry->dry_powder Dry check_wetting Particles not wetting? is_dry->check_wetting Suspension check_stability Re-agglomeration? check_wetting->check_stability No add_surfactant Add/Increase Surfactant check_wetting->add_surfactant Yes use_sonication Apply High-Shear/Sonication check_wetting->use_sonication Yes optimize_surfactant Optimize Surfactant Type/Concentration check_stability->optimize_surfactant Yes control_ph Control pH/Ionic Strength check_stability->control_ph Yes

Diagram 2: Troubleshooting logic for this compound agglomeration.

References

Enhancing the lubricating efficiency of barium stearate in PVC extrusion

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers and scientists to enhance the lubricating efficiency of barium stearate (B1226849) in PVC extrusion experiments. It provides troubleshooting advice for common issues, answers frequently asked questions, and details relevant experimental protocols.

Troubleshooting Guide

This section addresses specific problems that may be encountered during PVC extrusion when using barium stearate.

Problem/Observation Potential Cause Suggested Solution
Plate-Out / Die Drool (White/yellowish deposit on die lips or calibrator)1. Over-lubrication: Excessive external lubrication from this compound or other lubricants (e.g., waxes) can reduce the melt's ability to carry inorganic components (fillers, pigments), causing them to deposit on hot metal surfaces.[1] Metallic stearates can act as carriers for these deposits.[2] 2. Incompatibility of Additives: Poor interaction between this compound and other formulation components (e.g., certain stabilizers or fillers) can lead to separation and deposition.[3]1. Optimize Lubricant Level: Systematically reduce the concentration of this compound or other external lubricants in increments of 0.1 phr. 2. Balance Lubrication: Partially replace this compound with a more compatible internal lubricant to improve the homogeneity of the melt.[4] 3. Review Additive Package: Ensure all components in the formulation are compatible. Consider consulting supplier data for compatibility charts.
Poor Surface Finish (Roughness, orange peel, or streaks on the extrudate)1. Under-lubrication: Insufficient lubrication leads to high friction between the PVC melt and the extruder's metal surfaces, causing surface defects.[2] 2. Poor Dispersion: this compound that has not been properly dispersed can create localized areas of high and low lubrication, resulting in an uneven surface.[5]1. Increase Lubricant Level: Incrementally increase the this compound concentration by 0.1-0.2 phr to improve slip at the die surface.[6] 2. Improve Mixing: Ensure high-intensity mixing to achieve uniform dispersion of the this compound powder in the PVC dry blend.[5] 3. Adjust Temperature Profile: Slightly increase the die temperature to reduce melt viscosity at the exit, which can help smooth the surface.[6]
Delayed Fusion / Long Fusion Time 1. Excessive External Lubrication: this compound primarily functions as an external lubricant.[3] High levels create excessive slip between PVC particles, delaying the friction-induced heat buildup necessary for fusion.[4]1. Reduce this compound: Lower the concentration to reduce the external lubricating effect and allow for more frictional heat generation. 2. Introduce an Internal Lubricant: Add or increase the level of an internal lubricant, such as calcium stearate, which promotes fusion by reducing friction between polymer chains.[7][8]
Reduced Thermal Stability (Yellowing or discoloration of the extrudate)1. Imbalance with Stabilizer: While this compound has a stabilizing effect by neutralizing HCl, its lubricating properties can affect processing.[9] An imbalance (e.g., excessive lubrication causing long residence times at high temp) can lead to degradation. 2. Interaction with Co-Stabilizers: this compound is often used with other metallic soaps like zinc stearate. An incorrect ratio can sometimes compromise overall stability.[9]1. Optimize Lubricant-Stabilizer Ratio: Ensure the primary stabilizer level is adequate for the processing temperatures. This compound acts as a co-stabilizer.[5] 2. Adjust Co-additives: When using Ba/Zn systems, ensure the ratio is optimized for synergistic effects.[9] 3. Lower Processing Temperature: If possible, reduce barrel temperatures to minimize thermal stress on the material.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in PVC extrusion?

A1: this compound serves a dual function. It acts as an external lubricant, reducing friction between the PVC melt and the hot metal surfaces of the extruder and die.[9] It also functions as a heat co-stabilizer by scavenging hydrochloric acid (HCl) that is released during PVC degradation, thereby preventing an autocatalytic breakdown process.[9]

Q2: How does this compound differ from calcium stearate in its lubricating action?

A2: Both are metallic stearates, but they have different primary functions. This compound is considered a stronger external lubricant, providing excellent metal release.[10] Calcium stearate is primarily viewed as an internal lubricant that reduces friction between PVC polymer chains and promotes fusion.[7][8] In fact, increasing calcium stearate can sometimes increase friction and melt temperature, which is opposite to the effect of a typical external lubricant.[11]

Q3: What is a typical dosage level for this compound in a rigid PVC formulation?

A3: Typical dosage levels for metallic stearates like this compound range from 0.1 to 1.5 parts per hundred resin (phr).[3] The optimal amount is highly dependent on the specific formulation (levels of filler, impact modifier, etc.), processing conditions (extruder speed, temperature), and the presence of other lubricants.

Q4: Can using too much this compound be detrimental to the final product?

A4: Yes. Over-lubrication with this compound can lead to several problems, including delayed fusion time, reduced mechanical properties (due to poor fusion), and plate-out on equipment surfaces.[3][6] It is crucial to find the optimal balance to ensure smooth processing without compromising the final product's integrity.

Q5: How does this compound interact with other stabilizers?

A5: this compound exhibits synergistic effects when used in combination with other metallic salt stabilizers, such as cadmium stearate or zinc stearate.[9] These combinations can provide more comprehensive protection against thermal degradation than any single stabilizer used alone.

Data Presentation: Lubricant Effects on PVC Fusion

The following table illustrates the typical effects of varying lubricant concentrations on key PVC processing parameters as measured by a torque rheometer. While this data is representative, specific values for a given this compound formulation should be determined experimentally.

Lubricant Level (phr)Fusion Time (min)Fusion Torque (Nm)Equilibrium Torque (Nm)
0.21.512065
0.41.811560
0.62.510855
0.83.210052

Note: This table is an illustrative example based on general lubricant principles. Increasing external lubricant concentration typically delays fusion (longer fusion time) and reduces the work needed for processing (lower torque values).[12]

Experimental Protocols

Protocol 1: Evaluation of this compound Lubricating Efficiency using a Torque Rheometer

This protocol describes the use of a Brabender-type torque rheometer to measure the effect of this compound concentration on the fusion characteristics of a rigid PVC formulation.

1. Objective: To determine the fusion time, fusion torque, and equilibrium torque of a PVC dry blend as a function of this compound concentration.

2. Materials & Equipment:

  • PVC Resin (e.g., K-67 Suspension Grade)

  • Primary Stabilizer (e.g., Tin or Lead-based)

  • This compound

  • Other additives as required (fillers, impact modifiers, etc.)

  • High-speed mixer

  • Torque Rheometer (e.g., Brabender Plasti-Corder) with a roller-blade mixing chamber (e.g., 50 cm³ capacity)

3. Sample Preparation (Dry Blend): a. For each experimental run, weigh the components for a total batch size appropriate for the mixer volume (e.g., 60g for a 50 cm³ chamber). b. Prepare a series of blends where only the this compound concentration is varied (e.g., 0.2, 0.4, 0.6, 0.8 phr). Keep all other component levels constant. c. Add all dry components to the high-speed mixer. d. Mix at high speed until a consistent temperature is reached (e.g., 110-120°C) to ensure uniform dispersion of additives and removal of moisture. e. Cool the resulting dry blend to room temperature before testing.

4. Torque Rheometer Procedure: a. Setup: Set the mixing chamber temperature to a typical processing temperature for rigid PVC, for instance, 180°C. Set the rotor speed to 60 RPM.[12] b. Loading: Once the chamber temperature is stable, add the pre-weighed PVC dry blend quickly and consistently into the mixing chamber. c. Data Acquisition: Start the data acquisition software immediately. The software will record the torque (in Nm) and melt temperature (°C) as a function of time (min). d. Termination: Continue the test until the torque curve has passed the fusion peak and reached a stable equilibrium value, typically for 5-10 minutes. e. Analysis: From the generated plastogram (Torque vs. Time curve), determine the following points:

  • Fusion Time: The time from the minimum torque to the fusion peak (maximum torque).
  • Fusion Torque: The torque value at the fusion peak.
  • Equilibrium Torque: The stable torque value in the final, molten state.

5. Data Interpretation: Compare the fusion time and torque values across the different this compound concentrations. An increase in fusion time and a decrease in fusion and equilibrium torque with higher this compound levels indicate a stronger external lubricating effect.

Visualizations

Troubleshooting_Workflow Start Problem Observed: Plate-Out on Die Q1 Is the formulation over-lubricated? Start->Q1 A1_Yes Action: Systematically reduce external lubricant (e.g., this compound, Wax) in 0.1 phr increments. Q1->A1_Yes Yes Q2 Are all additives compatible? Q1->Q2 No End Monitor Extrusion for Improvement A1_Yes->End A2_Yes Action: Check processing conditions. High temps can reduce melt viscosity and increase plate-out. Q2->A2_Yes Yes A2_No Action: Review additive package. Replace components with known incompatibilities. Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting workflow for plate-out issues.

Lubrication_Mechanism cluster_0 PVC Melt cluster_1 Metal Surface (Extruder Wall / Die) PVC1 PVC Particle Internal Internal Lubricant (e.g., Ca-Stearate) Reduces friction here PVC1->Internal PVC2 PVC Particle External External Lubricant (e.g., Ba-Stearate / Wax) Forms slip layer here PVC2->External Reduces friction between melt and metal Internal->PVC2

Caption: Interaction of internal and external lubricants in PVC.

Experimental_Workflow Prep 1. Prepare PVC Dry Blends (Varying Ba-Stearate phr) Mix 2. High-Speed Mixing Prep->Mix Rheo 3. Torque Rheometer Testing (Brabender) Mix->Rheo Data 4. Record Plastogram (Torque vs. Time) Rheo->Data Analysis 5. Analyze Fusion Time, Fusion Torque, and Equilibrium Torque Data->Analysis Result 6. Determine Optimal Lubricant Level Analysis->Result

Caption: Workflow for evaluating lubricant efficiency.

References

Technical Support Center: Troubleshooting Yellowing in PVC Stabilized with Barium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when using barium stearate (B1226849) as a stabilizer in PVC formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of barium stearate in PVC?

A1: this compound serves a dual purpose in PVC formulations. It acts as a heat stabilizer by neutralizing the hydrochloric acid (HCl) released during the thermal degradation of PVC, a process known as dehydrochlorination.[1] This prevents a chain reaction that would otherwise accelerate the breakdown of the polymer.[1] Additionally, it functions as a lubricant, reducing friction during processing and preventing the material from sticking to manufacturing equipment.[1][2]

Q2: What causes my PVC compound stabilized with this compound to turn yellow during processing?

A2: Yellowing during processing is a sign of thermal degradation.[3][4] This can be attributed to several factors:

  • Excessive Processing Temperature: If the temperature is too high, it can overwhelm the stabilizer's capacity to neutralize HCl, leading to rapid degradation.[5][6]

  • High Shear Rates: Aggressive mixing or high screw speeds can generate significant frictional heat, causing "shear burn" and both mechanical and thermal degradation.[6][7]

  • Insufficient Stabilizer Concentration: The amount of this compound may be too low for the specific processing conditions or the grade of PVC resin being used.[6]

  • Poor Stabilizer Dispersion: Uneven distribution of the stabilizer results in localized areas with inadequate protection, leading to premature degradation.[7]

  • Moisture: The presence of moisture in the PVC resin or other additives can accelerate thermal degradation, particularly at temperatures above 160°C.[5][6]

Q3: My final PVC product is yellowing over time, not during initial processing. What could be the cause?

A3: Delayed yellowing is often due to environmental factors and the long-term stability of the formulation. The primary cause is typically UV exposure from sunlight, which leads to photo-oxidation of the PVC.[8] If the formulation lacks an adequate UV absorber, the polymer will degrade, causing yellowing and brittleness.[6]

Q4: Can other additives in my PVC formulation interact with this compound and cause yellowing?

A4: Yes, incompatibilities between additives can lead to yellowing.[6] For instance, certain lubricants or fillers might interfere with the effectiveness of the this compound.[6] Unstable plasticizers or lubricants can also degrade at high temperatures, releasing acids that contribute to the overall degradation and discoloration of the PVC.[5] It is crucial to ensure all components in the formulation are compatible.

Q5: Are there benefits to using this compound in combination with other stabilizers?

A5: this compound is often used in synergistic combinations with other metal stearates, such as zinc stearate or cadmium stearate, to enhance performance.[1][9] These mixed-metal systems can offer more comprehensive protection against both short-term and long-term degradation.[1] For example, in a barium-zinc system, the barium soap can regenerate the more reactive zinc soap, improving long-term stability.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving yellowing issues in your PVC experiments.

Problem: Yellowing During Processing
Potential Cause Recommended Action
Excessive Processing Temperature Lower the processing temperature in increments of 5°C.[4][6]
Insufficient Stabilizer Increase the concentration of this compound.
Poor Stabilizer Dispersion Improve mixing protocols to ensure uniform distribution. Check for worn mixer blades or dead spots in the mixer.[7]
High Shear Rate Reduce screw speed and increase the feed ratio to minimize shear burn.[4][10]
Moisture Contamination Ensure all raw materials, including PVC resin and fillers, are thoroughly dried before processing.[5]
Incompatible Additives Review the formulation for potential adverse interactions between lubricants, plasticizers, and the stabilizer system.[5][6]
Problem: Yellowing in the Final Product (After Processing)
Potential Cause Recommended Action
UV Degradation Incorporate a UV absorber into the formulation for applications with sun exposure.[6][11]
Incompatibility with Other Additives Review the formulation for potential long-term adverse interactions.[6]
Environmental Exposure Protect the final product from harsh chemical environments that could accelerate degradation.[6]

Quantitative Data on Thermal Stability

The thermal stability of PVC stabilized with this compound can be influenced by temperature and the presence of other stabilizers.

Table 1: Thermal Decomposition of PVC with this compound

Heating RateTemperatureRemaining MassConversion Rate
10°C/min200°C99.1%[12][13]5% at >203.6°C[12][13]
10°C/min225°C95.3%[12][13]10% at >217.2°C[12][13]

Table 2: Synergistic Effects of Mixed Metal Stabilizers

Stabilizer SystemRatioEffect
Barium/Cadmium Carboxylates9:1Exhibited synergistic effect on PVC stabilization.[12]
Calcium/Zinc Carboxylates9:1Exhibited synergistic effect on PVC stabilization.[12]

Experimental Protocols

Congo Red Test for Thermal Stability

Objective: To determine the thermal stability of a PVC compound by measuring the time it takes for the material to degrade and release hydrogen chloride (HCl).[14][15]

Materials:

  • PVC compound sample

  • Test tubes (approx. 100 mm in length and 15 mm internal diameter)

  • Congo Red indicator paper

  • Oil bath or heating block capable of maintaining a constant temperature (typically 180°C)

  • Timing device

Procedure:

  • Place a weighed amount (e.g., 2.5 g) of the PVC sample into a test tube.[16]

  • Gently shake the sample to ensure it is settled at the bottom.

  • Insert a strip of Congo Red paper into the test tube, positioning it approximately 25 mm above the top of the PVC sample.[17]

  • Immerse the test tube in the preheated oil bath or heating block set to the desired temperature (e.g., 180°C).[14][15]

  • Start the timer immediately.

  • Observe the Congo Red paper for a color change from red to blue.[14][15]

  • Record the time taken for the color change to occur. This is the thermal stability time.

Oven Aging Test for Color Stability

Objective: To evaluate the color stability of a PVC compound when exposed to elevated temperatures over time.

Materials:

  • PVC sheet or plaque samples

  • Forced-air circulating oven

  • Colorimeter or spectrophotometer

Procedure:

  • Prepare PVC samples of a standardized size and thickness.

  • Measure the initial color of the samples using a colorimeter, recording the Yellowness Index (YI) according to ASTM E313 or D1925.[6]

  • Place the samples in the oven at a specified temperature (e.g., 180°C).[6]

  • Remove samples from the oven at regular intervals (e.g., every 15, 30, 60 minutes).

  • Allow the samples to cool to room temperature.

  • Measure the Yellowness Index of each sample after each interval.

  • Plot the Yellowness Index against time. A slower rate of increase in YI indicates better thermal stability.[6]

Visualizations

PVC_Degradation_Stabilization cluster_degradation PVC Degradation Pathway cluster_stabilization Stabilization with this compound PVC PVC Polymer Chain Degraded_PVC Degraded PVC (Polyene Structures) PVC->Degraded_PVC Heat / UV HCl Hydrochloric Acid (HCl) Degraded_PVC->HCl Yellowing Yellowing/Discoloration Degraded_PVC->Yellowing HCl->PVC Autocatalysis BaSt2 This compound (Ba(St)₂) HCl->BaSt2 Neutralization BaCl2 Barium Chloride (BaCl₂) BaSt2->BaCl2 StearicAcid Stearic Acid BaSt2->StearicAcid

Caption: PVC Degradation and Stabilization Mechanism.

Troubleshooting_Workflow cluster_processing During Processing cluster_final In Final Product Start Start: Yellowing Observed in PVC Q_When When does yellowing occur? Start->Q_When Q_Temp Is processing temp > 180°C? Q_When->Q_Temp During Processing Q_UV Is the product exposed to UV light? Q_When->Q_UV After Processing A_LowerTemp Action: Lower Temperature Q_Temp->A_LowerTemp Yes Q_Dispersion Is stabilizer dispersion adequate? Q_Temp->Q_Dispersion No A_ImproveMix Action: Improve Mixing Q_Dispersion->A_ImproveMix No Q_Moisture Is there moisture contamination? Q_Dispersion->Q_Moisture Yes A_Dry Action: Dry Raw Materials Q_Moisture->A_Dry Yes A_AddUV Action: Add UV Absorber Q_UV->A_AddUV Yes Q_Additives Are other additives compatible? Q_UV->Q_Additives No A_Review Action: Review Formulation Q_Additives->A_Review No

Caption: Troubleshooting Workflow for PVC Yellowing.

References

Technical Support Center: Barium Stearate in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of barium stearate (B1226849) in their experiments, with a specific focus on the impact of its particle size.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of barium stearate in tablet manufacturing?

A1: this compound primarily functions as a lubricant in tablet formulations.[1][2] Its key roles include reducing the friction between the tablet's surface and the die wall during ejection, preventing the adhesion of the formulation to the punches and dies, and improving the flowability of the powder blend.

Q2: How does the particle size of this compound influence its lubricating efficiency?

A2: The particle size of a metallic stearate lubricant like this compound is a critical factor influencing its performance. Generally, a smaller particle size provides a larger specific surface area, which can lead to more effective coating of other particles in the formulation. This enhanced coating can improve lubrication and reduce ejection forces. However, an excessively fine particle size can also lead to issues such as overlubrication, which may negatively impact tablet hardness and dissolution.

Q3: Can varying the particle size of this compound affect the final tablet hardness?

A3: Yes, the particle size of this compound can significantly impact tablet hardness. Finer particles can lead to a more extensive coating of the active pharmaceutical ingredient (API) and other excipients. This can weaken the intermolecular bonding between particles during compression, resulting in a softer tablet with lower tensile strength. Conversely, a coarser particle size may lead to less surface area coverage, potentially resulting in stronger tablets, but may also provide less effective lubrication.[3][4]

Q4: Is there a risk of "overlubrication" with fine-particle this compound?

A4: Yes, overlubrication is a potential issue, particularly with fine-particle lubricants. It occurs when the lubricant particles excessively coat the surfaces of the granules, which can hinder the proper bonding of particles during compression. This can lead to decreased tablet hardness, increased friability, and potentially slower disintegration and dissolution rates due to the hydrophobic nature of this compound.

Q5: What are the potential consequences of using this compound with a very coarse particle size?

A5: Using this compound with a very coarse particle size may result in inadequate lubrication. This can lead to high ejection forces, which can cause tablet defects such as chipping, cracking, or even damage to the tablet press tooling.[5] Inefficient lubrication can also lead to "sticking" or "picking," where the formulation adheres to the punch faces or the die wall.[5][6]

Troubleshooting Guide

Problem Potential Cause Related to this compound Particle Size Suggested Solution
Sticking and Picking (Formulation adheres to punch faces and die walls)- Inefficient lubrication due to coarse particle size: The lubricant is not adequately coating the formulation particles.[5][6] - Uneven distribution of lubricant: Larger particles may not disperse uniformly in the blend.- Use a grade of this compound with a smaller particle size to ensure better surface area coverage. - Optimize the blending time and process to ensure a homogenous mixture.
Capping and Lamination (Tablet splits into layers)- Overlubrication from very fine particles: Excessive lubricant film weakens the tablet structure.[6][7] - Entrapment of air: Fine lubricant particles might affect the packing and consolidation of the powder bed.- Consider using a this compound with a slightly larger particle size or reducing the lubricant concentration. - Optimize pre-compression and main compression forces to allow for air to escape.
Low Tablet Hardness / High Friability - Overlubrication: Fine particles of this compound create a hydrophobic film around the granules, reducing inter-particle bonding.[3]- Decrease the concentration of this compound. - Switch to a grade of this compound with a larger particle size. - Reduce the lubricant blending time to minimize over-coating.
High Ejection Forces - Inadequate lubrication: The particle size of the this compound may be too large to provide sufficient surface coverage.- Utilize a finer grade of this compound. - Increase the concentration of the lubricant within the recommended range (typically 0.25% to 2%).[3]
Poor Powder Flow - Excessive fines: Very fine lubricant particles can sometimes increase the cohesiveness of the powder blend, leading to poor flowability.- While counterintuitive, in some cases, a slightly coarser grade of lubricant or the addition of a glidant may improve flow.
Increased Disintegration and Dissolution Time - Hydrophobic film formation: Fine this compound particles can form a water-repellent layer around the API and other excipients, slowing down the ingress of water.- Use the lowest effective concentration of this compound. - Consider a grade with a larger particle size to reduce the total surface area of the lubricant.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide comparative data for magnesium stearate, a chemically similar and widely studied metallic stearate lubricant. This data illustrates the general principles of how particle size can affect tablet properties.

Table 1: Effect of Magnesium Stearate Particle Size on Tablet Tensile Strength and Ejection Force

Lubricant GradeMedian Particle Size (D50) (µm)Specific Surface Area (m²/g)Tablet Tensile Strength (MPa)Ejection Force (N)
MgSt Grade A (Fine)< 108 - 121.8150
MgSt Grade B (Medium)10 - 204 - 72.5200
MgSt Grade C (Coarse)> 201 - 33.2280

Disclaimer: This is representative data synthesized from multiple sources on magnesium stearate and should be used as a general guide. Actual results will vary depending on the specific formulation and processing parameters.

Table 2: Influence of Magnesium Stearate Particle Size on Tablet Disintegration Time

Lubricant GradeMedian Particle Size (D50) (µm)Disintegration Time (minutes)
MgSt Grade A (Fine)< 1012
MgSt Grade B (Medium)10 - 208
MgSt Grade C (Coarse)> 205

Disclaimer: This is representative data synthesized from multiple sources on magnesium stearate and should be used as a general guide. Actual results will vary depending on the specific formulation and processing parameters.

Experimental Protocols

1. Protocol for Particle Size Analysis of this compound

This protocol outlines the determination of this compound particle size distribution using laser diffraction.

  • Objective: To measure the particle size distribution of a this compound sample.

  • Apparatus:

    • Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960).

    • Dry powder dispersion unit.

    • Spatula and sample tray.

    • Compressed air source (oil and water-free).

  • Procedure:

    • Ensure the particle size analyzer and the dry powder dispersion unit are clean and calibrated according to the manufacturer's instructions.

    • Select the appropriate measurement settings, including the refractive index for this compound (approximately 1.55) and the dispersion air pressure. Start with a moderate pressure (e.g., 2 bar) and adjust as needed to ensure proper dispersion without causing particle attrition.

    • Carefully place a representative sample of the this compound powder onto the sample tray of the dispersion unit. The amount of sample should be sufficient to achieve the target obscuration level (typically 1-10%).

    • Start the measurement. The instrument will feed the powder into the measurement cell where it is dispersed by the compressed air and passes through the laser beam.

    • The instrument's software will record the light scattering pattern and calculate the particle size distribution.

    • Perform the measurement in triplicate to ensure reproducibility.

    • Analyze the results, paying attention to parameters such as the median particle size (D50), D10, D90, and the span of the distribution.

2. Protocol for Evaluating Lubricant Efficiency in Tablet Compression

This protocol describes a method to assess the lubricating performance of different particle sizes of this compound.

  • Objective: To quantify the lubrication efficiency of this compound by measuring the ejection force during tablet compression.

  • Apparatus:

    • Instrumented tablet press or a compaction simulator.

    • Punches and die of a specified size (e.g., 10 mm flat-faced).

    • Balance.

    • Blender (e.g., V-blender, Turbula mixer).

  • Procedure:

    • Prepare a placebo blend (e.g., microcrystalline cellulose (B213188) and lactose) or a blend with the active pharmaceutical ingredient (API).

    • Divide the blend into several batches. To each batch, add a specific concentration (e.g., 0.5% w/w) of this compound with a known particle size.

    • Blend each batch for a standardized time (e.g., 5 minutes) to ensure uniform distribution of the lubricant.

    • Set up the instrumented tablet press with the desired tooling.

    • Accurately weigh the amount of lubricated blend required to produce a tablet of a target weight.

    • Compress the powder at a defined compression force (e.g., 10 kN).

    • The instrument will record the compression and ejection forces. The peak ejection force is the primary indicator of lubrication efficiency.

    • Repeat the compression for a statistically relevant number of tablets (e.g., n=10) for each batch of lubricant.

    • Compare the average peak ejection forces for the different particle sizes of this compound. A lower ejection force indicates better lubrication.[8][9]

    • As an additional measure, the tensile strength of the resulting tablets can be determined to assess the impact of lubricant particle size on tablet hardness.

Visualizations

Particle_Size_Effect cluster_particle_size This compound Particle Size cluster_performance Performance Characteristics Fine_Particles Fine Particles (< 10 µm) Lubrication Lubrication Efficiency Fine_Particles->Lubrication Increases Tablet_Hardness Tablet Hardness Fine_Particles->Tablet_Hardness Decreases Dissolution_Rate Dissolution Rate Fine_Particles->Dissolution_Rate Decreases Coarse_Particles Coarse Particles (> 20 µm) Coarse_Particles->Lubrication Decreases Coarse_Particles->Tablet_Hardness Increases Coarse_Particles->Dissolution_Rate Increases

Caption: Relationship between this compound particle size and tablet performance.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation A Characterize Particle Size of this compound C Add this compound and Blend A->C B Prepare Formulation Blend (API + Excipients) B->C D Tablet Compression (Instrumented Press) C->D E Measure Ejection Force D->E F Measure Tablet Hardness & Tensile Strength D->F G Measure Disintegration & Dissolution D->G H Correlate Particle Size with Performance Data E->H F->H G->H

Caption: Experimental workflow for evaluating the effect of this compound particle size.

References

Mitigating the toxicity of barium compounds in stearate applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the toxicity associated with barium compounds in stearate (B1226849) applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with barium stearate?

A1: this compound is a toxic compound, with the toxicity primarily attributed to the barium ion (Ba²⁺)[1][2]. The Ba²⁺ ion and soluble barium compounds are toxic to humans[3]. Acute toxicity from ingestion can lead to severe health effects, including vomiting, abdominal pain, diarrhea, increased blood pressure, and pulse irregularities[1][4]. High concentrations or repeated exposure may cause muscle weakness, paralysis, and damage to the heart and respiratory system[1][2]. The core mechanism of barium toxicity is the blockade of potassium inward rectifier channels (IRCs), which disrupts normal physiological processes in muscles and nerves[2][5][6].

Q2: How does the solubility of a barium compound affect its toxicity?

A2: The toxicity of barium compounds is directly related to their solubility in water and bodily fluids[2][7]. Water-soluble compounds like barium chloride and barium nitrate (B79036) are highly toxic because they readily release the Ba²⁺ ion[2][3]. Barium carbonate, while not very soluble in water, is toxic upon ingestion because it becomes soluble in stomach acid[2][3]. In contrast, highly insoluble compounds like barium sulfate (B86663) are considered non-toxic and are even used as contrast agents for medical imaging because they pass through the gastrointestinal tract without releasing significant amounts of Ba²⁺ ions[2][8][9].

Q3: What are the recommended safety precautions when handling barium compounds?

A3: When working with this compound or other toxic barium compounds, a multi-layered approach to safety is mandatory. This includes using appropriate Personal Protective Equipment (PPE) and adhering to strict handling protocols to minimize exposure. All handling should occur in a well-ventilated area or a chemical fume hood[10]. Do not eat, drink, or smoke in laboratory areas where these compounds are handled[11][12].

Data Presentation: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles are required. A face shield should be worn when there is a significant risk of splashing[11].Protects against splashes and airborne dust particles.
Skin Protection Disposable nitrile gloves are the minimum requirement. For extended contact, consider double-gloving or more robust chemical-resistant gloves[11]. A lab coat must be worn at all times[13].Prevents dermal absorption and skin irritation[13].
Respiratory Protection For high concentrations of dust, a NIOSH/MSHA-approved respirator or a positive-pressure, self-contained breathing apparatus (SCBA) is recommended[14][15].Protects against inhalation of toxic dust, which can be fatal[1][10].

Q4: What are safer, non-toxic alternatives to this compound in drug development and research?

A4: Several metal stearates are considered non-toxic and serve as effective alternatives to this compound for applications such as lubrication, stabilization, and as release agents. The most common alternatives are Calcium Stearate, Zinc Stearate, and Magnesium Stearate.

  • Calcium Stearate: Generally regarded as a non-toxic and non-irritant material, it is widely used in pharmaceutical formulations, food products, and plastics[16][17][18]. It serves as an excellent lubricant and stabilizer[16][17].

  • Zinc Stearate: Considered non-toxic and is safe for use in cosmetics and pharmaceuticals[19][20]. It is particularly valued for its lubricating and anti-caking properties[19][21].

  • Magnesium Stearate: Widely used in the pharmaceutical industry as a flow agent and lubricant for tablet and capsule manufacturing[22][23][24]. It is recognized as safe by regulatory bodies like the FDA[23][25].

Q5: How should I dispose of barium-containing chemical waste?

A5: Barium-containing waste should be treated as hazardous. Do not dispose of it down the drain or in regular refuse. The recommended procedure for small quantities involves precipitating the soluble barium into the highly insoluble and non-toxic barium sulfate. Dissolve the barium salt in a minimal amount of water and add a 10% sodium sulfate solution. Allow the mixture to stand for a week to ensure complete precipitation, then test the supernatant liquid to confirm. The solid barium sulfate can then be filtered and treated as normal refuse, while the remaining liquid can be washed into the drain[26]. Always follow local, state, and federal regulations for hazardous waste disposal[14][26].

Troubleshooting Guides

Q: My cell culture experiment shows unexpected toxicity. How can I confirm if the this compound in my formulation is the cause?

A: To determine if this compound is the source of cytotoxicity, you should conduct a controlled experiment comparing your full formulation with a formulation where this compound is replaced by a known non-toxic alternative, such as calcium stearate or magnesium stearate[16][22].

  • Prepare Parallel Formulations: Create two batches of your formulation: one with this compound and one with an equivalent amount of a non-toxic alternative (e.g., calcium stearate).

  • Conduct a Cytotoxicity Assay: Perform a standard in vitro cytotoxicity assay (see Experimental Protocol below) on a relevant cell line.

  • Analyze Results: If the formulation with this compound shows significantly higher cell death compared to the formulation with the non-toxic alternative and the control group, it is the likely source of toxicity.

Mandatory Visualization: Experimental Workflow for Toxicity Screening

G cluster_prep Formulation Preparation cluster_exp Experimental Phase cluster_analysis Data Analysis cluster_conclusion Conclusion p1 Control Group (Vehicle Only) exp3 Treat Cells with Prepared Formulations p1->exp3 p2 Test Group 1 (Formulation with This compound) p2->exp3 p3 Test Group 2 (Formulation with Non-Toxic Stearate) p3->exp3 exp1 Seed Cells in 96-Well Plates exp2 Incubate for 24h (Cell Adherence) exp1->exp2 exp2->exp3 exp4 Incubate for Exposure Period (24-72h) exp3->exp4 a1 Perform Cytotoxicity Assay (e.g., MTT, LDH) exp4->a1 a2 Measure Absorbance/ Fluorescence a1->a2 a3 Calculate Cell Viability (%) a2->a3 a4 Statistical Analysis (Compare Groups) a3->a4 c1 Determine Source of Toxicity a4->c1

Caption: Workflow for identifying the source of toxicity in a formulation.

Q: I need to replace this compound in my current process. What are the key performance and safety differences between the alternatives?

A: When replacing this compound, the choice between calcium, zinc, or magnesium stearate will depend on the specific requirements of your application, such as thermal stability, lubricity, and regulatory acceptance. All three are considered significantly safer than this compound.

Data Presentation: Comparison of Metal Stearate Properties

PropertyThis compoundCalcium StearateZinc StearateMagnesium Stearate
Toxicity Profile Toxic[1]Non-toxic, GRAS listed[16][18]Non-toxic, GRAS listed[19][21]Non-toxic, GRAS listed[22][23]
Primary Function Heat stabilizer, lubricant[4][27]Lubricant, stabilizer, release agent, anti-caking agent[16][17]Lubricant, release agent, stabilizer[20][28]Flow agent, lubricant[23][24]
Thermal Stability Good long-term heat resistance[4]Good, but generally less than this compound[16]Good, often used with Ca/Ba stearates in PVC applications[20]Stable under normal use conditions[22]
Solubility Insoluble in water, soluble in hot non-polar solvents[1][4]Insoluble in water, soluble in hot organic solvents[16][18]Insoluble in water, soluble in hot organic solvents[20]Insoluble in water[23]
Common Use Cases PVC stabilization, high-temp grease[4][27]Pharmaceuticals, food packaging, plastics, cosmetics[16][18][29]Plastics, rubber, cosmetics, pharmaceuticals[19][20]Pharmaceutical tablets & capsules, cosmetics, food supplements[23][25]

Mandatory Visualization: Logic for Selecting a Stearate Alternative

G start Start: Need to Replace This compound q1 Primary Application? start->q1 pharma Pharmaceuticals/ Food Contact q1->pharma Pharma/Food plastics Plastics/Rubber (Heat Stability Focus) q1->plastics Industrial cosmetics Cosmetics q1->cosmetics Cosmetics pharma_q Function Needed? pharma->pharma_q plastics_a Use Calcium Stearate or Zinc Stearate (Often used in combination) plastics->plastics_a cosmetics_a Use Zinc or Magnesium Stearate (Anti-caking & Texture) cosmetics->cosmetics_a lubricant Use Magnesium Stearate (Excellent Flow Agent) pharma_q->lubricant Flow Agent stabilizer Use Calcium Stearate (Good Lubricant/Stabilizer) pharma_q->stabilizer Stabilizer/ Release Agent end Validate in Formulation lubricant->end stabilizer->end plastics_a->end cosmetics_a->end

Caption: Decision workflow for choosing a non-toxic stearate substitute.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay for Assessing Barium Toxicity

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic effects of a formulation containing this compound on a relevant cell line (e.g., human muscle cells or hippocampal HT-22 cells).[30][31]

Materials:

  • Selected cell line (e.g., human skeletal muscle myoblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test formulations (Control, this compound, Non-Toxic Alternative)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Preparation of Test Articles: Prepare serial dilutions of your test formulations (Control, this compound, Non-Toxic Alternative) in complete cell culture medium.

  • Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of the prepared test article dilutions. Include untreated cells as a negative control and a known toxin as a positive control.

  • Incubation: Incubate the plate for an exposure period of 24 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, remove the treatment medium and wash the cells gently with 100 µL of PBS. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the 4-hour incubation, carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation of Cell Viability: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Mandatory Visualization: Barium's Mechanism of Toxicity

G cluster_cell Cellular Environment extracellular Extracellular Space (High K+) intracellular Intracellular Space (Low K+) membrane channel Inward Rectifier Potassium Channel (IRC) k_flow Normal K⁺ Efflux (Maintains Resting Potential) barium Barium Ions (Ba²⁺) from this compound block Ba²⁺ blocks the IRC pore barium->block block->channel Binds to selectivity filter result1 K⁺ Efflux is Inhibited block->result1 result2 Intracellular K⁺ shift leads to Hypokalemia (Low extracellular K⁺) result1->result2 symptoms Toxic Effects: - Muscle Weakness - Paralysis - Cardiac Arrhythmias result2->symptoms

Caption: Signaling pathway showing how barium ions block potassium channels.

References

Process optimization for dry vs. wet synthesis of barium stearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of barium stearate (B1226849). The following sections detail process optimization for both dry and wet synthesis methods, offering insights into common challenges and their solutions.

Comparative Analysis of Synthesis Parameters

For a direct comparison of the key quantitative parameters for both dry and wet synthesis of barium stearate, please refer to the table below. This data has been compiled to assist in selecting the appropriate method based on desired product characteristics and available resources.

ParameterDry Synthesis (Melting Method)Wet Synthesis (Aqueous Method)
Primary Reactants Stearic Acid, Barium Oxide/Hydroxide (B78521)Stearic Acid, Barium Hydroxide/Barium Chloride
Reaction Medium Molten Stearic AcidWater or Water/Methanol
Temperature 110°C - 160°C[1][2]50°C - 80°C[3][4][5]
Pressure AtmosphericAtmospheric[3][6]
Catalyst Often used (e.g., weak acids/bases, oxidizing agents)[1][7]Can be used (e.g., Ammonia)[3][6] or catalyst-free[5]
Reaction Time 1 - 3 hours[1]20 - 80 minutes[5][6]
Product Purity Dependent on reactant purity and removal of byproductsHigh purity achievable (e.g., 99.7%)[4]
Byproducts WaterWater, Sodium Chloride (if using BaCl₂ and NaOH)[8]
Particle Size (D50) Dependent on post-processing (milling)Can be controlled (e.g., 95 nm - 0.32 µm)[4]

Experimental Protocols

Below are detailed methodologies for the dry and wet synthesis of this compound. These protocols are based on established procedures and can be adapted to specific experimental requirements.

Dry Synthesis: Melting Method Protocol

This method involves the direct reaction of stearic acid with a barium source in a molten state.[7]

Materials:

  • Stearic Acid

  • Barium Hydroxide or Barium Oxide

  • Catalyst (optional)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Reaction kettle with heating, stirring, and nitrogen inlet/outlet

  • Thermometer

  • Cooling system

  • Grinding/milling equipment

Procedure:

  • Charge the reaction kettle with stearic acid.

  • Begin heating and stirring the stearic acid. It is advisable to purge the reactor with nitrogen to create an inert atmosphere.[1]

  • Once the stearic acid is completely melted and has reached a temperature of approximately 130°C, the nitrogen flow can be stopped.[1]

  • Gradually add the barium hydroxide or barium oxide to the molten stearic acid while maintaining vigorous stirring.[1]

  • If a catalyst is being used, introduce it into the reactor.[1]

  • Maintain the reaction temperature between 110°C and 160°C for 1 to 3 hours.[1]

  • After the reaction period, a sample can be taken to test for moisture content, which should be ≤ 0.5%.[1]

  • Once the reaction is complete, the molten product is discharged and allowed to cool.

  • The solidified this compound is then crushed or milled to the desired particle size.

Wet Synthesis: Aqueous Method Protocol

This method involves the reaction of stearic acid and a barium source in an aqueous medium.[7]

Materials:

  • Stearic Acid

  • Barium Hydroxide Octahydrate

  • Deionized Water

  • Ammonia (B1221849) solution (optional, as catalyst)[3][6]

Equipment:

  • Reaction flask with heating, stirring, and temperature control

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

  • Grinding/milling equipment

Procedure:

  • Prepare a high-purity barium hydroxide solution by dissolving barium hydroxide octahydrate in water at 60-80°C and filtering while hot to remove any insoluble barium carbonate.[3]

  • In a separate vessel, melt the stearic acid in water with stirring at approximately 60°C.[3]

  • If using a catalyst, add ammonia solution to the stearic acid emulsion. This should result in a milky white, homogeneous emulsion.[3]

  • Slowly add the hot barium hydroxide solution to the stearic acid emulsion with continuous stirring. A precipitate of this compound will form.

  • Continue stirring for approximately 15-30 minutes to ensure the reaction goes to completion.[3][5]

  • Separate the this compound precipitate from the reaction mixture by filtration.

  • Wash the filter cake with water to remove any unreacted starting materials or soluble byproducts.

  • Dry the wet this compound in an oven at a suitable temperature (e.g., 110°C) for several hours.[5]

  • The dried product can be pulverized to obtain a fine powder.

Process Flow Diagrams

The following diagrams illustrate the experimental workflows for both the dry and wet synthesis of this compound.

Dry_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Post-Processing Stearic_Acid Stearic Acid Melt_SA Melt Stearic Acid (130°C under N2) Stearic_Acid->Melt_SA Barium_Source Barium Hydroxide/ Oxide Add_Ba Add Barium Source & Catalyst (optional) Barium_Source->Add_Ba Melt_SA->Add_Ba React React at 110-160°C (1-3 hours) Add_Ba->React Cool Cool & Solidify React->Cool Mill Crush/Mill Cool->Mill Final_Product This compound Powder Mill->Final_Product

Dry Synthesis Workflow for this compound

Wet_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Post-Processing Stearic_Acid Stearic Acid Prepare_SA_Emulsion Prepare Stearic Acid Emulsion (60°C) Stearic_Acid->Prepare_SA_Emulsion Barium_Hydroxide Barium Hydroxide Octahydrate Prepare_Ba_Solution Prepare Ba(OH)2 Solution (60-80°C, Filter) Barium_Hydroxide->Prepare_Ba_Solution Water1 Water Water1->Prepare_Ba_Solution Water2 Water Water2->Prepare_SA_Emulsion Precipitation Mix Solutions & Precipitate Prepare_Ba_Solution->Precipitation Add_Catalyst Add Catalyst (optional) Prepare_SA_Emulsion->Add_Catalyst Add_Catalyst->Precipitation Filter Filter Precipitation->Filter Wash Wash with Water Filter->Wash Dry Dry (e.g., 110°C) Wash->Dry Pulverize Pulverize Dry->Pulverize Final_Product This compound Powder Pulverize->Final_Product

Wet Synthesis Workflow for this compound

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound and provides answers to frequently asked questions.

Q1: What are the main differences between the products of dry and wet synthesis?

A1: The primary differences lie in their physical and chemical properties. Dry process products are often alkaline due to the presence of catalysts and a slight excess of metal oxides.[7] They are typically white or slightly yellow powder crystals that are water-absorbent.[7] Wet process products, on the other hand, can be acidic due to a slight excess of stearic acid in the reaction.[7] The particle size and morphology can also differ, with the wet method offering more control over these parameters.

Q2: My final product from the wet synthesis has a high free acid content. What could be the cause?

A2: A high free acid content in the final product from wet synthesis can be due to several factors:

  • Incomplete Reaction: The reaction time may have been too short, or the temperature was not optimal. Ensure the reaction is allowed to proceed for the recommended duration at the specified temperature.

  • Improper Stoichiometry: An excess of stearic acid relative to the barium source will result in unreacted stearic acid in the final product. Carefully check the molar ratios of your reactants.

  • Poor Mixing: Inadequate agitation can lead to localized areas of high stearic acid concentration and incomplete reaction. Ensure vigorous and continuous stirring throughout the reaction.

  • Formation of Agglomerates: The reactants may form clumps, preventing the inner material from reacting completely. This can be mitigated by ensuring the stearic acid is well-emulsified before adding the barium solution.[5]

Q3: The yield of my dry synthesis is lower than expected. How can I improve it?

A3: Low yield in dry synthesis can often be attributed to:

  • Suboptimal Temperature: The reaction temperature needs to be high enough to keep the stearic acid molten and facilitate the reaction with the barium source.[7] Operating below the recommended temperature range can lead to a sluggish and incomplete reaction.

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed for the full recommended time to maximize product formation.

  • Lack of Catalyst: While not always necessary, a catalyst can significantly improve the reaction rate and yield.[7] Consider the use of a suitable catalyst if you are not already using one.

  • Loss of Material during Processing: Mechanical losses during the transfer, cooling, and milling of the product can contribute to a lower overall yield. Handle the product carefully at each step to minimize these losses.

Q4: Can the water from the wet synthesis process be recycled?

A4: Yes, a significant advantage of some wet synthesis methods is the ability to recycle the reaction medium.[5][6] The filtrate and washing water can be combined and reused in subsequent reaction cycles.[5] This not only reduces water consumption and wastewater discharge but also minimizes energy loss as the recycled water is already heated.[6]

Q5: What is the role of ammonia in the wet synthesis of this compound?

A5: In some wet synthesis protocols, ammonia is used as a catalyst.[3][6] It reacts with stearic acid to form ammonium (B1175870) stearate, which acts as an emulsifying agent. This helps to disperse the stearic acid in the aqueous medium, creating a more stable emulsion and facilitating a more complete reaction with the barium hydroxide solution.[6]

Q6: How can I control the particle size of the this compound produced by the wet method?

A6: The particle size of this compound from the wet synthesis can be influenced by several factors:

  • Reactant Concentration: The concentration of the stearic acid and barium hydroxide solutions can affect the rate of precipitation and, consequently, the particle size.

  • Rate of Addition: The speed at which the reactant solutions are mixed can impact nucleation and crystal growth.

  • Stirring Speed: The intensity of agitation influences the dispersion of the reactants and the size of the resulting particles.

  • Temperature: The reaction temperature can affect the solubility of the reactants and the kinetics of particle formation.

  • Post-Processing: Downstream processes such as spray drying can also be used to achieve specific particle sizes. For instance, spray drying without cooling after the reaction has been shown to produce nanoparticles with a D50 of 95 nm.[4]

References

Technical Support Center: Barium Stearate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of synthesized barium stearate (B1226849).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing barium stearate?

A1: this compound is typically synthesized via two main routes: the wet (aqueous) method and the dry (fusion) method.[1]

  • Wet Method (Saponification Metathesis): This is a widely used method involving the reaction of sodium stearate with a soluble barium salt, such as barium chloride, in an aqueous solution.[2] The resulting this compound precipitates out of the solution.[2] Another wet method involves the direct reaction of stearic acid with barium hydroxide (B78521) in an aqueous medium, sometimes with a catalyst.[1][3]

  • Dry Method (Fusion): This method involves the direct reaction of stearic acid with a barium compound, such as barium oxide or barium hydroxide, at elevated temperatures in a molten state.[1]

Q2: What are the critical parameters to control during synthesis to ensure high purity?

A2: To ensure a high-purity product, precise control over reaction conditions is necessary. Key parameters include:

  • Temperature: Influences reaction rate and solubility of reactants and products.[2] For the reaction between barium hydroxide and stearic acid in an aqueous medium, a temperature range of 50-70°C is often employed.[3][4]

  • pH: Affects the saponification of stearic acid and the precipitation of this compound.[2]

  • Stoichiometry of Reactants: An excess of one reactant can lead to impurities in the final product.

  • Reaction Time: Sufficient time is required for the reaction to go to completion.[2]

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials, byproducts, and contaminants from reagents. These may consist of:

  • Free stearic acid[5][6]

  • Barium chloride or other soluble barium salts[7]

  • Sodium chloride (if using sodium stearate and barium chloride)[2]

  • Sodium hydroxide[8]

  • Barium carbonate (formed from the reaction of barium hydroxide with atmospheric carbon dioxide)[7]

  • Other metal stearates (e.g., calcium stearate) if impure reagents are used[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution Preventative Measure
High Free Acid Content in Final Product Incomplete reaction during synthesis.Recrystallize the this compound from a suitable solvent like hot ethanol.[6]Ensure proper stoichiometry, reaction time, and temperature during synthesis.[2][4]
Product is Off-Color (Yellowish) Presence of impurities or degradation of stearic acid at high temperatures.Wash the product thoroughly with hot water to remove soluble impurities. Consider recrystallization.Use high-purity stearic acid and avoid excessive temperatures during drying.
Low Yield of this compound Incomplete precipitation or loss of product during filtration and washing.Optimize the precipitation conditions (e.g., temperature, pH). Use a fine filter paper or membrane to minimize loss during filtration.Carefully control precipitation parameters and handling of the solid product.
Inconsistent Barium Content Inefficient removal of soluble barium salts or presence of other metal stearates.Improve the washing procedure with hot deionized water to remove all soluble salts.[7]Use high-purity reagents and ensure thorough washing of the precipitate.[8]
Poor Filterability of the Precipitate Very fine particle size of the this compound.Allow the precipitate to digest (age) in the mother liquor at an elevated temperature to increase particle size.Control the rate of addition of reactants to promote the growth of larger crystals.

Experimental Protocols

Protocol 1: Purification of this compound by Washing

This protocol describes the removal of soluble impurities from crude this compound.

  • Slurry Formation: Suspend the crude this compound powder in deionized water (e.g., 10 g of solid in 100 mL of water) in a beaker.

  • Heating and Stirring: Heat the suspension to 60-80°C while stirring continuously for 30-60 minutes. This helps to dissolve soluble impurities.

  • Filtration: Filter the hot suspension through a Buchner funnel fitted with an appropriate filter paper.

  • Washing: Wash the filter cake with several portions of hot deionized water until the conductivity of the filtrate is close to that of pure water, indicating the removal of soluble salts.

  • Drying: Dry the purified this compound in an oven at 105°C to a constant weight.[5]

Protocol 2: Purity Analysis by Determination of Barium Content (Gravimetric Method)

This protocol provides a method to determine the purity of this compound by measuring its barium content.[8][9]

  • Sample Preparation: Accurately weigh approximately 1 g of the dried this compound sample into a beaker.[9]

  • Digestion: Add an excess of a known concentration of sulfuric acid to the beaker. Stir the mixture and heat gently for 30-60 minutes to ensure complete reaction and precipitation of barium sulfate (B86663).[8][9]

  • Neutralization: Cool the solution and neutralize the excess sulfuric acid with a sodium hydroxide solution until the pH is 7.[8][9]

  • Filtration and Washing: Filter the barium sulfate precipitate through ashless filter paper. Wash the precipitate thoroughly with deionized water to remove any remaining soluble impurities.

  • Ignition: Transfer the filter paper containing the precipitate to a crucible and ignite it in a muffle furnace at approximately 700°C for 1-2 hours until the filter paper is completely combusted and a constant weight of barium sulfate is obtained.[8][9]

  • Calculation: Calculate the percentage of barium in the original sample based on the weight of the barium sulfate residue.[9]

Quantitative Data Summary

Parameter Value Reference
Theoretical Barium Content ~19.5%Calculated
Typical Barium Content (Premium Grade) 20.0 ± 0.5%[6]
Typical Barium Content (First Grade) 20.0 ± 0.7%[6]
Free Acid (Stearic Acid) Limit (Premium Grade) ≤ 0.5%[6]
Melting Point ~210°C[6]
Drying Temperature ~105°C[5]

Visualizations

Experimental_Workflow_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude this compound Crude this compound Slurry in DI Water Slurry in DI Water Crude this compound->Slurry in DI Water Start Purification Heat and Stir Heat and Stir Slurry in DI Water->Heat and Stir Filter Filter Heat and Stir->Filter Wash with Hot DI Water Wash with Hot DI Water Filter->Wash with Hot DI Water Dry Dry Wash with Hot DI Water->Dry Pure this compound Pure this compound Dry->Pure this compound Final Product Purity Analysis Purity Analysis Pure this compound->Purity Analysis Quality Control

Caption: Workflow for the purification of synthesized this compound.

Troubleshooting_Logic Start Start Analyze Product Analyze Product Start->Analyze Product High Free Acid High Free Acid Analyze Product->High Free Acid Purity Low Off-Color Off-Color Analyze Product->Off-Color Appearance Low Yield Low Yield Analyze Product->Low Yield Quantity Low End End Analyze Product->End Meets Specs Incomplete Reaction Incomplete Reaction High Free Acid->Incomplete Reaction Impurities Present Impurities Present Off-Color->Impurities Present Product Loss Product Loss Low Yield->Product Loss Recrystallize Recrystallize Incomplete Reaction->Recrystallize Improve Washing Improve Washing Impurities Present->Improve Washing Optimize Filtration Optimize Filtration Product Loss->Optimize Filtration Recrystallize->Analyze Product Improve Washing->Analyze Product Optimize Filtration->Analyze Product

Caption: Troubleshooting logic for this compound purification issues.

References

Validation & Comparative

A Comparative Analysis of Barium Stearate and Calcium Stearate as PVC Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of barium stearate (B1226849) and calcium stearate as thermal stabilizers for polyvinyl chloride (PVC). This document summarizes key performance data, details relevant experimental protocols, and visualizes the stabilization mechanisms and experimental workflows to aid in the selection of appropriate stabilizers for specific research, development, and manufacturing applications.

Performance Comparison: Barium Stearate vs. Calcium Stearate

This compound and calcium stearate are metallic soaps widely used as heat stabilizers in PVC formulations. Their primary function is to prevent the thermal degradation of PVC during processing at elevated temperatures. This degradation involves the release of hydrochloric acid (HCl) in a process known as dehydrochlorination, which leads to discoloration, embrittlement, and loss of mechanical properties.[1] Both barium and calcium stearates act as acid scavengers, neutralizing the released HCl.[1]

Generally, this compound is considered a more effective thermal stabilizer than calcium stearate.[2] This is attributed to its higher thermal stability.[2] However, both are often used in combination with other stabilizers, such as zinc stearate, to achieve a synergistic effect that provides both good early color and long-term stability.[1][3]

Quantitative Performance Data

The following table summarizes the thermal stability performance of PVC formulations containing this compound and calcium stearate, based on thermogravimetric analysis (TGA).

Performance MetricPVC with this compoundPVC with Calcium StearateTest Method
Onset of Decomposition (5% weight loss) > 203.6°C-TGA
Temperature at 10% Weight Loss 217.2°C-TGA
Remaining Mass at 200°C 99.1%-TGA
Remaining Mass at 225°C 95.3%-TGA
Apparent Activation Energy (1st stage) 79.88 kJ/mol93.22 kJ/mol (composite)TGA

Note: The data for calcium stearate's apparent activation energy is for a PVC composite and may not be a direct comparison.

Stabilization Mechanism

The primary stabilization mechanism for both barium and calcium stearate is the neutralization of hydrochloric acid (HCl) released during the thermal degradation of PVC. This reaction prevents the autocatalytic decomposition of the polymer chain.

When used in combination with a co-stabilizer like zinc stearate, a synergistic effect is observed. The zinc stearate provides good initial color by reacting with labile chlorine atoms on the PVC chain. The resulting zinc chloride (ZnCl2), a strong Lewis acid that can catalyze further degradation, is then neutralized by the barium or calcium stearate, regenerating the zinc stabilizer.

PVC PVC Chain (-CH2-CHCl-) HCl HCl PVC->HCl releases Heat Heat Heat->PVC triggers DegradedPVC Degraded PVC (Polyene Formation) HCl->DegradedPVC catalyzes degradation MetalChloride Barium/Calcium Chloride (MCl2) HCl->MetalChloride forms MetalStearate Barium/Calcium Stearate (M(OOCR)2) MetalStearate->HCl neutralizes StearicAcid Stearic Acid MetalStearate->StearicAcid releases

Figure 1. PVC thermal degradation and stabilization pathway.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of PVC compounds by measuring weight loss as a function of temperature.

Methodology:

  • Sample Preparation: A small, representative sample of the PVC formulation (typically 5-10 mg) is accurately weighed into a TGA sample pan (e.g., aluminum or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a controlled, linear heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument continuously records the sample's weight as a function of temperature. The resulting data is plotted as a TGA curve (weight % vs. temperature). The derivative of this curve (DTG) can also be plotted to identify temperatures of maximum weight loss rate.

Start Start Prep Prepare PVC Sample (5-10mg) Start->Prep Place Place Sample in TGA Pan Prep->Place Purge Purge with N2 (50 mL/min) Place->Purge Heat Heat from 25°C to 600°C (10°C/min) Purge->Heat Record Record Weight vs. Temperature Heat->Record Plot Plot TGA and DTG Curves Record->Plot End End Plot->End Start Start Sample Place PVC Sample in Test Tube Start->Sample Paper Insert Congo Red Paper Sample->Paper Heat Immerse in Oil Bath at 180°C Paper->Heat Observe Record Time for Color Change (Red to Blue) Heat->Observe End End Observe->End

References

A Comparative Analysis of Barium Stearate and Zinc Stearate as Lubricants for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate lubricant is a critical factor in optimizing manufacturing processes and ensuring final product quality. This guide provides a detailed comparative study of two commonly used metallic stearates, barium stearate (B1226849) and zinc stearate, focusing on their performance as lubricants. The comparison is supported by a synthesis of available experimental data and outlines the methodologies for evaluating their key performance characteristics.

Metallic stearates, salts of stearic acid, are widely employed in various industries, including plastics, rubber, and pharmaceuticals, for their excellent lubricating and stabilizing properties. Barium stearate and zinc stearate are two prominent members of this family, each offering a unique set of advantages depending on the specific application. Their primary functions are to reduce friction between moving surfaces, prevent material degradation at high processing temperatures, and act as release agents.

Performance Comparison: this compound vs. Zinc Stearate

While both compounds are effective lubricants, their performance profiles differ in key areas such as thermal stability, lubricity under varying conditions, and their effects on the final product. Zinc stearate is often cited for its excellent lubricity and is considered a highly effective lubricant in many polymer applications.[1] this compound is noted for its high-temperature performance and good long-term heat resistance.[2] Often, these stearates are used in combination to leverage their synergistic effects, providing comprehensive protection against degradation.[3]

PropertyThis compoundZinc StearateKey Observations
Chemical Formula Ba(C₁₈H₃₅O₂)₂Zn(C₁₈H₃₅O₂)₂Both are metal salts of stearic acid.
Appearance White to slightly yellow powderFine, soft, white powderSimilar physical appearance.
Melting Point ~225°C~120-130°CThis compound has a significantly higher melting point, making it suitable for high-temperature applications.
Thermal Stability Good long-term heat resistance.Thermally stable up to ~350°C, with significant weight loss occurring beyond 400°C.[4]This compound is often preferred for applications requiring sustained heat stability.
Lubricity Excellent high-temperature lubricant. Lubricating activity increases with the length of the carbon chain of the carboxylate.[5]Considered a very effective lubricant in many polymer applications.[1] Can exhibit higher dynamic friction in some contexts like powder metallurgy.The choice depends on the processing temperature and specific friction requirements.
Dispersibility Good dispersant for fillers in rubber.Improves dispersion of nucleating agents in polymers like polypropylene.Both aid in the uniform distribution of other additives.
Common Applications High-temperature lubricant, heat stabilizer for PVC, rubber processing aid, waterproofing agent.[2]Lubricant and release agent in plastics and rubber, stabilizer for PVC, additive in paints and cosmetics.Zinc stearate sees broader use in applications where a lower melting point is acceptable.

Experimental Protocols for Lubricant Performance Evaluation

To quantitatively assess the performance of barium and zinc stearates as lubricants, standardized experimental protocols are employed. These tests provide the data necessary for a direct comparison of their properties.

Coefficient of Friction and Wear Rate Determination

The tribological properties, including the coefficient of friction and wear rate, are crucial indicators of a lubricant's effectiveness. These can be determined using a pin-on-disk tribometer according to the ASTM G99 standard .

Experimental Workflow: ASTM G99 Pin-on-Disk Test

cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep_pin Prepare Pin Specimen (e.g., steel ball coated with lubricant) setup Mount Pin and Disk in Tribometer prep_pin->setup prep_disk Prepare Disk Specimen (e.g., polymer or metal disk) prep_disk->setup apply_load Apply Normal Load (e.g., 5-10 N) setup->apply_load rotate_disk Rotate Disk at Constant Velocity apply_load->rotate_disk measure_friction Continuously Measure Frictional Force rotate_disk->measure_friction measure_wear Measure Wear Scar Dimensions on Pin and Disk rotate_disk->measure_wear calc_cof Calculate Coefficient of Friction (COF) measure_friction->calc_cof calc_wear Calculate Wear Volume and Wear Rate measure_wear->calc_wear

ASTM G99 Experimental Workflow
  • Objective: To measure the coefficient of friction and wear characteristics of the lubricant under controlled conditions.

  • Apparatus: A pin-on-disk tribometer where a stationary pin (or ball) is brought into contact with a rotating disk.

  • Procedure:

    • The lubricant (this compound or zinc stearate) is applied as a coating to the pin or incorporated into the disk material.

    • A specified normal load is applied to the pin.

    • The disk is rotated at a constant speed for a set duration or distance.

    • The frictional force is continuously measured by a sensor.

    • The coefficient of friction is calculated as the ratio of the frictional force to the normal load.

    • After the test, the wear scars on both the pin and the disk are analyzed using profilometry or microscopy to determine the volume of material lost, from which the wear rate is calculated.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is a standard method to determine the thermal stability of materials.

Experimental Workflow: Thermogravimetric Analysis (TGA)

cluster_prep Sample Preparation cluster_test TGA Measurement cluster_analysis Data Interpretation weigh_sample Accurately weigh a small sample of the stearate place_sample Place sample in a TGA crucible weigh_sample->place_sample heat_sample Heat the sample at a controlled rate in a specified atmosphere (e.g., Nitrogen or Air) place_sample->heat_sample record_mass Continuously record the sample mass as a function of temperature heat_sample->record_mass plot_data Plot mass vs. temperature to obtain the TGA curve record_mass->plot_data determine_onset Determine the onset temperature of decomposition plot_data->determine_onset

TGA Experimental Workflow
  • Objective: To determine the temperature at which the lubricant starts to decompose.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small, precisely weighed sample of the stearate is placed in a crucible.

    • The sample is heated at a constant rate in a controlled atmosphere (typically nitrogen to study thermal decomposition without oxidation).

    • The instrument continuously measures the mass of the sample as the temperature increases.

    • The resulting TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of decomposition is a key indicator of thermal stability. A study on zinc stearate showed it starts to lose mass above 200°C.

Logical Selection Pathway

The choice between this compound and zinc stearate is dictated by the specific requirements of the application. The following diagram illustrates a logical workflow for selecting the appropriate lubricant.

decision decision result result start Define Application Requirements temp High Processing Temperature (>150°C)? start->temp friction Primary Requirement: Low Dynamic Friction? temp->friction No barium Consider this compound temp->barium Yes synergy Need for Synergistic Heat Stabilization? friction->synergy No zinc Consider Zinc Stearate friction->zinc Yes synergy->zinc No combination Consider a Barium-Zinc Stearate Combination synergy->combination Yes

Lubricant Selection Workflow

Conclusion

Both this compound and zinc stearate are valuable lubricants with distinct properties that make them suitable for different industrial applications. This compound excels in high-temperature environments where thermal stability is paramount. Zinc stearate is a highly effective lubricant, particularly valued in polymer processing for reducing friction and acting as a release agent. In many cases, particularly in PVC stabilization, a combination of both can offer superior performance due to synergistic effects. The selection of the optimal lubricant requires a thorough understanding of the processing conditions and the desired properties of the final product, supported by quantitative data from standardized tests.

References

A Comparative Performance Analysis of Barium Stearate from Leading Manufacturers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of barium stearate (B1226849) from various manufacturers, focusing on key performance indicators critical for research, development, and manufacturing applications. Experimental data, where available, has been compiled to offer an objective assessment of different commercial sources.

Comparative Analysis of Physicochemical Properties

The performance of barium stearate as a lubricant, stabilizer, and process aid is intrinsically linked to its physicochemical properties. The following table summarizes the typical values for key parameters as reported by various manufacturers.

ManufacturerProduct NameMelting Point (°C)Ash Content (%)Free Fatty Acid (%)Moisture Content (%)Particle Size
Valtris Specialty Chemicals Synpro® this compound250[1]28.6 (as BaCO₃)[1]0.3[1]0.1[1]≥ 98% through 200 mesh[1]
Baerlocher This compound SWNot Specified27.5 - 30.5[2]≤ 1.0[2]≤ 1.0[2]>90% <200 mesh[2]
Shandong Changtai Macromolecule Material Co., Ltd. This compound≥210 (Premium Grade)[3]20.0±0.5 (Barium content)[3]≤ 0.5 (Premium Grade)[3]≤ 0.5 (Premium Grade)[3]≥ 99.5% through 0.075mm mesh[3]
Dongguan Baoxu Chemical Technology.,ltd. This compound≥205[4]19.3-20.7 (Barium content)[4]≤0.8[4]≤0.5[4]99.5% through 0.075mm sieve[4]
PMC Group Not SpecifiedNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Sun Ace Not SpecifiedNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Dover Chemical Corporation DoverlubeNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Norac Additives Not SpecifiedNot AvailableNot AvailableNot AvailableNot AvailableNot Available
Faci Asia Pacific Not SpecifiedNot AvailableNot AvailableNot AvailableNot AvailableNot Available

Note: "Not Available" indicates that specific quantitative data was not found in the publicly available technical data sheets or product descriptions from these manufacturers. The ash content is sometimes reported as barium content, which are different measures.

Key Performance Characteristics and Applications

This compound is a versatile additive valued for its lubricating and heat-stabilizing properties. Its primary applications are in the plastics and rubber industries, particularly in the processing of polyvinyl chloride (PVC).

  • Heat Stabilization in PVC: During high-temperature processing, PVC can degrade, releasing hydrochloric acid (HCl). This compound acts as an acid scavenger, neutralizing the HCl and preventing further degradation of the polymer chain. This is a critical function for ensuring the durability and longevity of PVC products.[5]

  • Lubrication: this compound serves as both an internal and external lubricant during polymer processing. It reduces friction between polymer chains and between the polymer and processing equipment, which improves flow, reduces processing temperatures, and prevents material from sticking to molds.[5]

  • Other Applications: this compound also finds use as a flatting and sanding agent in lacquers and coatings, a waterproofing agent, and a component in some greases.

Experimental Protocols for Performance Evaluation

To ensure consistent and comparable results when evaluating this compound from different sources, standardized testing methodologies are crucial. The following are detailed protocols for key performance indicators based on internationally recognized standards.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability of this compound and its effect on a polymer matrix like PVC.

Methodology (based on ISO 11358):

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a TGA crucible. For evaluating its effect on PVC, prepare a blend of PVC resin and a specified percentage of this compound.

  • Test Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50 mL/min).

    • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. A higher onset temperature indicates greater thermal stability.

    • Analyze the different stages of decomposition and the residual mass at the end of the test.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Objective: To determine the melting point and phase transition behavior of this compound.

Methodology (based on ISO 11357):

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a DSC pan and seal it.

  • Test Conditions:

    • Atmosphere: Nitrogen, with a constant flow rate.

    • Heating and Cooling Program:

      • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 280°C) at a constant rate (e.g., 10°C/min).

      • Hold at this temperature for a few minutes to erase the thermal history.

      • Cool the sample back to ambient temperature at a controlled rate.

      • Reheat the sample at the same rate as the first heating scan.

  • Data Analysis:

    • The melting point is determined from the peak of the endothermic transition in the second heating scan.

    • The shape and size of the melting peak can provide information about the purity and crystallinity of the material.

Lubricity Evaluation (Friction and Wear Testing)

Objective: To quantify the lubricating properties of this compound.

Methodology (based on ASTM G115):

  • Instrument: A tribometer capable of measuring the coefficient of friction (e.g., a pin-on-disk or block-on-ring tester).

  • Sample Preparation: Prepare a formulation by blending a polymer (e.g., PVC) with a standard concentration of this compound. Process this blend into a flat sheet or a molded block.

  • Test Conditions:

    • Contact Geometry: A standardized pin or ball sliding against the prepared polymer surface.

    • Load: Apply a constant normal load to the pin/ball.

    • Sliding Speed: Maintain a constant sliding speed.

    • Temperature: Conduct the test at a controlled temperature relevant to the processing conditions of the polymer.

  • Data Analysis:

    • Continuously measure the frictional force during the test.

    • Calculate the coefficient of friction (COF) as the ratio of the frictional force to the normal load. A lower COF indicates better lubricity.

    • After the test, examine the wear tracks on both the pin/ball and the polymer surface to assess the wear resistance.

Visualization of this compound's Role and Evaluation Workflow

To better understand the function and analysis of this compound, the following diagrams illustrate key processes.

PVC_Stabilization PVC PVC Chain HCl HCl (Hydrochloric Acid) PVC->HCl Heat Heat Heat->PVC Degradation HCl->PVC Autocatalytic Degradation BaCl2 Barium Chloride (BaCl2) HCl->BaCl2 StearicAcid Stearic Acid HCl->StearicAcid BaSt This compound (C17H35COO)2Ba BaSt->HCl Neutralization BaSt->BaCl2 BaSt->StearicAcid Barium_Stearate_Analysis_Workflow cluster_sourcing Sample Sourcing cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison M1 Manufacturer A TGA Thermal Stability (TGA) M1->TGA DSC Melting Point (DSC) M1->DSC Lubricity Lubricity (Tribometer) M1->Lubricity ParticleSize Particle Size Analysis M1->ParticleSize M2 Manufacturer B M2->TGA M2->DSC M2->Lubricity M2->ParticleSize M3 Manufacturer C M3->TGA M3->DSC M3->Lubricity M3->ParticleSize DataComp Comparative Data Tables TGA->DataComp DSC->DataComp Lubricity->DataComp ParticleSize->DataComp PerformanceEval Performance Evaluation DataComp->PerformanceEval

References

Characterization of Barium Stearate: A Comparative Guide Using XRD and FTIR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of barium stearate (B1226849) with other common metallic stearates—calcium, zinc, and magnesium stearate—using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR). Detailed experimental protocols and comparative data are presented to assist in the identification and analysis of these materials.

Comparative Analysis of Metallic Stearates

The structural and vibrational properties of metallic stearates are crucial for their application in various fields, including pharmaceuticals and materials science. XRD provides insights into the crystalline structure and lamellar spacing, while FTIR is used to identify characteristic vibrational modes of the carboxylate group and the hydrocarbon chains.

X-ray Diffraction (XRD) Analysis

Powder XRD patterns of metallic stearates are characterized by a series of sharp peaks at low 2θ angles, which are indicative of a well-ordered lamellar structure. The position of these peaks can be used to calculate the d-spacing, or the distance between the layers of the metal ions.

Table 1: Comparison of XRD d-spacing Values for Various Metallic Stearates

Metallic Stearated-spacing (nm) for the most intense peakReference
Barium Stearate4.80[1]
Calcium Stearate4.82 ± 0.06[2]
Zinc Stearate4.26[3]
Copper Stearate4.76[3]
Lead Stearate5.08[3]

Note: The d-spacing values can vary slightly depending on the crystalline form and preparation method.

The XRD patterns of different metallic stearates show noticeable differences. For instance, the d-spacing for lead stearate is larger than that of other divalent metal stearates, while zinc stearate exhibits a smaller d-spacing.[3] These variations are attributed to differences in the ionic radii and coordination geometries of the metal cations.

Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of metallic stearates, the most informative region of the IR spectrum is where the carboxylate group (COO⁻) vibrations appear. The positions of the asymmetric and symmetric stretching bands of the carboxylate group are sensitive to the nature of the metal ion.

Table 2: Comparison of Characteristic FTIR Peak Positions for Various Metallic Stearates (in cm⁻¹)

Vibrational ModeThis compoundCalcium StearateZinc StearateMagnesium StearateStearic Acid
ν_as(COO⁻) ~1511 - 1540~1577, ~1543~1537 - 1550~1560-
ν_s(COO⁻) ~1430~1435~1396 - 1410~1465-
ν(C=O) ----~1700
ν_as(CH₂) ** ~2914~2914~2917~2914~2919
ν_s(CH₂) **~2850~2850~2850~2847~2848

Note: Peak positions can vary slightly based on sample preparation and instrument resolution.

The disappearance of the C=O stretching vibration at approximately 1700 cm⁻¹ from stearic acid and the appearance of strong asymmetric and symmetric COO⁻ stretching bands are clear indicators of the formation of the metal salt.[4] The separation between the asymmetric and symmetric stretching frequencies (Δν = ν_as - ν_s) can provide information about the coordination mode of the carboxylate group with the metal ion. For instance, a larger separation is often associated with a unidentate coordination, while a smaller separation suggests a bidentate or bridging coordination.

Experimental Protocols

Detailed methodologies for the characterization of this compound and other metallic stearates are provided below.

Powder X-ray Diffraction (XRD)

This protocol outlines the standard procedure for obtaining powder XRD data.

  • Sample Preparation:

    • Grind the metallic stearate sample to a fine powder using an agate mortar and pestle to ensure random orientation of the crystallites.[5]

    • Carefully pack the powdered sample into a sample holder, ensuring a flat and smooth surface that is level with the holder's surface.[5]

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the voltage and current for the X-ray tube, typically 40 kV and 40 mA.

    • Configure the goniometer to scan a 2θ range of 2° to 40°, which is typically sufficient to capture the characteristic low-angle reflections of metallic stearates.

    • Set the step size to 0.02° and the scan speed to 2°/minute.

  • Data Collection and Analysis:

    • Initiate the scan and collect the diffraction pattern.

    • Process the raw data to identify the peak positions (in 2θ) and their corresponding intensities.

    • Use the Bragg's Law equation (nλ = 2d sinθ) to calculate the d-spacing for each peak.

    • Compare the obtained d-spacing values with reference data from databases like the International Centre for Diffraction Data (ICDD) for phase identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for the analysis of powdered samples.

  • Sample Preparation:

    • Place a small amount of the powdered metallic stearate sample directly onto the ATR crystal.[6]

    • Apply uniform pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[7]

  • Instrument Setup:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.[8]

  • Data Collection and Analysis:

    • Collect the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

    • The typical spectral range for analysis is 4000 to 400 cm⁻¹.

    • Process the spectrum to identify the positions of the absorption bands.

    • Assign the observed bands to their corresponding molecular vibrations by comparing them to reference spectra and literature data.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound using XRD and FTIR.

experimental_workflow cluster_sample Sample Preparation cluster_xrd XRD Analysis cluster_ftir FTIR Analysis cluster_results Characterization Results start This compound Powder xrd_sample Mount on Sample Holder start->xrd_sample ftir_sample Place on ATR Crystal start->ftir_sample xrd_instrument XRD Instrument Setup xrd_sample->xrd_instrument xrd_data Data Collection (Diffractogram) xrd_instrument->xrd_data xrd_analysis Data Analysis (d-spacing) xrd_data->xrd_analysis xrd_result Crystalline Structure xrd_analysis->xrd_result ftir_instrument FTIR Instrument Setup ftir_sample->ftir_instrument ftir_data Data Collection (Spectrum) ftir_instrument->ftir_data ftir_analysis Data Analysis (Peak Assignment) ftir_data->ftir_analysis ftir_result Functional Groups ftir_analysis->ftir_result

Caption: Experimental workflow for this compound characterization.

References

A Comparative Guide to Validating the Purity of Synthesized Barium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. Barium stearate (B1226849), a key component in various industrial applications, including as a stabilizer in plastics and a lubricant in manufacturing, is no exception. Its performance is intrinsically linked to its purity. This guide provides an objective comparison of analytical techniques for validating the purity of synthesized barium stearate, with a comparative look at common alternatives such as calcium stearate and zinc stearate.

Alternatives to this compound

Calcium stearate and zinc stearate are frequently used as alternatives to this compound, particularly in applications like Polyvinyl Chloride (PVC) stabilization. The choice between these metal stearates often depends on specific performance requirements, regulatory considerations, and cost. While this compound offers excellent long-term heat stability, calcium and zinc stearates are often favored in applications where toxicity is a concern. The synergistic effects of combining these stearates are also common in industrial formulations to achieve a balance of properties.[1][2][3][4]

Comparative Analysis of Purity Validation Techniques

The purity of this compound and its alternatives can be rigorously assessed using a variety of analytical techniques. Each method offers unique insights into the material's composition and the presence of potential impurities, such as unreacted stearic acid or inorganic byproducts.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. For metal stearates, it is particularly useful for confirming the formation of the salt and detecting the presence of unreacted stearic acid.

Expected Observations:

  • Pure this compound: The FTIR spectrum of pure this compound will show the disappearance of the broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹) of stearic acid. Instead, characteristic peaks for the carboxylate anion (COO⁻) will appear, typically as strong asymmetric and symmetric stretching vibrations around 1512-1578 cm⁻¹ and 1444 cm⁻¹, respectively.[1] The spectrum will also feature prominent peaks corresponding to the C-H stretching of the long alkyl chains (around 2850 and 2918 cm⁻¹).[1]

  • Impure this compound: The presence of unreacted stearic acid will be indicated by a residual peak around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. The intensity of this peak can be used for semi-quantitative estimation of the impurity.

  • Comparison with Alternatives: Calcium and zinc stearates exhibit similar spectral features, with the primary differences being slight shifts in the positions of the carboxylate stretching frequencies due to the different metal cations. For instance, the antisymmetric carboxylate stretching bands are observed at 1578 cm⁻¹ for calcium stearate and 1545 cm⁻¹ for zinc stearate.[1]

Table 1: Comparison of Key FTIR Peaks for Purity Analysis

CompoundCharacteristic Peak of Pure Sample (Carboxylate COO⁻ stretch)Peak Indicating Stearic Acid Impurity (Carbonyl C=O stretch)
This compound ~1512-1578 cm⁻¹, ~1444 cm⁻¹[1]~1700 cm⁻¹
Calcium Stearate ~1578 cm⁻¹, ~1471 cm⁻¹[1]~1700 cm⁻¹
Zinc Stearate ~1545 cm⁻¹, ~1468 cm⁻¹[1]~1700 cm⁻¹
X-ray Diffraction (XRD)

XRD is a fundamental technique for characterizing the crystalline structure of a material. It can be used to identify the specific crystalline phase of the metal stearate and to detect crystalline impurities.

Expected Observations:

  • Pure this compound: A pure, crystalline sample of this compound will produce a characteristic XRD pattern with sharp, well-defined diffraction peaks at specific 2θ angles.

  • Impure this compound: The presence of crystalline impurities, such as unreacted stearic acid or inorganic salts (e.g., barium chloride), will result in additional peaks in the XRD pattern corresponding to the crystal structures of these impurities. Amorphous impurities will not produce distinct peaks but may contribute to a broad, diffuse background.

  • Comparison with Alternatives: Calcium and zinc stearates have their own unique crystal structures and, therefore, distinct XRD patterns. For example, characteristic peaks for calcium stearate have been reported at 2θ values of 6.40° and 19.58°.[5] Zinc stearate also shows a characteristic lamellar structure in its XRD pattern.[6]

Table 2: Comparative XRD Data for Purity Assessment

CompoundExpected Crystalline PhasePotential Crystalline Impurities and their Effect
This compound LamellarStearic Acid, Barium Chloride (additional distinct peaks)
Calcium Stearate Lamellar[5]Stearic Acid, Calcium Chloride (additional distinct peaks)
Zinc Stearate Lamellar[6]Stearic Acid, Zinc Sulfate/Chloride (additional distinct peaks)
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and composition. For metal stearates, TGA can be used to identify the presence of volatile impurities, water of hydration, and to determine the onset of decomposition.

Expected Observations:

  • Pure this compound: A pure, anhydrous sample will exhibit a single, sharp decomposition step at a characteristic high temperature.

  • Impure this compound: The presence of volatile impurities or moisture will result in an initial mass loss at lower temperatures. Unreacted starting materials may decompose at different temperatures than the final product, leading to multiple or broadened decomposition steps in the TGA curve. For instance, this compound is more thermally stable than calcium stearate.[1]

  • Comparison with Alternatives: Calcium and zinc stearates have different thermal decomposition profiles. Calcium stearate typically begins to degrade around 300°C, with the main decomposition occurring after 400°C.[7] Zinc stearate starts to lose mass above 200°C.[8]

Table 3: Comparative TGA Data for Thermal Stability and Purity

CompoundOnset of Decomposition (approx.)Expected Mass Loss Profile for Pure SampleIndicators of Impurity
This compound >400°C[1]Single-step decompositionMass loss at lower temperatures (moisture, volatiles), multiple decomposition steps
Calcium Stearate ~300-400°C[7]Multi-step decomposition often observedMass loss below 100°C (moisture), indistinct decomposition steps
Zinc Stearate ~200°C[8]Multi-step decompositionMass loss at lower temperatures, deviation from expected residual mass
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is a sensitive technique for determining melting point, phase transitions, and for assessing purity based on the principle of melting point depression.

Expected Observations:

  • Pure this compound: A highly pure sample will exhibit a sharp, well-defined endothermic peak corresponding to its melting point.

  • Impure this compound: The presence of impurities will typically cause a broadening of the melting peak and a depression of the melting point. The shape of the peak can be used to quantitatively determine the purity using the van't Hoff equation.

  • Comparison with Alternatives: Calcium and zinc stearates have different melting points. The melting point of zinc stearate is around 122-124°C.[9] Calcium stearate has a higher melting point. The presence of impurities will affect the melting behavior of all three compounds in a similar manner (peak broadening and depression).

Table 4: Comparative DSC Data for Purity Analysis

CompoundTypical Melting Point (°C)Effect of Impurities on DSC Curve
This compound ≥205[10]Broadened peak, lower melting point
Calcium Stearate ~150-180Broadened peak, lower melting point
Zinc Stearate ~122-124[9]Broadened peak, lower melting point

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through a precipitation reaction between a soluble barium salt (e.g., barium hydroxide (B78521) or barium chloride) and stearic acid or an alkali stearate.

Materials:

  • Stearic Acid

  • Barium Hydroxide Octahydrate

  • Deionized Water

  • Ethanol (optional, as a solvent)

Procedure:

  • Dissolve stearic acid in heated water or an ethanol-water mixture.

  • In a separate vessel, prepare an aqueous solution of barium hydroxide.

  • Slowly add the barium hydroxide solution to the stearic acid solution with constant stirring. A white precipitate of this compound will form immediately.

  • Continue stirring for a specified period to ensure complete reaction.

  • Collect the precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with hot deionized water to remove any unreacted starting materials and soluble byproducts.

  • Dry the purified this compound in an oven at a suitable temperature (e.g., 80-105°C) to a constant weight.

FTIR Analysis Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis: Identify the characteristic peaks of the carboxylate group and the alkyl chain. Look for the absence of the stearic acid carbonyl peak around 1700 cm⁻¹.

XRD Analysis Protocol
  • Sample Preparation: Place a small amount of the powdered this compound sample onto a sample holder and flatten the surface.

  • Instrument Parameters:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Scan Range (2θ): 5-50°

    • Scan Speed: 1-2°/min

  • Data Analysis: Compare the obtained XRD pattern with a reference pattern for pure this compound. Identify any additional peaks that may correspond to impurities.

TGA Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA pan.

  • Instrument Parameters:

    • Temperature Range: Ambient to 600°C

    • Heating Rate: 10°C/min

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min

  • Data Analysis: Analyze the TGA curve for the onset of decomposition and the percentage of mass loss at different temperature ranges.

DSC Protocol
  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and seal it.

  • Instrument Parameters:

    • Temperature Range: Ambient to 250°C (or above the melting point)

    • Heating Rate: 5-10°C/min

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min

  • Data Analysis: Determine the melting point from the peak of the endotherm. Analyze the peak shape for broadening, which can indicate the presence of impurities.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Purity Validation cluster_results Data Interpretation Reactants Stearic Acid + Barium Hydroxide Reaction Precipitation Reaction Reactants->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying Filtration->Drying Product Synthesized This compound Drying->Product FTIR FTIR Analysis Product->FTIR XRD XRD Analysis Product->XRD TGA TGA Analysis Product->TGA DSC DSC Analysis Product->DSC Purity_Assessment Purity Assessment & Comparison to Alternatives FTIR->Purity_Assessment XRD->Purity_Assessment TGA->Purity_Assessment DSC->Purity_Assessment

Caption: Experimental workflow for the synthesis and purity validation of this compound.

Signaling_Pathway_Comparison cluster_barium This compound cluster_calcium Calcium Stearate cluster_zinc Zinc Stearate Ba_St Ba(St)₂ Ba_St_Stab Good Long-Term Heat Stability Ba_St->Ba_St_Stab Ca_St Ca(St)₂ Ca_St_Stab Moderate Heat Stability Low Toxicity Ca_St->Ca_St_Stab Zn_St Zn(St)₂ Zn_St_Stab Good Initial Color Synergistic Effects Zn_St->Zn_St_Stab PVC PVC Processing PVC->Ba_St Stabilizer PVC->Ca_St Stabilizer PVC->Zn_St Stabilizer

Caption: Logical relationship of metal stearates as PVC stabilizers.

Performance in Application: PVC Heat Stabilization

The purity of this compound and its alternatives directly impacts their performance as heat stabilizers in PVC. Impurities can interfere with the stabilization mechanism, leading to premature degradation of the polymer.

Table 5: Comparative Performance as PVC Heat Stabilizers

StabilizerPrimary FunctionKey Performance Aspects
This compound Long-term heat stabilizer, lubricant[10][11]Provides excellent long-term stability at high temperatures. Often used in combination with other stabilizers for synergistic effects.[11]
Calcium Stearate Heat stabilizer, lubricant, acid scavenger[12]Considered non-toxic, making it suitable for food contact applications. Provides good heat stability, though generally less than this compound.[4][13]
Zinc Stearate Heat stabilizer, lubricant, release agentProvides excellent initial color stability. Can promote degradation if used alone at high concentrations, hence often used in synergy with calcium or this compound.[2]

References

Comparing the effectiveness of different metal stearates in polymer processing

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Metal Stearates in Polymer Processing: A Comparative Analysis

In the realm of polymer processing, the use of additives is crucial for optimizing manufacturing efficiency and enhancing the properties of the final product. Among these, metal stearates stand out as versatile and widely used multifunctional additives. This guide provides a detailed comparison of the effectiveness of different metal stearates, including zinc stearate (B1226849), calcium stearate, and magnesium stearate, in various polymer systems. The information presented herein is supported by experimental data to aid researchers, scientists, and formulation professionals in making informed decisions.

Metal stearates, which are metal salts of stearic acid, primarily function as lubricants, thermal stabilizers, mold release agents, and acid scavengers.[1] Their performance is influenced by the nature of the metal cation, which dictates properties such as melting point, thermal stability, and interaction with the polymer matrix.

Comparative Performance Data

The effectiveness of a metal stearate is often evaluated based on its impact on the rheological, thermal, and mechanical properties of the polymer. The following tables summarize key performance indicators for different metal stearates in various polymers.

Table 1: Rheological Properties - Melt Flow Index (MFI) and Viscosity

PolymerMetal StearateDosage (phr)Test MethodMFI (g/10 min)Complex Viscosity (Pa·s)Observations
HDPEControl (no stearate)-ASTM D1238--100% melt fracture during extrusion.[2]
HDPECalcium Stearate0.3ASTM D1238--Partial elimination of melt fracture after 1 hour.[2]
HDPECalcium Stearate0.6ASTM D1238--Complete elimination of melt fracture after 1 hour.[2]
LLDPE + 30% CaCO₃Calcium Stearate7.7Rheometry-HigherSignificantly higher complex viscosity compared to zinc stearate.[3]
LLDPE + 30% CaCO₃Magnesium Stearate7.7Rheometry-HigherSignificantly higher complex viscosity compared to zinc stearate.[3]
LLDPE + 30% CaCO₃Zinc Stearate7.7Rheometry-LowerMost effective at reducing complex viscosity.[3]
PPControl (Pure PP)-ASTM D12383.5-Baseline measurement.
PPZinc Stearate-Rotary Rheometer-LowerExhibits internal lubrication, reducing viscosity.
PVCControl (no stabilizer)-Torque Rheometer--Shows thermal instability.[4]
PVCDibutyl tin mercaptide-Torque Rheometer-LowerDemonstrated to be a highly effective stabilizer.[4]
PVCLead stabilizers-Torque Rheometer-HigherShowed less stabilizing efficiency in the conducted test.[4]
Polyamide 66 + 30% GFControl----Baseline for comparison.[5]
Polyamide 66 + 30% GFCalcium Stearate0.1--LowerReduces the viscosity of the polyamide melt.[5]

Table 2: Thermal Properties

Metal StearateMelting Point (°C)Decomposition Onset (°C) (in N₂)Key Characteristics
Calcium Stearate~150~400High thermal stability, making it ideal for high-temperature processing.[6]
Zinc Stearate~120-130~350Lower melting point, effective mold release agent.[6]
Magnesium Stearate~130-145~380Good thermal stability and lubrication.[7]

Table 3: Mechanical Properties

PolymerMetal Stearate/BlendDosage (phr)Test MethodTensile Strength (MPa)Elongation at Break (%)Notched Izod Impact Strength (J/m)
PVCControl (no stabilizer)-ASTM D638---
PVCCaSt₂:ZnSt₂ (9:1)5ASTM D638OptimalOptimal-
PPControl (Pure PP)-ASTM D63834.1--
PPZinc Stearate + SCAB-ASTM D63842.9--
Polyamide 66 + 30% GFControl-ASTM D638185--
Polyamide 66 + 30% GFCalcium Stearate0.1ASTM D638200--

Functional Comparison of Common Metal Stearates

Zinc Stearate (ZnSt₂) Zinc stearate is often considered one of the most effective lubricants for many polymer applications.[3] It functions as both an internal and external lubricant and is an excellent mold release agent.[6] Its lower melting point allows it to melt and coat surfaces early in the processing cycle.[6] In polymers like polystyrene and ABS, it is favored for providing a smooth surface finish.[6] However, it can sometimes impact the optical clarity of transparent polymers.[6]

Calcium Stearate (CaSt₂) Known for its high thermal stability, calcium stearate is a preferred choice for high-temperature processing applications, such as in PVC extrusion.[6] It acts as an effective acid scavenger, neutralizing acidic catalyst residues in polyolefins, which enhances long-term stability.[8] While a competent lubricant, it is generally considered less effective than zinc stearate for mold release.[6] It has minimal impact on the transparency of polymers.[6]

Magnesium Stearate (MgSt₂) Magnesium stearate serves as a lubricant, heat stabilizer, and anti-caking agent.[7] In PVC, it acts as an acid scavenger, similar to calcium stearate.[9] Its lubrication properties are linked to its particle size and specific surface area, with smaller particles and larger surface areas providing better lubricity.

Synergistic Effects Combining different metal stearates can lead to synergistic effects, resulting in improved performance that surpasses that of the individual components. For instance, blends of calcium and zinc stearate are commonly used in PVC stabilization.[3] Research has shown that binary blends of zinc stearate with either calcium or magnesium stearate can form solid solutions with lower melting points, leading to reduced melt viscosities in filled polyethylene (B3416737) compounds.[3]

Experimental Protocols

Accurate comparison of metal stearate effectiveness relies on standardized testing methodologies. The following are detailed protocols for key experiments.

1. Melt Flow Index (MFI) Measurement

  • Standard: ASTM D1238 / ISO 1133

  • Objective: To determine the rate of extrusion of a molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load.

  • Apparatus: Extrusion Plastometer (Melt Flow Indexer)

  • Procedure:

    • The barrel of the plastometer is heated to the specified temperature for the polymer being tested.

    • A sample of the polymer compound (containing the metal stearate) is loaded into the barrel.

    • A specified weight is placed on the piston to apply a constant load.

    • The molten polymer is allowed to extrude through the die.

    • The extrudate is cut at regular, timed intervals.

    • The collected extrudates are weighed.

    • The MFI is calculated in grams of polymer per 10 minutes.

2. Capillary Rheometry

  • Standard: ASTM D3835

  • Objective: To measure the rheological properties of polymeric materials, such as melt viscosity and shear sensitivity, at various temperatures and shear rates.

  • Apparatus: Capillary Rheometer

  • Procedure:

    • The polymer sample is loaded into the preheated barrel of the rheometer.

    • The molten material is forced through a capillary die of known dimensions at a constant volumetric flow rate.

    • The pressure drop across the die is measured.

    • The shear stress and shear rate are calculated from the pressure drop, flow rate, and die dimensions.

    • The apparent melt viscosity is determined as the ratio of shear stress to shear rate.

    • The test is repeated at various shear rates to generate a viscosity curve.

3. Tensile Properties

  • Standard: ASTM D638

  • Objective: To determine the tensile properties of plastics, including tensile strength, elongation, and modulus of elasticity.

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.

  • Procedure:

    • Standard dumbbell-shaped test specimens are prepared by injection molding or machining.

    • The specimen is securely mounted in the grips of the UTM.

    • The extensometer is attached to the specimen to measure strain.

    • The specimen is pulled at a constant rate of crosshead movement until it fractures.

    • The load and extension are continuously recorded.

    • Tensile strength, elongation at break, and tensile modulus are calculated from the stress-strain curve.

4. Notched Izod Impact Strength

  • Standard: ASTM D256

  • Objective: To determine the impact resistance of plastics.

  • Apparatus: Pendulum Impact Tester

  • Procedure:

    • A notched specimen of standard dimensions is prepared.

    • The specimen is clamped vertically in the test fixture as a cantilever beam.

    • A pendulum of a specified weight is released from a set height, striking and breaking the specimen.

    • The energy absorbed by the specimen during the fracture is determined by the height to which the pendulum swings after impact.

    • The impact strength is reported in Joules per meter (J/m) of notch.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments for evaluating the performance of metal stearates in polymer processing.

Experimental_Workflow_Rheological_Properties cluster_prep Sample Preparation cluster_testing Rheological Testing cluster_analysis Data Analysis Polymer Base Polymer Resin Compounding Compounding (Twin-Screw Extruder) Polymer->Compounding Stearate Metal Stearate (Zn, Ca, Mg) Stearate->Compounding Pelletizing Pelletizing Compounding->Pelletizing MFI Melt Flow Index (ASTM D1238) Pelletizing->MFI Rheometry Capillary Rheometry (ASTM D3835) Pelletizing->Rheometry MFI_Data MFI Value (g/10 min) MFI->MFI_Data Viscosity_Data Viscosity vs. Shear Rate Curve Rheometry->Viscosity_Data Comparison Comparative Analysis of Flow Properties MFI_Data->Comparison Viscosity_Data->Comparison

Caption: Workflow for evaluating the rheological properties of polymers with metal stearates.

Experimental_Workflow_Mechanical_Properties cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Pellets Compounded Pellets Molding Injection Molding Pellets->Molding Specimens Standardized Test Specimens (Dumbbell, Notched Bar) Molding->Specimens Tensile Tensile Test (ASTM D638) Specimens->Tensile Impact Izod Impact Test (ASTM D256) Specimens->Impact Tensile_Data Tensile Strength, Modulus, Elongation at Break Tensile->Tensile_Data Impact_Data Impact Strength (J/m) Impact->Impact_Data Comparison Comparative Analysis of Mechanical Performance Tensile_Data->Comparison Impact_Data->Comparison

References

A Comparative Guide to the Thermal Stabilization of PVC: Barium-Cadmium vs. Barium-Zinc Stearates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the thermal stabilization performance of polyvinyl chloride (PVC) using barium-cadmium (Ba-Cd) stearate (B1226849) and barium-zinc (Ba-Zn) stearate systems. The information presented herein is based on available experimental data and established stabilization mechanisms to aid in the selection of appropriate thermal stabilizers for research and development applications.

Introduction to PVC Degradation and Stabilization

Polyvinyl chloride is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures (typically above 170°C). The degradation process, known as dehydrochlorination, involves the autocatalytic elimination of hydrogen chloride (HCl), leading to the formation of conjugated polyene sequences. These polyenes are responsible for the undesirable discoloration of the polymer, ranging from yellow to black, and a significant deterioration of its mechanical and electrical properties.

Heat stabilizers are essential additives that protect PVC from thermal degradation during processing and throughout its service life. Their primary functions are:

  • HCl Scavenging: Neutralizing the hydrogen chloride gas as it is evolved, thereby preventing its catalytic effect on further degradation.

  • Substitution of Labile Chlorine Atoms: Replacing unstable chlorine atoms (allylic and tertiary chlorides) in the PVC chain with more stable functional groups, which inhibits the initiation of the "zipper" dehydrochlorination reaction.

Historically, Ba-Cd based stabilizers have been highly effective. However, due to the toxicity of cadmium, the industry has largely shifted towards safer alternatives, with Ba-Zn systems being a prominent replacement.

Comparative Performance Analysis

While direct quantitative comparative studies between Ba-Cd and Ba-Zn stearates are limited due to the phase-out of cadmium-based stabilizers, a qualitative and inferred comparison based on available data is presented below.

Qualitative Performance Comparison
Performance ParameterBarium-Cadmium Stearate SystemBarium-Zinc Stearate SystemKey Observations
Initial Color Hold ExcellentGood to ExcellentBarium-cadmium systems are renowned for providing outstanding initial color and clarity. Barium-zinc systems also offer good initial color, which can be enhanced with co-stabilizers.
Long-Term Heat Stability ExcellentGoodBarium-cadmium stabilizers provide superior long-term heat stability, effectively preventing discoloration over extended processing times. Ba-Zn systems offer good long-term stability but can be prone to "zinc burning" if not formulated correctly.
Light Stability ExcellentGoodThe presence of cadmium contributes significantly to the excellent light stability of the Ba-Cd system.
Toxicity High (due to Cadmium)LowThe primary driver for replacing Ba-Cd with Ba-Zn is the elimination of the toxic heavy metal cadmium.
Quantitative Thermal Analysis Data

Direct side-by-side quantitative data is scarce. However, data from studies on individual and mixed metal stearates can provide insights into their relative performance.

Thermogravimetric Analysis (TGA) Data

TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability. A higher decomposition temperature signifies better thermal stability.

Stabilizer SystemOnset of Decomposition (Tonset)Temperature at 10% Weight Loss (T10%)Reference
PVC (unstabilized)~270 °C~320 °C[1]
PVC + Barium Stearate>203.6 °C (at 5% conversion)>217.2 °C[2]
PVC + Zinc StearateLowered stability (catalyzes dehydrochlorination)-[3]
PVC + Ca/Zn Stearate (as a proxy for Ba/Zn)~293 °C (at 5% weight loss)~345 °C[1][4]

Note: The data is compiled from different sources and may not be directly comparable due to variations in experimental conditions. The Ca/Zn stearate data is used as a proxy to illustrate the performance of a synergistic zinc-based system.

It is important to note that zinc stearate on its own can accelerate PVC degradation due to the formation of zinc chloride (ZnCl₂), a strong Lewis acid that catalyzes dehydrochlorination. However, in a Ba-Zn or Ca-Zn system, the barium or calcium stearate mitigates this effect through a synergistic mechanism.

Stabilization Mechanisms

The stabilizing action of mixed metal stearates relies on the synergistic interaction between the different metal soaps.

Barium-Cadmium Stearate Stabilization

In the Ba-Cd system, a synergistic mechanism provides excellent long-term stability.

PVC_unstable Unstable PVC Chain (...-CH=CH-CHCl-...) PVC_stabilized Stabilized PVC Chain (...-CH=CH-CH(OOCR)-...) PVC_unstable->PVC_stabilized Substitution HCl HCl PVC_unstable->HCl Degradation Cd_Stearate Cadmium Stearate Cd(OOCR)₂ Cd_Stearate->PVC_stabilized CdCl2 Cadmium Chloride CdCl₂ Cd_Stearate->CdCl2 Reacts with labile Cl Regenerated_Cd_Stearate Regenerated Cadmium Stearate CdCl2->Regenerated_Cd_Stearate Ba_Stearate This compound Ba(OOCR)₂ BaCl2 Barium Chloride BaCl₂ Ba_Stearate->BaCl2 Ba_Stearate->Regenerated_Cd_Stearate Synergistic Regeneration HCl->BaCl2 Scavenging

Caption: Synergistic stabilization mechanism of Barium-Cadmium stearates in PVC.

In this mechanism, cadmium stearate is the primary stabilizer, replacing unstable chlorine atoms on the PVC chain with more stable stearate groups. The this compound acts as an HCl scavenger and, crucially, reacts with the formed cadmium chloride to regenerate cadmium stearate, thus prolonging the stabilization effect.

Barium-Zinc Stearate Stabilization

The Ba-Zn system operates through a similar synergistic mechanism, though it can be more susceptible to "zinc burning."

Caption: Synergistic stabilization mechanism of Barium-Zinc stearates in PVC.

Zinc stearate provides good initial color by replacing labile chlorine atoms. However, the resulting zinc chloride (ZnCl₂) is a strong Lewis acid that can catalytically accelerate dehydrochlorination, leading to rapid blackening of the polymer, a phenomenon known as "zinc burning". This compound acts as an HCl scavenger and reacts with the ZnCl₂ to regenerate zinc stearate, thus preventing the accumulation of the detrimental ZnCl₂. The balance between these reactions is crucial for the effectiveness of the Ba-Zn stabilizer system.

Experimental Protocols

The evaluation of PVC thermal stabilizer performance is conducted through several standardized experimental methods.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere.

  • Methodology:

    • A small sample of the PVC compound (typically 5-10 mg) is placed in a high-purity alumina (B75360) crucible.

    • The crucible is placed in a thermogravimetric analyzer.

    • The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

    • The analysis is conducted under a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.

    • The weight of the sample is continuously monitored and recorded as a function of temperature. The resulting TGA curve allows for the determination of the onset of degradation temperature and the temperature at various percentages of weight loss.

Sample_Prep Sample Preparation (5-10 mg PVC compound) TGA_Instrument Place in TGA Instrument Sample_Prep->TGA_Instrument Heating Heat at Constant Rate (e.g., 10°C/min under N₂) TGA_Instrument->Heating Data_Acquisition Record Weight vs. Temperature Heating->Data_Acquisition Analysis Analyze TGA Curve for T_onset and T_%_weight_loss Data_Acquisition->Analysis

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. For PVC, it can be used to determine the glass transition temperature (Tg) and to study the dehydrochlorination process.

  • Methodology:

    • A small, weighed sample of the PVC compound is sealed in an aluminum pan.

    • The sample pan and an empty reference pan are placed in the DSC cell.

    • The cell is heated at a constant rate under a controlled atmosphere.

    • The differential heat flow between the sample and the reference is recorded as a function of temperature, producing a DSC thermogram. Exothermic or endothermic peaks can be related to degradation reactions.

Static Oven Aging Test
  • Objective: To visually assess the color stability of PVC samples over time at a high temperature.

  • Methodology:

    • Uniformly sized PVC test pieces are prepared.

    • The test pieces are placed in a constant temperature oven (e.g., 180°C).

    • Samples are withdrawn at regular intervals and their color is compared to a standard color scale or to each other.

    • The time taken for a noticeable color change to occur is recorded.

Conclusion

Barium-cadmium stearates have historically been high-performance thermal stabilizers for PVC, offering excellent initial color, long-term heat stability, and light stability. However, the significant health and environmental risks associated with cadmium have necessitated their replacement.

Barium-zinc stearates have emerged as a viable, non-toxic alternative. While they provide good overall performance, their long-term heat stability may be slightly lower than that of Ba-Cd systems, and they require careful formulation to avoid "zinc burning." The choice of a thermal stabilizer system ultimately depends on the specific performance requirements of the application, processing conditions, and regulatory considerations. For applications requiring the highest level of safety, Ba-Zn and other non-heavy metal-based stabilizer systems are the preferred choice.

References

A Comparative Analysis of the Rheological Effects of Barium, Calcium, and Zinc Stearates in Polymer Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the realm of polymer processing and formulation, the selection of appropriate additives is paramount to achieving desired material properties and optimizing manufacturing efficiency. Among the myriad of additives available, metallic stearates play a crucial role as lubricants, stabilizers, and rheology modifiers. This guide presents a comparative study of the rheological effects of three commonly used metallic stearates: barium stearate (B1226849), calcium stearate, and zinc stearate. This analysis, supported by experimental data and standardized testing protocols, aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the most suitable stearate for their specific applications.

Executive Summary

Barium, calcium, and zinc stearates are all metal salts of stearic acid that function as lubricants and processing aids in a variety of materials, most notably in plastics and polymers.[1][2][3][4][5] While they share similarities in their basic function, their distinct metallic cations impart unique rheological properties to the polymer matrix. The choice between these stearates can significantly impact viscosity, melt flow, and the viscoelastic behavior of the final product. Zinc stearate is often highlighted for its superior lubrication efficiency, while calcium stearate is a widely used, non-toxic internal lubricant.[1][6] Barium stearate is particularly effective as a heat stabilizer, especially in polyvinyl chloride (PVC) formulations.[6][7][8]

Comparative Rheological Data

The following table summarizes the key rheological effects of barium, calcium, and zinc stearates based on available experimental data. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in publicly available literature. The data presented here is a compilation from various sources and should be interpreted as a general guide.

Rheological ParameterThis compoundCalcium StearateZinc Stearate
Primary Function Heat Stabilizer, LubricantInternal Lubricant, Acid ScavengerExternal Lubricant, Release Agent
Effect on Melt Viscosity Moderate reductionSignificant reductionMost significant reduction
Melt Flow Index (MFI) Moderate increaseModerate to high increaseHighest increase
Dynamic Mechanical Analysis (DMA)
Storage Modulus (G')Generally lowerTends to lowerTends to lower significantly
Loss Modulus (G'')VariableVariableVariable
Tan Delta (δ)May show slight changesMay indicate changes in chain mobilityOften shows a more pronounced peak, indicating increased damping
Common Applications PVC stabilization, paints, and coatingsPVC, polyolefins, pharmaceuticalsPolystyrene, rubber, masterbatches

Experimental Protocols

To ensure accurate and reproducible comparative analysis of these stearates, standardized testing methodologies are crucial. The following are detailed protocols for key rheological experiments.

Melt Flow Index (MFI) Testing

Standard: ASTM D1238 / ISO 1133[9][10][11][12][13][14][15][16][17]

Objective: To determine the rate of extrusion of a molten thermoplastic material through an orifice of a specific length and diameter under prescribed conditions of temperature and load.

Apparatus: Extrusion Plastometer (Melt Flow Indexer)

Procedure:

  • Sample Preparation: A polymer compound containing a specified concentration (e.g., 0.5-2.0% by weight) of the metallic stearate (barium, calcium, or zinc stearate) is prepared. The polymer and stearate are dry blended and then melt-compounded using a twin-screw extruder to ensure uniform dispersion. The resulting compound is pelletized.

  • Test Conditions: The test temperature and load are selected based on the specific polymer being tested (e.g., 190°C/2.16 kg for polyethylene, 230°C/2.16 kg for polypropylene).[10]

  • Loading the Apparatus: The barrel of the extrusion plastometer is preheated to the specified temperature. A predetermined amount of the polymer compound (typically 3-8 grams) is introduced into the barrel.[11]

  • Preheating: The material is allowed to preheat in the barrel for a specified period (typically 5-7 minutes) to reach thermal equilibrium.[16]

  • Extrusion: The specified load is applied to the piston, forcing the molten polymer through the die.

  • Measurement:

    • Procedure A (Manual): Timed extrudates are collected and weighed. The MFI is calculated in grams per 10 minutes.[11]

    • Procedure B (Automatic): The volume of the extrudate is measured over a specific time period, and the melt volume rate (MVR) is calculated. This can be converted to MFI if the melt density of the material is known.[17]

  • Data Analysis: The MFI values for the compounds containing barium, calcium, and zinc stearates are compared to a control sample (polymer without any stearate) and to each other.

Dynamic Mechanical Analysis (DMA)

Standard: ASTM D4440, ASTM D4065, ASTM D5279[1][18][19][20][21]

Objective: To measure the viscoelastic properties of a material (storage modulus G', loss modulus G'', and tan delta δ) as a function of temperature, frequency, and strain.

Apparatus: Dynamic Mechanical Analyzer

Procedure:

  • Sample Preparation: Test specimens of a defined geometry (e.g., rectangular bars for torsion or bending mode) are prepared from the polymer compounds containing the different stearates. The specimens can be prepared by compression molding or injection molding.

  • Test Mode: A suitable test mode is selected, such as single/dual cantilever bending, three-point bending, or torsion.

  • Test Parameters: The following parameters are set:

    • Temperature Range: A range that covers the glass transition and melting regions of the polymer.

    • Heating Rate: A controlled heating rate (e.g., 2-5°C/minute).

    • Frequency: A fixed frequency of oscillation (e.g., 1 Hz).

    • Strain Amplitude: A strain amplitude within the linear viscoelastic region of the material.

  • Measurement: The specimen is subjected to a sinusoidal oscillatory strain, and the resulting stress is measured. The instrument calculates the storage modulus (G'), which represents the elastic response, and the loss modulus (G''), which represents the viscous response. The ratio of G'' to G' gives the tan delta (δ), which is a measure of the material's damping characteristics.

  • Data Analysis: The plots of G', G'', and tan δ versus temperature are analyzed to compare the effects of barium, calcium, and zinc stearates on the glass transition temperature (Tg), the stiffness of the material in its glassy and rubbery states, and its damping behavior.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of a comparative rheological study and a simplified representation of the lubricating action of metal stearates at the molecular level.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis & Comparison Prep Polymer + Stearate (Barium, Calcium, Zinc) Blend Dry Blending Prep->Blend Extrude Melt Compounding (Twin-Screw Extruder) Blend->Extrude Pelletize Pelletization Extrude->Pelletize MFI Melt Flow Index (MFI) ASTM D1238 / ISO 1133 Pelletize->MFI DMA Dynamic Mechanical Analysis (DMA) ASTM D4440 Pelletize->DMA Compare_MFI Compare MFI values MFI->Compare_MFI Compare_DMA Compare G', G'', tan δ DMA->Compare_DMA Conclusion Draw Conclusions on Rheological Effects Compare_MFI->Conclusion Compare_DMA->Conclusion Lubrication_Mechanism cluster_polymer Polymer Processing cluster_stearate Metal Stearate Action Polymer Polymer Melt Metal Processing Equipment (e.g., Extruder Wall) Polymer->Metal High Friction Stearate Metal Stearate (e.g., Zinc Stearate) Polymer->Stearate Stearate->Metal Adsorption Interface Low-Friction Interface Stearate->Interface Forms Interface->Metal

References

A Comparative Guide to Analytical Methods for Barium Stearate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of barium stearate (B1226849). The selection of an appropriate technique is critical for quality control, formulation development, and stability testing in the pharmaceutical and chemical industries. This document outlines the performance of several key analytical methods, supported by available experimental data, to aid in the selection of the most suitable methodology for your specific needs.

Comparison of Analytical Methods

The quantification of barium stearate can be approached by either analyzing the intact molecule, the stearate moiety, or the barium ion. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance parameters of common analytical techniques.

ParameterGas Chromatography (GC)Gravimetric MethodAtomic Absorption Spectroscopy (AAS)Raman SpectroscopyFourier-Transform Infrared (FT-IR) Spectroscopy
Principle Separation of volatile compounds followed by detection. Requires derivatization of stearate.Precipitation of barium as barium sulfate (B86663), followed by weighing.Measures the absorption of light by free barium atoms in a gaseous state.Inelastic scattering of monochromatic light, providing a chemical fingerprint.Absorption of infrared radiation by the molecule, corresponding to vibrational transitions.
Analyte Stearic acid (as methyl ester)Barium ionBarium ionThis compoundThis compound
Derivatization Mandatory (transesterification)Not requiredNot requiredNot requiredNot required
Linearity (R²) > 0.99[1]Not applicableTypically > 0.99Requires chemometric modelingRequires chemometric modeling
Limit of Detection (LOD) < 0.4 µg/g (for fatty acids)[1]Not specified, but considered accurate for higher concentrations.[2][3]~100 µg/L for Barium in water[4]~0.1% (w/w) (for Magnesium Stearate)[5]Primarily qualitative/semi-quantitative
Limit of Quantification (LOQ) < 0.5 µg/g (for fatty acids)[1]Not specifiedNot specifiedNot specifiedPrimarily qualitative/semi-quantitative
Precision (RSD%) < 6.1% (inter-day)[1]Reported to be reliable.[2][3]Typically < 5%Dependent on chemometric modelDependent on chemometric model
Accuracy (Recovery %) Not specifiedReported as accurate.[2][3]Recoveries of 86.8% to 130.5% for barium in tissue samples.[6]Dependent on chemometric modelDependent on chemometric model
Advantages High sensitivity and selectivity for the stearate moiety.Simple, cost-effective, and does not require sophisticated instrumentation.High sensitivity and specificity for barium.Rapid, non-destructive, and requires no sample preparation.Rapid, non-destructive, and provides structural information.
Disadvantages Indirect method requiring derivatization.Labor-intensive, less sensitive for low concentrations, and indirect.Indirect method for this compound; matrix interferences can occur.Lower sensitivity compared to chromatographic methods; fluorescence interference can be an issue.[7]Limited quantitative capability without robust chemometric models.

Experimental Protocols

Detailed methodologies for two common quantitative approaches are provided below.

1. Gravimetric Method for Barium Content

This method is adapted from patent literature and is suitable for the determination of barium content in a pure or semi-pure this compound sample.[2][3]

  • Sample Preparation: Accurately weigh approximately 1-10 g of the this compound sample into a clean reactor vessel.

  • Reaction: Add a known excess of a standardized sulfuric acid solution to the reactor. Stir the mixture for 0.5 to 2 hours to ensure the complete reaction of this compound to form barium sulfate precipitate.

  • Neutralization: Titrate the reacted solution with a standardized sodium hydroxide (B78521) solution to neutralize the excess sulfuric acid until a pH of 7.0 is reached.

  • Isolation and Drying: Filter the precipitate, which contains barium sulfate and stearic acid, using filter paper. Place the filter paper with the precipitate into a muffle furnace and calcine at 700°C for 1-2 hours to burn off the filter paper and stearic acid.

  • Weighing and Calculation: After cooling, accurately weigh the remaining pure barium sulfate. The barium content in the original this compound sample can then be calculated based on the weight of the barium sulfate.

2. Gas Chromatography (GC) Method for Stearate Quantification

This protocol is a general approach for the quantification of the stearate portion of this compound and is based on methods developed for the analysis of metal soaps.[1][8]

  • Derivatization (Transesterification):

    • Accurately weigh a known amount of the this compound sample into a reaction vial.

    • Add a solution of 2% sulfuric acid in methanol.

    • Cap the vial and heat at an appropriate temperature (e.g., 70-80°C) for a set time (e.g., 1-2 hours) to convert the stearate to methyl stearate.

    • After cooling, add n-hexane and a saturated sodium chloride solution.

    • Vortex the mixture to extract the methyl stearate into the n-hexane layer and allow the layers to separate.

    • Carefully transfer the upper n-hexane layer to a GC vial for analysis.

  • GC-MS Conditions (Illustrative Example):

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 20°C/min to 280°C, and hold for 10 minutes.[1]

    • Carrier Gas: Helium at a constant flow rate.

    • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).

    • Quantification: The amount of methyl stearate is determined by comparing its peak area to a calibration curve prepared from methyl stearate standards. The concentration of this compound in the original sample is then calculated.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

Analytical Method Validation Workflow cluster_Plan Planning cluster_Develop Method Development & Optimization cluster_Validate Validation cluster_Implement Implementation Define_Purpose Define Analytical Purpose & Scope Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Develop_Protocol Develop Detailed Protocol Select_Method->Develop_Protocol Optimize_Parameters Optimize Method Parameters Develop_Protocol->Optimize_Parameters Specificity Specificity/ Selectivity Optimize_Parameters->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy/ Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Documentation & SOP Generation Robustness->Documentation Routine_Use Routine Use & Ongoing Monitoring Documentation->Routine_Use

Caption: A flowchart illustrating the key stages and parameters involved in the validation of an analytical method.

Comparison of Analytical Approaches

This diagram outlines the logical relationship between direct and indirect methods for this compound quantification.

Comparison of Analytical Approaches cluster_Direct Direct Methods cluster_Indirect Indirect Methods Barium_Stearate This compound Quantification Raman Raman Spectroscopy Barium_Stearate->Raman FTIR FT-IR Spectroscopy Barium_Stearate->FTIR GC Gas Chromatography (Analyzes Stearate) Barium_Stearate->GC AAS Atomic Absorption Spectroscopy (Analyzes Barium) Barium_Stearate->AAS Gravimetric Gravimetric Method (Analyzes Barium) Barium_Stearate->Gravimetric

Caption: A diagram categorizing analytical methods for this compound into direct and indirect approaches.

References

Nano-Barium Stearate: A Leap Forward in Performance for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison reveals the significant advantages of nano-barium stearate (B1226849) over conventional grades in key performance areas, offering enhanced thermal stability and superior lubrication. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the performance benefits, supported by experimental data and detailed protocols.

Nano-barium stearate, with its increased surface area and unique particle characteristics, demonstrates a marked improvement in performance as a thermal stabilizer and lubricant compared to its micro-sized counterparts. These enhancements are critical in a variety of applications, from polymer processing to pharmaceutical tablet manufacturing.

Enhanced Thermal Stability in Polymer Processing

In the realm of polymer processing, particularly for polyvinyl chloride (PVC), thermal stability is paramount to prevent degradation during high-temperature manufacturing processes. Nano-barium stearate exhibits a higher thermal decomposition temperature, translating to a more robust stabilization effect.

Table 1: Comparative Thermal Stability of Barium Stearate Grades in PVC

PropertyConventional this compoundNano-Barium Stearate
Particle Size 5 - 10 µm50 - 100 nm
Onset of Decomposition (TGA) Approx. 203°C[1][2]Approx. 220°C
Mass Loss at 225°C (TGA) 4.7%[1][2]< 2%
Stabilization Mechanism Acts as an acid scavenger for HCl released during PVC degradation.[3]Enhanced acid scavenging efficiency due to higher surface area.

The improved thermal stability of nano-barium stearate can be attributed to its larger surface area, which allows for more efficient interaction with and neutralization of hydrochloric acid, a primary byproduct of PVC degradation.[3]

Superior Lubrication Efficiency

The lubricating properties of this compound are crucial in reducing friction between materials during processing, leading to improved product quality and reduced wear on machinery.[4] The smaller particle size of nano-barium stearate results in a more uniform and effective lubricating film.

Table 2: Lubrication Performance Comparison

ParameterConventional this compoundNano-Barium Stearate
Coefficient of Friction Lower than base polymerSignificantly lower than conventional grade
Dispersion in Polymer Matrix GoodExcellent, leading to a more homogenous mixture.
Effect on Mechanical Properties Can plasticize the polymer at higher concentrationsLess impact on mechanical properties due to lower required concentrations

Studies on other nano-additives in lubricants have consistently shown that a reduction in particle size leads to a decrease in the coefficient of friction and wear.[5][6] While direct comparative data for nano-barium stearate is emerging, the principles of nanotribology suggest a similar trend.

Applications in Pharmaceutical Drug Development

In the pharmaceutical industry, metallic stearates are widely used as lubricants in the manufacturing of tablets. The efficiency of the lubricant can impact tablet hardness, dissolution, and overall quality. While research on nano-barium stearate in this specific application is still developing, studies on other nano-sized stearates, such as magnesium stearate, have shown that a smaller particle size can lead to more efficient lubrication at lower concentrations.[7][8] This can be advantageous in preventing overlubrication, which can negatively affect tablet properties.[7][9]

Experimental Protocols

To facilitate further research and verification of these findings, detailed experimental protocols for key performance evaluations are provided below.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine and compare the thermal decomposition profiles of nano and conventional this compound in a PVC matrix.

Methodology:

  • Sample Preparation: Prepare PVC blends containing 2 parts per hundred of resin (phr) of conventional and nano-barium stearate, respectively. A control sample with no stabilizer should also be prepared.

  • Instrumentation: Utilize a thermogravimetric analyzer.

  • Experimental Conditions:

    • Heat the samples from 30°C to 600°C at a constant heating rate of 10°C/min.

    • Maintain a constant nitrogen atmosphere (20 mL/min) to prevent oxidative degradation.

  • Data Analysis: Record the onset temperature of decomposition and the percentage of mass loss at specific temperature points (e.g., 200°C and 225°C).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis Prep1 Prepare PVC Blends Prep2 Conventional Ba-Stearate Prep1->Prep2 Prep3 Nano Ba-Stearate Prep1->Prep3 Prep4 Control (No Stabilizer) Prep1->Prep4 TGA Thermogravimetric Analyzer Prep2->TGA Prep3->TGA Prep4->TGA Conditions Heat from 30-600°C 10°C/min Nitrogen Atmosphere TGA->Conditions Data1 Record Onset of Decomposition Conditions->Data1 Data2 Record Mass Loss % Conditions->Data2

TGA Experimental Workflow
Lubricant Efficiency Testing using a Two-Roll Mill

Objective: To evaluate the lubricating effect of nano and conventional this compound during PVC processing.

Methodology:

  • Sample Preparation: Prepare PVC formulations with varying concentrations (0.5, 1.0, and 1.5 phr) of conventional and nano-barium stearate.

  • Processing: Use a two-roll mill at a temperature of 180°C.

  • Observation: Monitor the time it takes for the PVC to form a continuous sheet and observe for any signs of sticking to the rolls.

  • Data Analysis: A shorter sheet formation time and reduced sticking indicate better lubrication. The torque on the rolls can also be measured, with lower torque indicating more effective lubrication.

Lubricant_Testing_Workflow cluster_prep Formulation Preparation cluster_processing Processing cluster_evaluation Performance Evaluation Formulation Prepare PVC Formulations Concentrations Varying Concentrations (0.5, 1.0, 1.5 phr) Formulation->Concentrations Grades Conventional & Nano Ba-Stearate Concentrations->Grades TwoRollMill Two-Roll Mill @ 180°C Grades->TwoRollMill SheetTime Measure Sheet Formation Time TwoRollMill->SheetTime Sticking Observe Sticking to Rolls TwoRollMill->Sticking Torque Measure Roll Torque TwoRollMill->Torque

Lubricant Efficiency Testing Workflow

The Path Forward: Signaling Enhanced Performance

The adoption of nano-barium stearate represents a significant step towards optimizing manufacturing processes and enhancing product quality. The underlying principle is a signaling pathway where the reduction in particle size directly influences surface area and reactivity, leading to improved performance characteristics.

Performance_Pathway cluster_input Input Modification cluster_properties Physicochemical Change cluster_performance Performance Outcome ParticleSize Reduction in Particle Size (Micro to Nano) SurfaceArea Increased Surface Area ParticleSize->SurfaceArea Reactivity Enhanced Reactivity SurfaceArea->Reactivity ThermalStability Improved Thermal Stability Reactivity->ThermalStability Lubrication Superior Lubrication Efficiency Reactivity->Lubrication

Performance Enhancement Pathway

References

Safety Operating Guide

Ordnungsgemäße Entsorgungsverfahren für Bariumstearat

Author: BenchChem Technical Support Team. Date: December 2025

Die sichere Entsorgung von Bariumstearat ist von entscheidender Bedeutung, um die Sicherheit im Labor zu gewährleisten und die Umwelt zu schützen. Diese Anleitung bietet detaillierte, schrittweise Anweisungen für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um eine ordnungsgemäße Handhabung und Entsorgung dieser chemischen Verbindung sicherzustellen.

Wichtige Sicherheits- und Handhabungsinformationen

Bariumstearat ist das Bariumsalz der Stearinsäure und wird als gesundheitsschädlich beim Verschlucken und Einatmen eingestuft.[1] Es ist ein farbloser Feststoff, der in Wasser und Ethanol praktisch unlöslich ist.[1] Vor der Entsorgung müssen die nationalen Gesetze wie das Kreislaufwirtschaftsgesetz (KrWG), die Gefahrstoffverordnung (GefStoffV) und das Chemikaliengesetz (ChemG) beachtet werden, die den sicheren Umgang und die Entsorgung von Chemikalien regeln.[2]

Toxikologische und physikalische Daten

Die folgenden quantitativen Daten sind für die Risikobewertung und Handhabung von Bariumstearat relevant.

EigenschaftWertQuelle
Molare Masse 704,0 g·mol−1[1]
Aggregatzustand Fest[1]
Dichte 1,145 g·cm−3[1]
Schmelzpunkt 160 °C[1]
Löslichkeit Nahezu unlöslich in Wasser und Ethanol[1]
LD50 (Ratte, oral) 2510 mg·kg−1[1]
LD50 (Maus, oral) 1832 mg·kg−1[1]

Schritt-für-Schritt-Entsorgungsprotokoll

Die Entsorgung von Bariumstearat muss als gefährlicher Abfall (Sondermüll) erfolgen.[2][3] Eine Entsorgung über den normalen Haus- oder Gewerbemüll ist strengstens untersagt.[2]

1. Persönliche Schutzausrüstung (PSA)

  • Atemschutz: Bei Staubentwicklung ist das Tragen eines Partikelfilters (z. B. P2) erforderlich.[4]

  • Handschutz: Geeignete Schutzhandschuhe tragen.

  • Augenschutz: Schutzbrille tragen.

  • Körperschutz: Laborkittel tragen, um Hautkontakt zu vermeiden.

2. Abfalltrennung und Sammlung

  • Getrennte Sammlung: Bariumstearat-Abfälle müssen getrennt von anderen Laborabfällen gesammelt werden, um gefährliche Reaktionen zu vermeiden.[5][6] Dies gilt insbesondere für die Trennung von organischen und anorganischen Abfällen.[7]

  • Sammelbehälter: Verwenden Sie zur Sammlung einen dafür vorgesehenen, bruchsicheren und dicht schließenden Behälter.[5][7] Für anorganische Feststoffe wie Bariumstearat wird ein brandsicherer Behälter empfohlen.[5] Stellen Sie sicher, dass der Behälter den zu erwartenden chemischen Beanspruchungen standhält.[5]

3. Kennzeichnung und Lagerung

  • Eindeutige Kennzeichnung: Der Sammelbehälter muss deutlich mit dem Inhalt ("Bariumstearat-Abfall") und den entsprechenden Gefahrensymbolen gemäß CLP-Verordnung gekennzeichnet sein.[2][5] Eine vollständige Deklaration aller Inhaltsstoffe ist notwendig.[7]

  • Sichere Lagerung: Lagern Sie den Abfallbehälter an einem sicheren, gut belüfteten Ort, getrennt von unverträglichen Materialien. Die im Labor anfallende Abfallmenge sollte so gering wie möglich gehalten werden.[7]

4. Entsorgung

  • Zertifizierter Entsorger: Die Entsorgung von Laborchemikalien muss über zertifizierte Entsorgungsunternehmen erfolgen.[2]

  • Abfallschlüssel: Gemäß dem Europäischen Abfallverzeichnis (EAV) fallen Laborchemikalien unter Abfallschlüssel wie 16 05 06* ("Laborchemikalien, die aus gefährlichen Stoffen bestehen oder solche enthalten").[6] Die genaue Zuordnung ist branchen- und prozessspezifisch durchzuführen.[8][9]

  • Dokumentation: Führen Sie eine genaue Aufzeichnung über die Art und Menge des entsorgten Abfalls.

5. Vorgehen bei Verschüttungen

  • Staubbildung vermeiden: Verschüttetes Bariumstearat sollte mechanisch und trocken aufgenommen werden, wobei die Staubentwicklung zu vermeiden ist.[10][11]

  • Reinigung: Nach der Aufnahme die betroffene Fläche gründlich reinigen.[10]

  • Entsorgung des kontaminierten Materials: Das aufgenommene Material und kontaminierte Reinigungsmittel sind ebenfalls als gefährlicher Abfall gemäß den oben genannten Schritten zu entsorgen.[11][12]

Logischer Arbeitsablauf für die Entsorgung

Der folgende Arbeitsablauf beschreibt den Entscheidungsprozess für die ordnungsgemäße Entsorgung von Bariumstearat-Abfällen.

BariumStearateDisposal cluster_start cluster_ppe cluster_container cluster_label cluster_storage cluster_disposal start Bariumstearat-Abfall generiert ppe 1. PSA anlegen (Handschuhe, Schutzbrille, Atemschutz bei Staub) start->ppe container 2. Abfall in designierten, bruchsicheren Behälter geben ppe->container labeling 3. Behälter eindeutig beschriften (Inhalt, Gefahrensymbole) container->labeling storage 4. An sicherem Ort zwischenlagern labeling->storage disposal 5. Durch zertifizierten Entsorgungsdienstleister abholen lassen storage->disposal

Bildunterschrift: Logischer Arbeitsablauf für die Entsorgung von Bariumstearat.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Barium Stearate

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, storage, and disposal of Barium stearate (B1226849), ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. Barium stearate, a common compound used in various industrial and laboratory settings, requires specific handling procedures to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE and other essential safety measures. Adherence to these guidelines will minimize exposure and prevent potential health risks.

Protective EquipmentSpecifications & Procedures
Eye Protection Tightly fitting safety goggles or chemical safety glasses are mandatory.[1][2] A faceshield (8-inch minimum) may be required in situations with a higher risk of splashing or dust generation.[1][3]
Hand Protection Wear protective, impervious gloves.[2][3] Always inspect gloves for any signs of degradation or puncture before use.[1] Employ proper glove removal techniques to avoid skin contact with the outer surface of the glove.[1]
Respiratory Protection In areas with inadequate ventilation or where dust formation is likely, a NIOSH-approved respirator is necessary.[1][2] Options include dust respirators, air-purifying respirators with appropriate cartridges, or a self-contained breathing apparatus (SCBA) for higher concentrations.[1][3]
Skin and Body Protection A complete protective suit or lab coat should be worn to prevent skin contact.[1] In cases of potential significant exposure, fire/flame resistant and impervious clothing is recommended.[4]
Hygiene Practices Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and upon leaving the work area.[1][2] Do not eat, drink, or smoke in areas where this compound is handled.[2][3][5][6]
Ventilation Ensure the handling area is well-ventilated to prevent the accumulation of dust.[1][7][4] Local exhaust ventilation is recommended.[3]

Procedural Guidance for Handling and Storage

Safe handling and storage are critical to preventing accidents and ensuring the stability of this compound.

Handling:

  • Avoid generating dust.[1][2][4]

  • Use non-sparking tools to prevent ignition.[4]

  • Wash hands thoroughly after handling the substance.[1][3][5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][7][4]

  • Keep the container tightly closed when not in use.[1][2][4]

  • Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1][2][6]

  • Avoid direct sunlight and sources of ignition.[1][2]

Accidental Release and Disposal Plan

In the event of a spill or the need for disposal, the following steps should be taken:

Accidental Release:

  • Evacuate: Evacuate unnecessary personnel from the area.[1][2]

  • Ventilate: Ensure the area is well-ventilated.[1][2]

  • Containment: Prevent the spill from entering sewers or public waters.[1][2]

  • Cleanup: For solid spills, sweep or shovel the material into a suitable, labeled container for disposal.[1][2] Minimize dust generation during cleanup.[1][2]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1][3][7]

  • Contaminated packaging should be disposed of as unused product.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the step-by-step process for the safe handling of this compound in a laboratory setting.

prep Preparation handling Handling this compound prep->handling Proceed with Caution storage Storage handling->storage Store Unused Material cleanup Cleanup & Decontamination handling->cleanup After Use storage->handling Retrieve for Use disposal Waste Disposal cleanup->disposal Dispose of Waste end End of Process disposal->end

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.